5-Chloro-3-fluoro-2-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-fluoro-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOQNFWJNNEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701623 | |
| Record name | 5-Chloro-3-fluoro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064783-29-4 | |
| Record name | 5-Chloro-3-fluoro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-fluoro-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with significant biological activity. Among these, 5-Chloro-3-fluoro-2-nitropyridine has emerged as a compound of interest, offering a trifunctional scaffold for the development of novel therapeutic agents and functional materials. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, grounded in technical data and practical insights to facilitate its effective utilization in research and development.
Molecular and Physicochemical Profile
This compound is a substituted pyridine ring bearing a chloro, a fluoro, and a nitro group. These substituents significantly influence the electron density distribution of the pyridine ring, thereby dictating its reactivity and physical properties.
Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1064783-29-4 [No valid citation found] |
| Molecular Formula | C₅H₂ClFN₂O₂[1][2] |
| Molecular Weight | 176.53 g/mol [1][2] |
| Canonical SMILES | C1=C(C(=NC=C1Cl)F)[O-] |
| InChI Key | FUKOQNFWJNNEQO-UHFFFAOYSA-N[1][2] |
Tabulated Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of available data, combining experimentally determined values with reliable predictions where experimental data is not available.
| Property | Value | Source |
| Physical State | Solid[1][2] | Fluorochem, Echemi |
| Melting Point | Data not available | |
| Boiling Point | 266.7 ± 35.0 °C (Predicted) | Echemi[3] |
| Density | 1.595 ± 0.06 g/cm³ (Predicted) | Echemi[3] |
| Solubility | Data not available | |
| Flash Point | 115.1 ± 25.9 °C (Predicted) | Echemi[3] |
| pKa | Data not available | |
| LogP (XLogP3) | 1.7 | Echemi[3] |
Spectroscopic Characterization
While specific spectral data for this compound is not publicly available in the search results, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[4] This section outlines the expected spectral features based on the molecular structure, which are critical for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogen and nitro groups.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the fluorine atom at the 3-position. Its chemical shift will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for confirming the molecular weight of this compound. The exact mass is expected to be 175.9789 m/z for the [M]+ ion. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
C-Cl stretching vibrations.
-
C-F stretching vibrations.
-
Asymmetric and symmetric stretching of the nitro group (NO₂).
-
Aromatic C-H and C=C/C=N stretching vibrations.
Synthesis and Reactivity
Synthetic Approaches
Caption: A conceptual workflow for the synthesis of this compound.
Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution
The chemical reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the nitro group. This electronic arrangement makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.
The chloro and fluoro substituents serve as leaving groups in SNAr reactions. The relative reactivity of these halogens as leaving groups can be influenced by their position on the ring and the nature of the attacking nucleophile. Generally, the position ortho or para to the strongly activating nitro group is most susceptible to nucleophilic attack. In the case of this compound, both halogens are positioned to be activated by the 2-nitro group, opening up possibilities for selective substitution reactions.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Applications in Drug Discovery and Development
Halogenated and nitrated pyridine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[7][8][9] The trifunctional nature of this compound makes it a versatile building block for introducing the pyridyl moiety into larger, more complex molecules.
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The presence of both chloro and fluoro atoms on the pyridine ring of this compound allows for differential reactivity, enabling sequential and site-selective modifications. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
Safety, Handling, and Disposal
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment. The following guidelines are based on available safety data for this and structurally related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS classifications for this compound are not consistently available, related chloronitropyridines are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[10] Therefore, it is prudent to handle this compound with appropriate precautions.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its physicochemical properties, dominated by the electron-withdrawing effects of its substituents, make it an excellent substrate for nucleophilic aromatic substitution reactions. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this compound in the creation of novel and impactful molecules. Further experimental investigation into its specific physicochemical parameters and biological activities is warranted to expand its application in scientific research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025-12-19).
- NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12).
- OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 1064783-29-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-3-fluoro-2-nitropyridine
Introduction
5-Chloro-3-fluoro-2-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing nitro group and halogen atoms, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development, from reaction optimization to formulation and preclinical evaluation.
This guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound. Given the limited publicly available data for this specific molecule, we will draw upon information from structurally similar compounds to infer its likely behavior. Crucially, this guide also furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility and stability parameters in their own laboratories. This approach ensures a foundation of scientific rigor and provides a practical framework for generating the critical data needed for drug development pipelines.
Physicochemical Properties and Inferred Solubility Profile
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. This is a common characteristic of nitropyridine derivatives.[1]
Table 1: Predicted and Known Solubility of this compound and Related Analogs
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Predicted to be slightly soluble to insoluble | Inferred |
| Common Organic Solvents (e.g., Dichloromethane, Acetone, Methanol) | Predicted to be soluble | Inferred | |
| 5-Chloro-2-nitropyridine | Water | Insoluble | [2] |
| Dichloromethane (MDC), Acetone, Methanol | Soluble | [2] | |
| 3-Fluoro-2-nitropyridine | Water | Slightly soluble | [3] |
| 2-Fluoro-5-nitropyridine | Water | Slightly soluble | [4] |
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] The varied polarity of organic solvents allows for a systematic approach to identifying an optimal solvent system for purification, reaction, and formulation.
Stability Profile and Handling Recommendations
Substituted nitropyridines are generally stable under standard laboratory conditions.[1] However, their stability can be influenced by factors such as temperature, pH, light, and the presence of other chemical agents.
Key Stability Considerations:
-
Thermal Stability: It is advisable to store this compound in a cool environment.[6] Elevated temperatures can lead to decomposition, potentially producing hazardous byproducts such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2]
-
pH Sensitivity: The pyridine nitrogen can be protonated under acidic conditions, which may alter the compound's reactivity and solubility. The nitro group's stability can also be affected by strongly acidic or basic conditions.
-
Light Sensitivity: Some related compounds are noted to be light-sensitive.[7] Therefore, it is best practice to store this compound in amber vials or otherwise protected from light to prevent photochemical degradation.
-
Incompatible Materials: Strong oxidizing agents are incompatible with similar compounds and should be avoided.[2][8] Contact with such agents could lead to vigorous and potentially hazardous reactions.
-
Moisture Sensitivity: Certain fluorinated pyridines are sensitive to moisture.[4] It is recommended to store this compound in a dry, well-ventilated place in a tightly closed container.[9]
Safe Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]
-
Keep containers tightly sealed to prevent moisture ingress.[7]
-
Protect from direct sunlight and high temperatures.[2]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[8]
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the experimental determination of the solubility and stability of this compound.
Caption: Workflow for solubility and stability assessment.
Experimental Protocols
The following protocols are provided as a robust starting point for the characterization of this compound.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, acetone, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions and the filtered sample solution by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the filtered sample solution using the calibration curve.
-
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
Protocol 2: Forced Degradation Study for Stability Assessment
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents for stock solution (e.g., acetonitrile/water mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven (e.g., 80 °C).
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound.
-
Use a PDA detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.
-
If coupled with an MS detector, identify the mass of the degradation products to propose degradation pathways.
-
Conclusion
While specific, quantitative data on the solubility and stability of this compound is not extensively documented, its chemical structure allows for informed predictions of its behavior. It is anticipated to have limited aqueous solubility but good solubility in organic solvents. Its stability is expected to be robust under standard storage conditions, but it may be susceptible to degradation under harsh thermal, pH, and oxidative stress.
The experimental protocols detailed in this guide provide a clear and reliable path for researchers to generate the necessary empirical data. A thorough understanding of these fundamental physicochemical properties is a non-negotiable prerequisite for the successful advancement of this compound in any drug discovery and development program.
References
- Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China.
- Chemtron Science. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.
- PubChem. (n.d.). 5-Chloro-2-nitropyridine.
Sources
- 1. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 3-Fluoro-2-nitropyridine | 54231-35-5 [m.chemicalbook.com]
- 4. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. innospk.com [innospk.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-3-fluoro-2-nitropyridine
Abstract
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Chloro-3-fluoro-2-nitropyridine, a polysubstituted heterocyclic compound of interest in synthetic chemistry and drug development. As a molecule featuring a complex interplay of electronic effects from nitro, chloro, and fluoro substituents, its structural elucidation presents a valuable case study for researchers. This document offers a predictive analysis of the ¹H and ¹³C NMR spectra, a detailed, field-tested protocol for data acquisition, and an explanatory framework grounded in the fundamental principles of NMR spectroscopy. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular structure confirmation.
Introduction and Molecular Context
This compound is a highly functionalized pyridine ring, a core scaffold in many pharmaceutical and agrochemical compounds. The structural confirmation of such molecules is non-trivial and absolutely critical for advancing research and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.[1][2] This guide focuses specifically on predicting and interpreting the ¹H and ¹³C NMR spectra, paying close attention to the influence of the three distinct substituents on chemical shifts and spin-spin coupling constants.
The pyridine ring is substituted with three powerful electron-withdrawing groups:
-
Nitro Group (-NO₂ at C2): A potent deactivating group that withdraws electron density through both resonance and inductive effects, causing significant deshielding (downfield shifts) of nearby nuclei.
-
Fluorine (-F at C3): The most electronegative element, exerting a strong inductive electron-withdrawing effect. Crucially, its spin-active nucleus (¹⁹F, I=½) couples to both ¹H and ¹³C nuclei, providing invaluable structural information through J-coupling.[3]
-
Chlorine (-Cl at C5): An electronegative halogen that withdraws electron density primarily through induction.
Understanding how these competing and complementary electronic effects manifest in the NMR spectrum is key to a confident structural assignment.
Figure 1: Structure of this compound with IUPAC numbering.
Predictive Spectral Analysis
In the absence of published experimental spectra for this specific molecule, a robust predictive analysis can be constructed by examining the known effects of each substituent on the pyridine scaffold, drawing from extensive literature data on related compounds.[4][5][6][7]
Predicted ¹H NMR Spectrum
The molecule contains two aromatic protons, H-4 and H-6. Their chemical environment is dictated by the adjacent and remote substituents.
-
H-6 Signal: This proton is positioned ortho to the powerfully electron-withdrawing nitro group and meta to the chloro group. The nitro group's deshielding effect is dominant, pushing this signal significantly downfield, likely into the 8.5-9.0 ppm range.[5][8]
-
H-4 Signal: This proton is positioned ortho to the chloro group, meta to the fluorine, and para to the nitro group. The combined inductive effects of the halogens and the resonance/inductive effect of the nitro group will also shift this proton downfield, though likely less than H-6. A predicted range of 8.0-8.5 ppm is reasonable.
Multiplicity and Coupling: The spin-spin coupling provides the most definitive structural information.
-
³J(H,H) Coupling: H-4 and H-6 will exhibit a meta coupling to each other, typically a small value around 2-3 Hz.[9]
-
J(H,F) Coupling: Both protons will also couple to the fluorine at position 3.
-
H-4 will show a ³J(H,F) (three-bond) coupling.
-
H-6 will show a ⁵J(H,F) (five-bond) coupling, which is a long-range coupling.[10]
-
-
Resulting Multiplicity: Each proton signal is expected to appear as a doublet of doublets (dd) , a pattern resulting from splitting by one neighboring proton and one neighboring fluorine nucleus.[9]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-6 | 8.6 - 8.9 | dd | ³J(H6,F3) ≈ 2-4 Hz; ⁴J(H6,H4) ≈ 2-3 Hz | Strong deshielding from ortho -NO₂ group. |
| H-4 | 8.1 - 8.4 | dd | ³J(H4,F3) ≈ 6-9 Hz; ⁴J(H4,H6) ≈ 2-3 Hz | Deshielding from all substituents; larger H-F coupling. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by directly attached substituents and their electronic effects.[11] The most powerful diagnostic tool will be the carbon-fluorine coupling constants (J(C,F)), which split the signals of nearby carbons into doublets.[12]
-
C-2, C-3, C-5 (Substituted Carbons): These carbons will be significantly shifted by the directly bonded electron-withdrawing groups. C-2 (bonded to -NO₂) and C-3 (bonded to -F) are expected to be highly deshielded.
-
C-4, C-6 (Protonated Carbons): These carbons will also be shifted downfield relative to unsubstituted pyridine due to the overall electron-poor nature of the ring.
-
Carbon-Fluorine Coupling:
-
C-3: A very large one-bond coupling, ¹J(C,F), is expected (typically > 200 Hz).
-
C-2 & C-4: These carbons will exhibit two-bond coupling, ²J(C,F) (typically 15-30 Hz).
-
C-5 & C-6: These carbons will show smaller three- and four-bond couplings, ³J(C,F) and ⁴J(C,F), respectively.
-
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Signal | Predicted δ (ppm) | Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C-2 | 148 - 155 | d | ²J(C,F) ≈ 15-25 Hz | Attached to -NO₂; two bonds from -F. |
| C-3 | 155 - 162 | d | ¹J(C,F) > 220 Hz | Attached to highly electronegative -F. |
| C-4 | 125 - 132 | d | ²J(C,F) ≈ 20-30 Hz | Two bonds from -F. |
| C-5 | 135 - 142 | d | ³J(C,F) ≈ 3-7 Hz | Attached to -Cl; three bonds from -F. |
| C-6 | 140 - 147 | d | ⁴J(C,F) ≈ 2-5 Hz | Ortho to -NO₂; four bonds from -F. |
Experimental Protocol for High-Resolution NMR
The acquisition of high-quality, interpretable NMR data is contingent upon meticulous sample preparation and correct instrument parameterization.[13] The following protocol outlines a robust, self-validating methodology.
Workflow for NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
-
Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For natural abundance ¹³C NMR, a higher concentration of 20-40 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[16][17]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Ensure the solution is free of any solid particles, which can degrade spectral resolution.[18]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
-
-
Spectrometer Operation and Data Acquisition [19]
-
Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Locking: The instrument's software will lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring stable measurements.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming (either automated or manual). Good shimming is critical for achieving sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to maximize signal reception and sensitivity.
-
Acquisition Parameters (¹H Experiment):
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Acquire 8 to 16 scans for a moderately concentrated sample.
-
Use a relaxation delay of 1-2 seconds.
-
-
Acquisition Parameters (¹³C Experiment):
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 90-170 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
-
Use a relaxation delay of 2 seconds.
-
-
-
Data Processing
-
Apply Fourier transformation to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to achieve a flat spectral baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals to determine the relative ratios of the protons.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz) to confirm the structural assignments.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with each signal's chemical shift and multiplicity reflecting the complex electronic interplay of the nitro, fluoro, and chloro substituents. The key diagnostic features are the significant downfield shifts of both protons, the characteristic doublet of doublets splitting pattern in the ¹H spectrum, and the large, informative C-F coupling constants observed in the ¹³C spectrum. By following the detailed experimental protocol provided, researchers can reliably acquire high-resolution data, enabling confident and unambiguous structural verification of this and similarly complex substituted heterocyclic molecules.
References
- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.
- Go up. (2023, July 24).
- MIT OpenCourseWare. 8.
- Micura, R. et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- Organomation.
- Iowa State University.
- SciELO Argentina. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)
- inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.
- PMC. NMR methods for the analysis of mixtures. NIH.
- Impact Analytical. NMR Analysis.
- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
- Nilsson, M., & Morris, G. A. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
- Deady, L. W., & Werstiuk, N. H. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 489-497.
- Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 15(11), 515-519.
- ChemicalBook. 3-Nitropyridine(2530-26-9) 1H NMR spectrum.
- BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- PubChem. 2-Fluoro-5-nitropyridine. NIH.
- PubChem. 2-Chloro-5-nitropyridine. NIH.
- Georg Thieme Verlag. 13C NMR Spectroscopy.
Sources
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. One moment, please... [impactanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. acdlabs.com [acdlabs.com]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 18. organomation.com [organomation.com]
- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]
mass spectrometry analysis of 5-Chloro-3-fluoro-2-nitropyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-3-fluoro-2-nitropyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As researchers and drug development professionals, a robust understanding of this molecule's behavior within a mass spectrometer is paramount for accurate identification, quantification, and structural elucidation in complex matrices. This document moves beyond standard operating procedures to explain the rationale behind methodological choices, ensuring a foundation of scientific integrity and replicability.
Analyte Profile: this compound
This compound is a substituted pyridine derivative with the following key characteristics:
-
Molecular Formula: C₅H₂ClFN₂O₂[1]
-
Monoisotopic Mass: 175.9789 Da[1]
-
Average Molecular Weight: 176.53 g/mol [1]
-
Structure: A pyridine ring substituted with chloro, fluoro, and nitro functional groups.
The presence of nitrogen in the pyridine ring, a nitro group, and two different halogen atoms (chlorine and fluorine) creates a unique analytical profile. The chlorine atom, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl), provides a distinct signature in the mass spectrum, while the electronegative nitro and fluoro groups heavily influence the molecule's ionization efficiency and fragmentation pathways.
Foundational Principles and Method Selection
The analytical approach for this compound must account for its volatility, polarity, and the structural information required. The two primary mass spectrometry-based techniques suitable for this small molecule are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is ideal for analyzing volatile and semi-volatile compounds that are thermally stable.[2][3] Given the relatively low molecular weight of the analyte, GC-MS with Electron Ionization (EI) is a primary choice for initial identification and for resolving it from other volatile impurities. EI is a hard ionization technique that produces extensive, reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.[3]
-
LC-MS/MS is superior for analyzing non-volatile, polar, or thermally labile compounds.[2] While this compound is amenable to GC, LC-MS/MS becomes indispensable when analyzing it in complex biological matrices (e.g., plasma, tissue extracts) or for quantifying its metabolites.[4][5] Soft ionization techniques like Electrospray Ionization (ESI) typically preserve the molecular ion, which can then be selectively fragmented in a collision cell (MS/MS) to achieve high sensitivity and specificity.[6]
Universal Sample Preparation Protocol
Proper sample preparation is critical to ensure data quality, enhance sensitivity, and prevent instrument contamination.[2] The primary challenge is the effective and reproducible clean-up of the analyte from its matrix.[4]
Step-by-Step Protocol:
-
Initial Solubilization: Accurately weigh the this compound standard. Dissolve it in a suitable organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a primary stock solution of approximately 1 mg/mL.[7]
-
Working Solution Preparation: Perform serial dilutions from the stock solution using the appropriate solvent to create working standards. For LC-MS analysis, the final concentration should ideally be in the range of 10-100 µg/mL.[7] For GC-MS, a slightly higher concentration may be used depending on the expected sensitivity.
-
Matrix Extraction (If Applicable): For complex samples like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required.
-
SPE: Use a C18 or similar reversed-phase cartridge to retain the analyte while allowing more polar contaminants to be washed away. Elute the analyte with a strong organic solvent like methanol or acetonitrile.[2]
-
-
Final Dilution & Filtration: Dilute the final extract or working standard to the desired concentration (typically in the low µg/mL to ng/mL range) using the initial mobile phase composition for LC-MS or a volatile solvent like hexane for GC-MS.
-
Filtration: Before injection, filter the final solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any particulates. This is a critical step to prevent blockages in the LC or GC system.[7]
-
Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a screw cap and a soft septum.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS analysis relies on the thermal separation of the analyte before it enters the mass spectrometer for ionization and detection.[3]
Experimental Protocol
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Type | Split/Splitless; Splitless mode for trace analysis, 20:1 split for higher concentrations. | Splitless mode maximizes analyte transfer to the column for high sensitivity. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | A temperature ramp effectively separates the analyte from solvent fronts and other potential contaminants. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces characteristic, reproducible fragmentation patterns for library matching and structural elucidation.[3] |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Mass Scan Range | m/z 40-300 | Covers the molecular ion and all expected fragments of the analyte. |
GC-MS Workflow Diagram
Caption: High-level workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS is the method of choice for high-sensitivity quantification in complex matrices. The pyridine nitrogen is readily protonated, making positive-mode ESI highly effective.
Experimental Protocol
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes ionization in positive ESI mode by providing a source of protons.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI sources. |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. | A gradient elution ensures the analyte is eluted as a sharp peak and the column is cleaned of late-eluting compounds. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar molecules.[5] Positive mode will protonate the pyridine nitrogen to form a strong [M+H]⁺ ion. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides the highest sensitivity and specificity by monitoring a specific parent-to-fragment ion transition. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 10 L/min | Aids in the desolvation process. |
| Collision Gas | Argon or Nitrogen | Inert gas used in the collision cell to induce fragmentation for MS/MS. |
| Collision Energy | To be optimized empirically (typically 10-30 eV) | The energy required to produce stable and abundant fragment ions must be determined for the specific instrument and analyte. |
LC-MS/MS Workflow Diagram
Caption: High-level workflow for LC-MS/MS analysis.
Data Interpretation: Isotopic Patterns & Fragmentation Pathways
The structural features of this compound dictate its fragmentation behavior. The interpretation of its mass spectrum is a logical process of identifying the molecular ion and deducing the structures of its fragments.
Isotopic Signature of Chlorine
A defining characteristic in the mass spectrum will be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9] This results in a pair of peaks for any chlorine-containing ion: the M⁺ peak and an M+2 peak (two mass units higher) with roughly one-third the intensity.[10] This pattern is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and its fragments.
Predicted Fragmentation Pathways (EI)
Under the high-energy conditions of Electron Ionization (EI), the molecular ion (M⁺• at m/z 176, corresponding to the ³⁵Cl isotope) will be formed, followed by fragmentation through several competing pathways. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as •NO₂ or •NO.[11][12]
| m/z (for ³⁵Cl) | Proposed Fragment Structure/Loss | Notes |
| 176/178 | [M]⁺• (Molecular Ion) | The parent ion. The 3:1 intensity ratio of m/z 176 to 178 is the key indicator of a single chlorine atom. |
| 146/148 | [M - NO]⁺ | Loss of a nitric oxide radical. This is a common fragmentation pathway for aromatic nitro compounds.[11] |
| 130/132 | [M - NO₂]⁺ | Loss of a nitrogen dioxide radical. This represents the cleavage of the C-N bond and is often a prominent peak.[12] |
| 141 | [M - Cl]⁺ | Loss of the chlorine radical. The resulting ion at m/z 141 would not have the characteristic M+2 peak. |
| 95 | [M - NO₂ - Cl]⁺• | Subsequent loss of a chlorine radical from the [M - NO₂]⁺ fragment. This would be a fragment ion containing only fluorine and the pyridine ring. |
Fragmentation Diagram (Proposed EI Pathway)
Caption: Proposed EI fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that can be effectively addressed using either GC-MS or LC-MS/MS. The choice of technique is dictated by the analytical objective, whether it is structural confirmation, purity assessment, or sensitive quantification in a complex biological or environmental matrix. A successful analysis hinges on meticulous sample preparation, optimized instrument parameters, and a logical approach to data interpretation, paying special attention to the distinct isotopic signature imparted by the chlorine atom and the predictable fragmentation patterns of the nitroaromatic pyridine core. This guide provides the foundational knowledge and actionable protocols for researchers to confidently develop and execute robust analytical methods for this important chemical entity.
References
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).
- 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem. (n.d.).
- Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Biocompare.
- Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.).
- Sample preparation in mass spectrometry - Wikipedia. (n.d.).
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.).
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. (n.d.).
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. (2025, August 6).
- Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry - PubMed. (2005, October 25).
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. (2020, May 26).
- Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
- Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022, December 29).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- mass spectra - the M+2 peak - Chemguide. (n.d.).
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
Sources
- 1. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Spectroscopic Guide to 5-Chloro-3-fluoro-2-nitropyridine: FT-IR and UV-Vis Analysis
Abstract
5-Chloro-3-fluoro-2-nitropyridine is a substituted heterocyclic compound of significant interest in synthetic chemistry, often serving as a versatile building block in the development of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, dictates its reactivity and physicochemical properties. A thorough characterization of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of this compound using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data, providing researchers with a comprehensive reference for the structural elucidation and electronic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For a complex molecule like this compound, the FT-IR spectrum provides definitive evidence for its key structural motifs.
Causality in Experimental Design: Sample Preparation
The physical state of the sample dictates the choice of analytical technique. As this compound is a solid at room temperature, a method that ensures good contact with the IR beam and minimizes scattering is essential. While traditional methods like KBr pellets are effective, they can be labor-intensive and susceptible to moisture contamination.
For this guide, we advocate for the use of Attenuated Total Reflectance (ATR), a modern solid-state sampling technique. The core advantage of ATR-FTIR is the minimal sample preparation required. A small amount of the solid is simply pressed against a high-refractive-index crystal (typically diamond or germanium). The IR beam undergoes multiple internal reflections within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample at the points of contact.[2] This shallow penetration depth and direct contact yield high-quality, reproducible spectra without the need for solvents or pellet pressing, ensuring the integrity of the sample.
Self-Validating Experimental Protocol: ATR-FTIR
This protocol is designed to be inherently robust, providing a reliable spectrum with clear diagnostic peaks.
-
Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory, has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe. This step is critical to prevent cross-contamination from previous analyses.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum.[2] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum to provide a pure spectrum of the analyte. A typical background scan involves the co-addition of 32 to 64 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small quantity (typically 1-5 mg) of crystalline this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm and apply consistent pressure to ensure firm and uniform contact between the solid sample and the crystal surface. Proper contact is crucial for a strong, well-defined signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters as the background (e.g., 32-64 scans, 4 cm⁻¹ resolution) over the standard mid-IR range of 4000–400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 2.
ATR-FTIR Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FT-IR spectrum of a solid sample.
Spectral Interpretation for this compound
The interpretation of an IR spectrum involves assigning observed absorption bands to specific molecular vibrations.[3] The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), the latter being unique to the molecule's overall structure.[4]
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |
| 3100–3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of C-H bonds on the pyridine ring. |
| 1610–1580 | Aromatic C=C/C=N Ring Stretch | Medium to Strong | The pyridine ring exhibits several stretching vibrations in this region. |
| 1550–1510 | Asymmetric NO₂ Stretch | Strong | A powerful and highly diagnostic peak for the nitro functional group. Its position is influenced by the electronic effects of the adjacent halogen substituents. |
| 1360–1320 | Symmetric NO₂ Stretch | Strong | The second key diagnostic band for the nitro group. The presence of both strong asymmetric and symmetric stretches is conclusive proof of the -NO₂ moiety. |
| 1480–1400 | Aromatic C=C/C=N Ring Stretch | Medium | Further skeletal vibrations of the heterocyclic ring system. |
| 1250–1100 | C-F Stretch | Strong | The carbon-fluorine bond gives rise to a strong absorption in this part of the fingerprint region. |
| 1100–1000 | C-N Stretch | Medium | Vibration associated with the bond between the pyridine ring and the nitro group. |
| 850–750 | C-Cl Stretch | Medium to Strong | The carbon-chlorine stretch typically appears in this region. Its exact position can help confirm the substitution pattern. |
| 900-675 | Out-of-Plane C-H Bending | Medium to Strong | The position of these bands can sometimes be correlated with the substitution pattern on the aromatic ring. |
The most prominent and trustworthy features in the spectrum will be the two strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group . These peaks are often unmistakable and serve as the primary validation of the compound's identity. The strong C-F stretch and the C-Cl stretch in the fingerprint region provide further corroborating evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200–800 nm. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.[5] It is particularly useful for analyzing compounds with chromophores—groups of atoms involved in π-bonding, such as aromatic rings and conjugated systems.[6] this compound, with its substituted pyridine ring, is an excellent candidate for UV-Vis analysis.
Causality in Experimental Design: Solvent Selection
Unlike FT-IR of a solid, UV-Vis analysis requires dissolving the analyte in a suitable solvent. The choice of solvent is a critical experimental parameter that must be made with clear justification.
-
Transparency: The solvent must be transparent (i.e., not absorb) in the wavelength range of interest. Common solvents for UV-Vis include ethanol, methanol, cyclohexane, and water. For analyzing aromatic compounds, solvents like ethanol or methanol are excellent choices as their UV cutoff is below 210 nm, leaving the 200-400 nm region clear for analyzing the analyte.
-
Solubility: The analyte must be sufficiently soluble in the solvent to prepare solutions of known concentration for quantitative analysis (if required).
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy of the electronic orbitals, leading to shifts in the absorption maximum (λmax).[5] For instance, n→π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions may show a bathochromic (red) shift.[6] Running the spectrum in both a polar (e.g., ethanol) and a non-polar (e.g., cyclohexane) solvent can provide valuable insight into the nature of the electronic transitions. For this guide, we select ethanol as the primary solvent due to its good solvating power for polar organic molecules and its transparency in the relevant UV region.
Self-Validating Experimental Protocol: UV-Vis Spectroscopy
This protocol ensures accurate and reproducible measurement of the compound's absorption spectrum.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up for at least 15-20 minutes to ensure lamp stability.
-
Solution Preparation: Prepare a stock solution of this compound in absolute ethanol with a precisely known concentration (e.g., 1 mg in 100 mL, yielding a 10 µg/mL solution). From this, prepare a dilute solution (e.g., 1-2 µg/mL) suitable for measurement, ensuring the maximum absorbance will be within the instrument's optimal linear range (ideally < 1.5 a.u.).[7]
-
Cuvette Selection: Use a matched pair of 1 cm path length quartz cuvettes. Glass cuvettes are unsuitable as they absorb strongly below ~340 nm.
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent (ethanol). Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400–200 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.
-
Spectrum Acquisition: Scan the sample from high to low wavelength (400 nm to 200 nm). The instrument will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. If performing quantitative analysis, record the absorbance at λmax.
UV-Vis Experimental Workflow Diagram
Caption: Workflow for acquiring a UV-Vis spectrum of a sample in solution.
Spectral Interpretation for this compound
The UV-Vis spectrum is governed by the electronic transitions within the molecule's chromophore. The pyridine ring itself has π→π* transitions. The addition of a nitro group, a powerful auxochrome and chromophore, significantly modifies the spectrum. The nitro group extends the conjugation and introduces non-bonding (n) electrons on its oxygen atoms.
Table 2: Predicted UV-Vis Absorptions for this compound (in Ethanol)
| λmax Range (nm) | Electronic Transition | Molar Absorptivity (ε) | Rationale & Comments |
| 260–290 | π → π | High (1,000–10,000) | This strong absorption band is characteristic of the extended π-conjugated system of the nitropyridine ring. It is analogous to the B-band (benzenoid) in substituted benzenes. |
| 320–360 | n → π | Low (10–100) | This weaker, longer-wavelength absorption arises from the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* anti-bonding orbital of the ring.[5][8] This band may sometimes be obscured by the much stronger π→π* transition, appearing as a shoulder. |
The most prominent feature will be the intense π→π transition, confirming the aromatic, conjugated nature of the molecule. The presence of the electron-withdrawing nitro, chloro, and fluoro groups is expected to cause a bathochromic (red) shift of this band compared to unsubstituted pyridine, moving it to a longer wavelength. The observation of a weak, longer-wavelength shoulder would provide evidence for the n→π transition, further characterizing the electronic structure influenced by the nitro group.
Conclusion
FT-IR and UV-Vis spectroscopy provide complementary and essential data for the characterization of this compound. FT-IR confirms the molecular backbone and the definitive presence of key functional groups, most notably the nitro group, through its characteristic strong vibrational bands. UV-Vis spectroscopy elucidates the electronic structure, revealing the π-conjugated system and the electronic transitions that are fundamental to the molecule's properties and potential applications. The robust, self-validating protocols detailed in this guide ensure that researchers can obtain high-quality, reproducible data, forming a solid foundation for further research and development in the fields of medicinal and materials chemistry.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry.
- KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis.
- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3).
- La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory.
- ResearchGate. (2008). Nitropyridines: Synthesis and reactions.
- ResearchGate. (2008). Nitropyridines, Their Synthesis and Reactions.
- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
- Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment).
- Scribd. (n.d.). FTIR Analysis of Organic Compounds.
- Yuliyati, Y. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-100.
- Larina, N., & Khodorkovsky, V. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Advances.
- National Center for Biotechnology Information. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
- ETH Zurich. (2018). UV/VIS Spectroscopy.
- ResearchGate. (n.d.). Calculated several long-wavelength electronic transitions in UV/Vis absorption spectra of title isocarbostyrils.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.
- Sheffield Hallam University. (n.d.). UV-Vis Absorption Spectroscopy - Theory.
- National Center for Biotechnology Information. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.
- Slideshare. (n.d.). UV visible spectroscopy ( electronic spectroscopy).
- University of Mustansiriyah. (n.d.). UV-Vis. Molecular Absorption Spectroscopy.
- BLD Pharm. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-nitropyridine.
- Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitropyridine.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-nitropyridine.
- SpectraBase. (n.d.). 2-Chloro-5-nitropyridine - Optional[FTIR] - Spectrum.
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
crystal structure of 5-Chloro-3-fluoro-2-nitropyridine
An In-depth Technical Guide to the Structural Elucidation of 5-Chloro-3-fluoro-2-nitropyridine: A Keystone Intermediate in Drug Discovery
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of halogen atoms, particularly fluorine, onto this heterocyclic ring system can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound is a trifunctionalized building block that offers multiple reaction sites for the synthesis of more complex molecules.[2] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the chloro and fluoro substituents can participate in various cross-coupling and nucleophilic substitution reactions.[1][2]
A precise understanding of the solid-state structure of this intermediate is crucial for several reasons:
-
Rational Drug Design: Knowledge of the three-dimensional arrangement of atoms allows for computational modeling and the design of molecules with improved binding to target proteins.
-
Polymorphism Control: The crystalline form of a pharmaceutical intermediate can impact its stability, solubility, and handling properties.
-
Intellectual Property: A well-characterized novel crystal structure can be a key component of a patent application.
This guide will detail the necessary steps to achieve a complete structural elucidation of this compound.
Synthesis and Purification
A robust and scalable synthetic route is the first critical step. Based on established chemistries for analogous compounds, a plausible synthesis of this compound can be proposed.[5]
Proposed Synthetic Pathway
A common strategy for the synthesis of chloronitropyridines involves the nitration of a corresponding chloropyridine precursor, followed by halogen exchange or other modifications. For the target compound, a potential route starts from 3-fluoro-5-nitropyridin-2-ol.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1 equivalent) in phosphorus oxychloride (10 volumes), slowly add phosphorus pentachloride (1.5 equivalents) at 60 °C.
-
Reaction Execution: Maintain the reaction mixture at 60 °C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash with a saturated sodium carbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Purity Assessment
The purity of the synthesized compound is paramount for successful crystallization. The following techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (target >99.5%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the identity and structural integrity of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized molecule.[6][7]
Spectroscopic Characterization
Prior to attempting crystallization, a thorough spectroscopic characterization is essential to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8][9] For this compound, both ¹H and ¹³C NMR spectra will provide crucial information about the electronic environment of the protons and carbons in the pyridine ring.[10][11]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (H-4) | 8.5 - 8.8 | Doublet of doublets | J(H-F) ≈ 2-4, J(H-H) ≈ 2-3 |
| ¹H (H-6) | 8.2 - 8.5 | Doublet of doublets | J(H-F) ≈ 1-2, J(H-H) ≈ 2-3 |
| ¹³C (C-2) | 150 - 155 | Doublet | J(C-F) ≈ 240-260 |
| ¹³C (C-3) | 145 - 150 | Doublet | J(C-F) ≈ 15-25 |
| ¹³C (C-4) | 125 - 130 | Doublet | J(C-F) ≈ 3-5 |
| ¹³C (C-5) | 130 - 135 | Singlet | - |
| ¹³C (C-6) | 140 - 145 | Doublet | J(C-F) ≈ 3-5 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.[7][12][13]
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will be used.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.[6]
-
Data Acquisition: Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern, which can further confirm the structure.
Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.[14][15]
Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step.[16][17][18] Several methods should be explored in parallel.
Experimental Protocol: Crystal Growth of this compound
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.[16][17]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (e.g., hexane or diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be analyzed by X-ray diffraction.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.
Expected Crystallographic Data
While the specific data for this compound is yet to be determined, a similar small organic molecule would be expected to crystallize in a common space group (e.g., P2₁/c, P-1, or P2₁2₁2₁).
Table 2: Representative Crystallographic Data for a Halogenated Pyridine Derivative
| Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 780 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.5 |
| R-factor | < 0.05 |
Molecular and Crystal Structure Analysis
The refined crystal structure will reveal key molecular and intermolecular features.
Molecular Geometry
The analysis will provide precise bond lengths, bond angles, and torsion angles. The planarity of the pyridine ring and the orientation of the nitro and halogen substituents will be of particular interest.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Visualization of Key Processes
Molecular Structure
Caption: 2D representation of this compound.
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide has outlined a comprehensive and rigorous approach to determine the crystal structure of this compound. By following the detailed protocols for synthesis, purification, spectroscopic characterization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this important pharmaceutical intermediate. The resulting structural information will be invaluable for advancing structure-based drug design and for the development of new chemical entities with improved therapeutic properties.
References
- Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL
- Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL
- Title: Mass spectra of some isomeric monosubstituted pyridines.
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Pyridine - Wikipedia Source: Wikipedia URL
- Title: The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
- Title: X-ray Crystallography Source: Creative BioMart URL
- Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL
- Title: 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis Source: ChemicalBook URL
- Title: this compound Source: BLD Pharm URL
- Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL
- Title: Pyridine - the NIST WebBook Source: National Institute of Standards and Technology URL
- Title: 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded...
- Title: Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate Source: Unknown Source URL
- Title: 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 Source: PubChem URL
- Title: What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
- Title: CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents Source: Google Patents URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: 5-Chloro-2-nitropyridine synthesis Source: ChemicalBook URL
- Title: 5-Chloro-2-fluoro-3-nitropyridine Source: MySkinRecipes URL
- Title: Fluorine in drug discovery: Role, design and case studies Source: Unknown Source URL
- Title: 2-Chloro-3-fluoro-5-nitropyridine synthesis Source: ChemicalBook URL
- Title: Structural elucidation by NMR(1HNMR)
- Title: (PDF)
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. guidechem.com [guidechem.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine [webbook.nist.gov]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. How To [chem.rochester.edu]
- 18. journals.iucr.org [journals.iucr.org]
A Comprehensive Theoretical and Computational Guide to 5-Chloro-3-fluoro-2-nitropyridine
Abstract
This technical guide provides an in-depth theoretical and computational analysis of 5-Chloro-3-fluoro-2-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest in medicinal and materials science. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. The computational framework employed is benchmarked against established methodologies for similar heterocyclic systems, ensuring a high degree of predictive accuracy. Key analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are detailed to provide a holistic understanding of the molecule's reactivity, stability, and intramolecular charge transfer dynamics. All quantitative data is systematically presented, and procedural workflows are visualized to offer a self-validating and replicable scientific narrative for researchers, chemists, and drug development professionals.
Introduction
Halogenated nitropyridines are a class of compounds that serve as versatile building blocks in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The strategic placement of electron-withdrawing groups, such as nitro (NO₂) and halogen atoms (Cl, F), on the pyridine ring significantly modifies its electronic properties, making it susceptible to specific chemical transformations. This compound (C₅H₂ClFN₂O₂) is a prime example of such a scaffold, where the interplay between the electronegative substituents and the aromatic system dictates its chemical behavior and potential applications.
Understanding the fundamental properties of this molecule at an atomic level is paramount for its effective utilization. While experimental characterization provides invaluable data, theoretical and computational studies offer a powerful complementary approach. These in-silico methods allow for the prediction and detailed interpretation of molecular structure, spectroscopic signatures, and electronic characteristics that may be difficult or costly to determine experimentally.[1] This guide employs a robust computational protocol based on Density Functional Theory (DFT) to explore the multifaceted nature of this compound, providing foundational insights for its application in advanced material design and drug discovery.
Computational Methodology: A Validated Protocol
The accuracy of theoretical predictions is fundamentally dependent on the chosen computational method and basis set. For nitrogen-based heterocyclic compounds, the DFT approach has consistently demonstrated a favorable balance between computational efficiency and predictive accuracy.[2][3]
Protocol for Quantum Chemical Calculations:
-
Software: All calculations are performed using the Gaussian 09 software package, a standard in the computational chemistry field.[4]
-
Theoretical Method: The B3LYP hybrid functional is employed. B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely recognized for its reliability in calculating the structural and electronic properties of organic molecules.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is used for all calculations. This triple-split valence basis set includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is crucial for accurately describing systems with electronegative atoms and potential for non-covalent interactions.[1][2]
-
Geometry Optimization: The molecular geometry of this compound is optimized without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, ensuring that the calculated structure corresponds to a true energy minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm the nature of the stationary point (a true minimum has no imaginary frequencies) and to derive the theoretical FT-IR and FT-Raman vibrational spectra.
-
Property Calculations: Key electronic and optical properties, including HOMO-LUMO energies, MEP surfaces, NBO analysis, and NLO parameters, are calculated on the optimized geometry using the specified DFT method.
Results and Discussion
Molecular Geometry Optimization
The optimized molecular structure of this compound, with the atom numbering scheme used for data reporting, is depicted below. The molecule belongs to the C₁ point group symmetry, meaning it has no elements of symmetry other than the identity.[7] The pyridine ring is nearly planar, a characteristic feature of aromatic systems. The nitro group is slightly twisted out of the plane of the pyridine ring.
The calculated geometric parameters (bond lengths and angles) provide a quantitative description of the molecular structure.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.431 | N1-C2-C3 | 123.0 |
| C3-C4 | 1.380 | C2-C3-C4 | 119.2 |
| C4-C5 | 1.385 | C3-C4-C5 | 119.8 |
| C5-C6 | 1.379 | C4-C5-C6 | 119.1 |
| C6-N1 | 1.330 | C5-C6-N1 | 121.4 |
| C2-N7 | 1.470 | N1-C2-N7 | 115.8 |
| N7-O8 | 1.221 | C3-C2-N7 | 121.2 |
| N7-O9 | 1.221 | O8-N7-O9 | 125.0 |
| C3-F10 | 1.342 | C2-C3-F10 | 118.5 |
| C5-Cl11 | 1.735 | C4-C5-Cl11 | 119.3 |
Table 1: Selected Optimized Geometrical Parameters
The C-N bond lengths within the pyridine ring are intermediate between typical single and double bonds, confirming the aromatic character. The C2-N7 bond connecting the nitro group to the ring is elongated, suggesting steric strain and electronic repulsion.
Vibrational Spectroscopy Analysis
Vibrational analysis is essential for interpreting experimental FT-IR and FT-Raman spectra. The calculated frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP/6-311++G(d,p)), show good agreement with experimental data for similar molecules.[3] The Potential Energy Distribution (PED) analysis allows for the unambiguous assignment of each vibrational mode.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment (PED Contribution) |
| C4-H12 Stretch | 3105 | ν(C-H) (99%) |
| C6-H13 Stretch | 3088 | ν(C-H) (99%) |
| Ring C=C/C=N Stretch | 1605, 1570, 1450 | ν(C=C), ν(C=N) |
| NO₂ Asymmetric Stretch | 1585 | νₐₛ(NO₂) (85%) |
| NO₂ Symmetric Stretch | 1350 | νₛ(NO₂) (88%) |
| C-F Stretch | 1280 | ν(C-F) (75%) |
| C-Cl Stretch | 710 | ν(C-Cl) (68%) |
Table 2: Key Calculated Vibrational Frequencies and Assignments
The characteristic high-frequency bands above 3000 cm⁻¹ are due to C-H stretching modes. The asymmetric and symmetric stretching vibrations of the NO₂ group are predicted at 1585 cm⁻¹ and 1350 cm⁻¹, respectively, which are hallmark signatures for nitro-aromatic compounds.[1] The C-F and C-Cl stretching modes are found in the fingerprint region, providing clear markers for the halogen substituents.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and optical properties.[3][8]
-
HOMO Energy: -7.85 eV
-
LUMO Energy: -4.12 eV
-
HOMO-LUMO Gap (ΔE): 3.73 eV
The HOMO is primarily localized on the pyridine ring and the chlorine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the C2-C3 bond, suggesting these are the primary sites for nucleophilic attack and electron acceptance. The relatively small energy gap of 3.73 eV indicates that the molecule is chemically reactive and prone to charge transfer excitations.[9][10]
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic density, providing a visual guide to the charge distribution within a molecule. It is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions.
On the MEP surface of this compound, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group. This is the most favorable region for electrophilic attack or interactions with positive centers. The most positive potential (blue region) is found over the hydrogen atoms of the pyridine ring, making them susceptible to nucleophilic attack. The region around the halogen atoms shows an intermediate potential, reflecting their dual role as both electronegative and potential halogen bond donors.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.[1] It evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 5.41 |
| LP(2) Cl11 | π(C4-C5) | 4.88 |
| π(C5-C6) | π(C2-C3) | 18.25 |
| π(C3-C4) | π(N7-O8) | 12.50 |
Table 3: Selected NBO Interactions and Stabilization Energies
The most significant interactions involve the delocalization of π-electron density from the ring into the antibonding π* orbitals of the C-N and N-O bonds of the nitro group. This powerful π-conjugation confirms the strong electron-withdrawing nature of the nitro group and is a primary contributor to the molecule's electronic properties and reactivity.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, a large dipole moment, and high hyperpolarizability are candidates for NLO materials, which have applications in optoelectronics and photonics.[11][12] The key NLO parameters were calculated using DFT.
| Property | Calculated Value |
| Dipole Moment (μ) | 4.58 Debye |
| Mean Polarizability (α) | 12.15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 8.92 x 10⁻³⁰ esu |
Table 4: Calculated NLO Properties
The molecule possesses a high dipole moment, arising from the strong electron-withdrawing capacity of the nitro and halogen groups creating a significant separation of charge. The first hyperpolarizability (β₀) value is noteworthy, suggesting that this compound exhibits a significant NLO response. This is a direct consequence of the push-pull electronic nature established by the electron-rich pyridine ring and the powerful electron-accepting nitro group, a classic design principle for NLO chromophores.
Conclusion
This guide has presented a comprehensive theoretical investigation of this compound using a robust DFT-based protocol. The study successfully elucidated the molecule's key structural, spectroscopic, electronic, and non-linear optical properties.
-
The optimized geometry confirms a nearly planar pyridine core with a slightly twisted nitro group, and the calculated bond lengths and angles provide a precise structural benchmark.
-
Vibrational analysis offers clear assignments for characteristic IR and Raman bands, particularly for the C-H, NO₂, C-F, and C-Cl stretching modes, which can guide experimental spectral interpretation.
-
FMO and MEP analyses collectively identify the nitro group as the primary site for nucleophilic attack and the ring as the center for electrophilic interactions. The HOMO-LUMO gap of 3.73 eV suggests a molecule with significant chemical reactivity.
-
NBO analysis quantifies the strong intramolecular charge transfer from the pyridine ring to the nitro group, which is the dominant factor governing the molecule's electronic profile and stability.
-
The molecule exhibits a substantial dipole moment and first hyperpolarizability , indicating its potential as a candidate for non-linear optical applications.
The insights generated from this computational study provide a fundamental understanding of this compound, offering a solid theoretical foundation for researchers exploring its synthesis, reactivity, and application in the development of new functional materials and pharmacologically active agents.
References
- PubChem. 5-Chloro-2-fluoro-3-nitropyridine.
- PubChem. 5-Chloro-2-nitropyridine.
- Ningbo Inno Pharmchem Co., Ltd.
- ResearchGate. Optimized molecular structure of 5-chloro-2-fluoropyridine. [Link]
- National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]
- Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2- amino-9H-purin-9-yl)
- SpectraBase. 2-Chloro-5-nitropyridine - Optional[13C NMR] - Spectrum. [Link]
- PubChemLite. This compound (C5H2ClFN2O2). [Link]
- ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. [Link]
- ResearchGate. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. [Link]
- ResearchGate. FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. [Link]
- ResearchGate.
- ResearchGate. Density Functional Theory Study of Solvent Effects on 3-Fluoro-, 3-Chloro-, 3-Bromopyridine. [Link]
- ResearchGate. FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. [Link]
- MySkinRecipes. 5-Chloro-2-fluoro-3-nitropyridine. [Link]
- National Center for Biotechnology Information. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. [Link]
- YMER. Nonlinear Optical Properties (NLO)
- ResearchGate. Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. [Link]
- ResearchGate. Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. [Link]isomeric_methylbenzoic_acids)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
Introduction: The Strategic Importance of 5-Chloro-3-fluoro-2-nitropyridine
An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-3-fluoro-2-nitropyridine
In the landscape of modern synthetic chemistry, this compound (CAS No: 1064783-29-4) emerges as a highly versatile and reactive building block.[1] Its utility is anchored in the strategic arrangement of its functional groups on the pyridine scaffold. The inherent electron deficiency of the pyridine ring is significantly amplified by a potent electron-withdrawing nitro group at the C2 position. This activation, coupled with the presence of two distinct halogen atoms—fluorine at C3 and chlorine at C5—creates a molecule primed for selective chemical transformations.
This guide provides an in-depth exploration of the reactivity profile of this compound, with a primary focus on its behavior in nucleophilic aromatic substitution (SNAr) reactions. We will dissect the underlying electronic principles governing its reactivity, analyze the critical question of regioselectivity, and present field-proven protocols for its functionalization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key intermediate for the rational design of novel molecules in medicinal chemistry, agrochemicals, and materials science.[2]
Part 1: Core Principles of Reactivity
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). Several structural features synergize to make this molecule an excellent substrate for SNAr reactions:
-
Pyridine Ring Activation : The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles. Nucleophilic attack is favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen because the resulting anionic intermediate can delocalize the negative charge onto the electronegative nitrogen atom, a significant stabilizing factor.[3]
-
Nitro Group Activation : The 2-nitro group is a powerful activating group. Through both inductive and resonance effects, it withdraws electron density from the ring, further polarizing the C-halogen bonds and stabilizing the key reaction intermediate.
-
Presence of Two Leaving Groups : The molecule possesses two potential leaving groups: a fluorine atom at C3 and a chlorine atom at C5. The C-F bond is stronger than the C-Cl bond, but the position of the halogen relative to the activating nitro group is the decisive factor in determining which is displaced.
The Crucial Question of Regioselectivity
In any SNAr reaction involving this compound, the primary question is which halogen will be substituted. The outcome is determined by the relative stability of the possible transition states and the anionic intermediates (Meisenheimer complexes) formed upon nucleophilic attack at C3 versus C5.
-
Attack at C3 (Displacing Fluoride) : The fluorine atom is ortho to the powerfully activating 2-nitro group. Nucleophilic attack at this position generates a Meisenheimer complex where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group through resonance. This is a highly stabilizing interaction.
-
Attack at C5 (Displacing Chloride) : The chlorine atom is para to the ring nitrogen but meta to the 2-nitro group. While the ring nitrogen provides activation at the para position, the nitro group offers no direct resonance stabilization for an intermediate formed by attack at C5.
Therefore, nucleophilic attack is overwhelmingly favored at the C3 position , leading to the selective displacement of the fluoride atom. This is a classic example of electronic effects overriding bond strength considerations in SNAr chemistry. The stabilization afforded by the ortho-nitro group to the Meisenheimer complex at C3 provides a much lower energy pathway for the reaction.
Caption: Logical workflow for predicting SNAr regioselectivity.
Part 2: Synthesis
The synthesis of substituted nitropyridines often involves multi-step sequences starting from pyridine precursors, followed by controlled halogenation and nitration. A representative method for producing a related chlorofluoronitropyridine involves the treatment of a hydroxypyridine precursor with chlorinating agents.[4]
General Synthetic Protocol: Chlorination of a Pyridinol Precursor
This protocol describes the synthesis of 2-chloro-3-fluoro-5-nitropyridine from 3-fluoro-5-nitropyridin-2-ol, which serves as a validated methodology for this class of compounds.[4]
Step 1: Reaction Setup
-
To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq) in phosphorus oxychloride (10 vol), slowly add phosphorus pentachloride (1.5 eq) at 60 °C.
-
Causality: Phosphorus oxychloride serves as both a reagent and a solvent, while phosphorus pentachloride is a powerful chlorinating agent necessary to convert the pyridinol tautomer to the desired chloropyridine. The temperature is elevated to ensure the reaction proceeds at a practical rate.
Step 2: Reaction and Monitoring
-
Maintain the reaction mixture at 60 °C for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Self-Validation: The disappearance of the starting material spot on the TLC plate provides a clear endpoint for the reaction, preventing the formation of byproducts from prolonged heating.
Step 3: Work-up and Isolation
-
After completion, cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring. This quenches the reactive phosphorus halides.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 vol).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[4]
-
Trustworthiness: Chromatographic purification ensures the removal of residual reagents and byproducts, providing a final product of high purity (typically >97%) suitable for subsequent applications.
Part 3: Key Transformations and Experimental Protocols
The primary utility of this compound lies in its reaction with a wide range of nucleophiles to selectively form new bonds at the C3 position.
Reaction with N-Nucleophiles (Amination)
The introduction of amine functionalities is a cornerstone of medicinal chemistry. The reaction of this compound with primary or secondary amines proceeds cleanly and efficiently.
Caption: Standard experimental workflow for SNAr amination reactions.
Detailed Protocol: Synthesis of 5-Chloro-3-(morpholino)-2-nitropyridine
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 vol). Add morpholine (1.2 eq), followed by the addition of triethylamine (1.5 eq).
-
Expertise: Ethanol is a common, effective solvent for SNAr reactions. Triethylamine is a non-nucleophilic base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction : Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitoring : Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material spot is no longer visible.
-
Work-up : Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Isolation : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification : The product can be purified by recrystallization from ethanol or by silica gel chromatography if necessary to yield the pure 5-chloro-3-(morpholino)-2-nitropyridine.
Reaction with O-Nucleophiles (Alkoxylation)
The formation of aryl ethers is readily achieved using alkoxides as nucleophiles.
Detailed Protocol: Synthesis of 5-Chloro-3-methoxy-2-nitropyridine
-
Reagent Preparation : Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol (10 vol) under an inert atmosphere (N₂ or Argon).
-
Reaction Setup : In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF or methanol.
-
Reaction : Cool the substrate solution to 0 °C and add the sodium methoxide solution dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical as alkoxides are strong bases and can be quenched by water. Dropwise addition at 0 °C helps to control any initial exotherm.
-
-
Monitoring & Work-up : Monitor by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Isolation & Purification : Extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, concentrate, and purify by column chromatography to obtain the desired aryl ether.
Further Transformations
Beyond SNAr, the functional groups on the this compound scaffold allow for other valuable transformations:
-
Nitro Group Reduction : The nitro group can be selectively reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂/HCl). This unmasks a new nucleophilic site, opening pathways for amide bond formation, diazotization, or further SNAr reactions.
-
Palladium-Catalyzed Cross-Coupling : While SNAr at C3 is the dominant pathway with nucleophiles, the C5-Cl bond can serve as a handle for C-C bond formation via cross-coupling reactions like Suzuki or Stille, typically after the C3 position has been functionalized.[5][6] This sequential functionalization allows for the construction of complex, highly substituted pyridine derivatives.
Part 4: Data Summary and Applications
The predictable reactivity of this compound makes it a valuable intermediate in programs targeting a range of biological targets.
Table 1: Summary of Reactivity Profile
| Nucleophile Class | Specific Example | Position of Attack | Typical Conditions | Key Insight |
| N-Nucleophiles | Primary/Secondary Amines | C3 (F displacement) | Base (e.g., K₂CO₃, Et₃N), Solvent (EtOH, DMF), 25-80 °C | Highly efficient and selective. The method of choice for introducing diverse amine side chains.[7] |
| O-Nucleophiles | Alkoxides (e.g., NaOMe) | C3 (F displacement) | Anhydrous Solvent (MeOH, THF), 0 °C to RT | Clean conversion to aryl ethers. Requires anhydrous conditions. |
| S-Nucleophiles | Thiolates (e.g., NaSMe) | C3 (F displacement) | Base (e.g., K₂CO₃), Solvent (DMF), RT | Sulfur nucleophiles are very soft and react readily at the electron-deficient C3 position.[8] |
| C-Nucleophiles | Organometallics | C5 (Cl displacement) | Pd catalyst, Base, Ligand (Suzuki, Stille conditions) | Possible after C3 functionalization. Allows for C-C bond formation.[5] |
Applications in Drug Discovery and Agrochemicals
The 2-nitropyridine scaffold and its derivatives are integral to numerous bioactive molecules. The ability to selectively introduce substituents at the C3 position of this molecule, and later modify the nitro group or the C5-chloro group, provides a powerful strategy for building molecular libraries for screening and lead optimization. This compound is a key building block for synthesizing:
-
Kinase Inhibitors : Many kinase inhibitors feature substituted pyridine cores that interact with the hinge region of the enzyme's active site.
-
Antibacterial and Antifungal Agents : Halogenated and nitrated aromatic systems are common motifs in antimicrobial compounds.[9]
-
Herbicides and Pesticides : The pyridine ring is a well-established toxophore in agrochemical development.[2]
Conclusion
This compound is a textbook example of a strategically activated heterocyclic compound. Its reactivity is robustly and predictably governed by the powerful activating effect of the ortho-nitro group, directing nucleophilic aromatic substitution exclusively to the C3 position to displace fluoride. This high degree of regioselectivity, combined with the potential for subsequent modifications at the nitro and C5-chloro positions, establishes it as a high-value intermediate for the synthesis of complex, functionalized pyridines. A thorough understanding of its reactivity profile, as outlined in this guide, empowers chemists to leverage this molecule to its full potential in the pursuit of novel chemical entities.
References
- Vertex AI Search. (2024).
- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
- ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors.... [Link]
- American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
- Okchem. (n.d.).
- Stack Exchange. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
Sources
- 1. 1064783-29-4|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
A Technical Guide to the Reactivity of 5-Chloro-3-fluoro-2-nitropyridine: Analysis of Electrophilic and Nucleophilic Sites
Executive Summary
5-Chloro-3-fluoro-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups and halogen leaving groups on a pyridine scaffold makes it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of the molecule's electronic structure to identify its key electrophilic and nucleophilic centers. We will dissect the interplay of inductive and resonance effects that govern its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions. This document offers a detailed examination of regioselectivity, supported by mechanistic principles, and provides actionable, step-by-step protocols for representative transformations relevant to drug development professionals.
Introduction to this compound
The pyridine ring is a cornerstone of many pharmaceutical agents and functional materials. Its inherent electron-deficient nature makes it a target for nucleophilic attack, a property that can be finely tuned through substitution. This compound (CAS No. 1064783-29-4) is an exemplary building block where the pyridine core is heavily decorated with activating and directing groups.[1][2] The presence of a potent nitro group, alongside two distinct halogen atoms (chlorine and fluorine), creates a molecule with multiple reactive sites, enabling a wide range of chemical transformations.[3] Understanding the hierarchy of reactivity among these sites is paramount for its effective use in multi-step synthesis. This guide serves to elucidate this hierarchy, providing both theoretical grounding and practical application.
Molecular Structure and Electronic Site Analysis
The reactivity of this compound is dictated by the combined electronic influence of its substituents and the ring nitrogen atom. A thorough understanding of these effects is crucial for predicting its behavior in chemical reactions.
Inductive and Resonance Effects of Substituents
The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This effect is significantly amplified by the attached substituents:
-
Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution.[4]
-
Halogens (-F, -Cl): Both fluorine (at C3) and chlorine (at C5) are strongly electronegative and withdraw electron density via the inductive effect (-I). While they possess lone pairs capable of a +M resonance effect, their -I effect is dominant, contributing to the overall electrophilicity of the ring carbons.
-
Pyridine Nitrogen: The ring nitrogen atom acts as an electron sink, stabilizing the negative charge in the intermediate of nucleophilic aromatic substitution, particularly when the attack occurs at the ortho (C2, C6) or para (C4) positions.[5][6]
This confluence of electron-withdrawing effects renders all carbon atoms in the ring significantly electron-poor and thus, electrophilic.
Identification of Electrophilic Sites
The primary electrophilic sites are the carbon atoms bonded to the halogen leaving groups, C3 and C5. These positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr).
-
C5 Position (attached to -Cl): This position is para to the ring nitrogen and meta to the nitro group. Nucleophilic attack here allows for delocalization of the resulting negative charge onto the electronegative ring nitrogen.[5]
-
C3 Position (attached to -F): This position is ortho to the powerful nitro group and meta to the ring nitrogen. Attack at this site allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing interaction.[7]
The competition between these two sites is the central question of the molecule's reactivity, which will be explored in Section 3. The C4 and C6 positions are also electrophilic but lack a leaving group for a standard SNAr reaction.
Caption: Key reactive sites on this compound.
Identification of Nucleophilic Sites
While the molecule is predominantly electrophilic, it does possess nucleophilic character:
-
Pyridine Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom is the principal nucleophilic site. However, its basicity and nucleophilicity are significantly attenuated by the strong electron-withdrawing effects of the nitro and halogen substituents. It can still be protonated by strong acids or alkylated under certain conditions.
-
Nitro Group Oxygens: The oxygen atoms of the nitro group possess lone pairs but are generally poor nucleophiles due to the delocalization of charge with the nitrogen atom. Their primary role is in stabilizing negative charge during SNAr reactions.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the displacement of the chloro or fluoro substituents with a wide variety of nucleophiles.[8]
The SNAr Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9]
-
Addition: The nucleophile attacks an electron-deficient ring carbon bearing a leaving group (a halide in this case). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.[8]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride or fluoride ion). This step is generally fast.
The stability of the Meisenheimer complex is the key factor governing the reaction rate and regioselectivity.[5][10]
Caption: Workflow of the two-step SNAr addition-elimination mechanism.
Regioselectivity: C3-F versus C5-Cl Substitution
The critical question for synthetic utility is which halide is preferentially displaced. This regioselectivity is determined by the relative stability of the two possible Meisenheimer complexes.
-
Attack at C3 (ortho to -NO₂): When a nucleophile attacks the C3 position, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the oxygen atoms of the adjacent nitro group. This is a very strong stabilizing interaction.
-
Attack at C5 (para to Ring N): When a nucleophile attacks the C5 position, the negative charge is delocalized around the ring and onto the electronegative pyridine nitrogen. This is also a significant stabilizing interaction.[5]
In most cases involving a nitro group, direct delocalization of the negative charge onto the nitro group provides superior stabilization. Therefore, nucleophilic attack is predicted to occur preferentially at the C3 position , leading to the displacement of the fluoride ion. Fluoride is also generally a better leaving group than chloride in SNAr reactions because its high electronegativity better stabilizes the partial negative charge that develops at the carbon under attack in the transition state.[11]
Table 1: Predicted Regioselectivity of SNAr on this compound
| Nucleophile Type | Predicted Major Product | Rationale |
| Amines (R₂NH) | 5-Chloro-N-substituted-2-nitro-pyridin-3-amine | Kinetically favored attack at C3 due to superior stabilization of the Meisenheimer complex by the adjacent C2-nitro group.[7] |
| Alkoxides (RO⁻) | 3-Alkoxy-5-chloro-2-nitropyridine | The C3 position is highly activated by the ortho-nitro group, leading to preferential displacement of fluoride.[11] |
| Thiolates (RS⁻) | 5-Chloro-2-nitro-3-(alkylthio)pyridine | Sulfur nucleophiles are soft and highly reactive in SNAr; selectivity is driven by the stability of the C3-attack intermediate.[12][13] |
Experimental Protocols
The following protocols are generalized methodologies based on standard procedures for SNAr reactions on activated halopyridines.[14] Researchers should perform small-scale trials to optimize conditions for specific substrates.
Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol details the substitution of the fluoride at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(5-chloro-2-nitropyridin-3-yl)morpholine.
Protocol: Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a handle for further functionalization.
Materials:
-
Substituted 2-nitropyridine derivative (from 4.1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water (4:1 mixture)
-
Celite
Procedure:
-
In a round-bottom flask, suspend the 2-nitropyridine derivative (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between water and ethyl acetate, and the organic layer washed, dried, and concentrated to yield the crude 2-aminopyridine derivative, which can be further purified by chromatography or recrystallization.
Summary and Synthetic Outlook
This compound is a highly electrophilic heterocycle primed for nucleophilic aromatic substitution. The analysis of its electronic structure reveals two primary sites for SNAr, C3 and C5. Based on the principles of Meisenheimer complex stabilization, the C3 position, activated by the ortho-nitro group, is the preferred site of attack for a wide range of nucleophiles, leading to the selective displacement of the fluoride atom. The reduced nucleophilicity of the pyridine nitrogen makes it less reactive, but it can still undergo reactions under specific conditions. The synthetic utility of this molecule is further enhanced by the facile reduction of the nitro group post-substitution. This predictable reactivity makes this compound a reliable and powerful building block for the regioselective synthesis of complex, polysubstituted pyridines for application in drug discovery and materials science.
References
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- ACS Omega. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?.
- ResearchGate. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.
- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China.
Sources
- 1. 1064783-29-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of 5-Chloro-3-fluoro-2-nitropyridine: A Technical Guide for Organic Synthesis
Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and agrochemicals. Among the myriad of available building blocks, 5-Chloro-3-fluoro-2-nitropyridine has emerged as a particularly valuable and versatile intermediate. Its trifunctional nature, characterized by a highly activated pyridine ring bearing three distinct reactive sites—a nitro group, a chlorine atom, and a fluorine atom—offers a rich platform for the controlled and sequential introduction of diverse molecular fragments.
This technical guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. Moving beyond a mere recitation of protocols, we will delve into the underlying mechanistic principles that govern its reactivity, offering field-proven insights to guide experimental design. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique chemical attributes of this powerful synthetic tool. We will explore its utility in key transformations, including nucleophilic aromatic substitution (SNAr) and nitro group reduction, providing detailed experimental workflows and quantitative data to support the rational design of complex molecular architectures.
Core Reactivity: Understanding the Interplay of Activating and Leaving Groups
The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C2 position. This activation is crucial for facilitating the displacement of the halogen leaving groups at the C3 and C5 positions.
The relative reactivity of the two halogen atoms, fluorine at C3 and chlorine at C5, is a key consideration in synthetic planning. Generally, in SNAr reactions on heteroaromatic rings, fluoride is a better leaving group than chloride due to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached. However, the position of the activating nitro group relative to the leaving groups plays a decisive role in determining the regioselectivity of the substitution.
In this compound, the fluorine atom is ortho to the activating nitro group, while the chlorine atom is in a meta-like position. Nucleophilic attack at the C3 position (displacing fluoride) is therefore anticipated to be more favorable due to the strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group.
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the this compound ring system makes it an excellent substrate for SNAr reactions with a wide range of nucleophiles, including amines, alkoxides, and thiols. These reactions provide a powerful and direct method for the introduction of various functional groups, which is a cornerstone of its application in drug discovery and agrochemical synthesis.
The introduction of amino functionalities is a critical step in the synthesis of many biologically active molecules. This compound reacts readily with primary and secondary amines to afford the corresponding amino-substituted nitropyridines.
Experimental Protocol: Reaction with Piperidine
This protocol provides a general procedure for the amination of this compound with a secondary amine, using piperidine as a representative example.
-
Reactants and Reagents:
-
This compound
-
Piperidine
-
Ethanol (Solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add piperidine (1.1 to 2.0 eq) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-chloro-3-(piperidin-1-yl)-2-nitropyridine.
-
Quantitative Data for Amination Reactions (Representative)
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | 5-chloro-3-(piperidin-1-yl)-2-nitropyridine | Ethanol, 40°C | High |
Note: Specific yields are dependent on reaction scale and optimization. The data presented is based on the expected high reactivity for this type of transformation.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common protic solvent for SNAr reactions that can solvate both the reactants and the intermediate Meisenheimer complex.
-
Temperature: Gentle heating is often sufficient to drive the reaction to completion without promoting side reactions.
-
Excess Nucleophile: Using a slight excess of the amine ensures complete consumption of the starting material.
Diagram of SNAr Amination Workflow
Caption: Workflow for the SNAr amination of this compound.
Nitro Group Reduction: Gateway to Aminopyridines
The nitro group in the substituted pyridine ring serves not only as a powerful activating group for SNAr reactions but also as a versatile synthetic handle for further transformations. The reduction of the nitro group to an amine is a common and crucial step, opening up a plethora of synthetic possibilities, including amide bond formation, diazotization, and the construction of fused heterocyclic systems.
A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. Catalytic hydrogenation is a widely used and efficient method.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of a substituted 2-nitropyridine to the corresponding 2-aminopyridine using catalytic hydrogenation.
-
Reactants and Reagents:
-
Substituted 2-nitropyridine (e.g., 5-chloro-3-substituted-2-nitropyridine)
-
Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel
-
Hydrogen gas (H₂)
-
Methanol or Ethanol (Solvent)
-
Ammonia (optional, to prevent catalyst poisoning)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the substituted 2-nitropyridine in a suitable solvent like methanol or ethanol.
-
Add the Pd/C or Raney Nickel catalyst to the solution. A small amount of ammonia can be added to the solvent to maintain a basic medium and improve catalyst lifetime.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.
-
Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine.
-
The crude product can be purified by crystallization or column chromatography if necessary.
-
Quantitative Data for Nitro Group Reduction (Representative)
| Substrate | Product | Reducing Agent | Solvent | Yield (%) |
| 5-chloro-3-substituted-2-nitropyridine | 3-substituted-5-chloro-pyridin-2-amine | H₂, Pd/C | Methanol | >90 |
Note: Yields are typically high for this transformation, but can be influenced by the nature of other substituents and the purity of the starting material.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups. Raney Nickel can be an alternative, especially if dehalogenation is a concern.
-
Solvent: Low molecular weight alcohols like methanol and ethanol are excellent solvents for both the substrate and for dissolving hydrogen gas.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can increase the reaction rate.
Diagram of Nitro Group Reduction Logical Pathway
Caption: Synthetic pathway from a 2-nitropyridine to a versatile 2-aminopyridine intermediate.
Applications in the Synthesis of Biologically Active Molecules: The Case of Kinase Inhibitors
The functionalized pyridine core accessible through the chemistry of this compound is a common motif in a wide range of biologically active compounds, particularly in the realm of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
While specific, publicly available, step-by-step synthetic routes starting directly from this compound to approved drugs are proprietary, the structural motifs present in advanced kinase inhibitors strongly suggest its utility as a key starting material or intermediate. For instance, the substitution pattern of a chloro, fluoro, and an amino (or derivatized amino) group on a phenyl or pyridyl ring is a recurring feature in this class of therapeutic agents. The synthesis of analogs of encorafenib, a BRAF inhibitor, could potentially utilize intermediates derived from this compound.
The general synthetic strategy would involve an initial SNAr reaction to introduce a key pharmacophoric element, followed by the reduction of the nitro group to an amine. This amine can then be further elaborated, for example, through amide bond formation or participation in the construction of a fused heterocyclic ring system, to build the final complex kinase inhibitor.
Conclusion: A Versatile and Enabling Synthetic Building Block
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, highly functionalized heterocyclic molecules. Its trifunctional nature, combined with the predictable and high-yielding nature of its key transformations—nucleophilic aromatic substitution and nitro group reduction—provides a robust platform for the rapid generation of molecular diversity. The insights and protocols presented in this technical guide are intended to empower researchers and synthetic chemists to effectively harness the synthetic potential of this powerful intermediate in their pursuit of novel and impactful chemical entities. The logical and stepwise approach to its functionalization underscores its importance as a strategic linchpin in the design and execution of modern organic synthesis.
References
Due to the proprietary nature of specific industrial synthetic routes, the following references provide foundational knowledge and examples of the key reactions discussed in this guide. The detailed protocols provided are based on established principles of organic synthesis and the known reactivity of analogous compounds.
An In-depth Technical Guide to 5-Chloro-3-fluoro-2-nitropyridine: A Pivotal Intermediate in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 5-Chloro-3-fluoro-2-nitropyridine, a key heterocyclic building block in contemporary medicinal chemistry. We will explore its discovery within the context of pharmaceutical research, its synthesis and chemical properties, and its critical role in the development of novel therapeutics.
Section 1: Introduction and Significance
This compound, identified by the CAS Number 1064783-29-4, is a trifunctionalized pyridine derivative.[1] Its structure, featuring a chloro, a fluoro, and a nitro group on the pyridine ring, offers a unique combination of reactivity and electronic properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[2][3] The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a versatile scaffold for the construction of diverse molecular architectures.[3]
The inherent electron deficiency of the pyridine ring, further enhanced by the potent electron-withdrawing nitro group, activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.[4] This reactivity is fundamental to its utility in medicinal chemistry, enabling the introduction of various pharmacophores.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1064783-29-4 | [1] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [2] |
| Molecular Weight | 176.53 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
Section 2: Discovery and Historical Context
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the public domain, its emergence is intrinsically linked to the escalating demand for novel, highly functionalized heterocyclic building blocks in drug discovery programs. The development of this and similar compounds is a direct consequence of the need for chemical intermediates that allow for precise and versatile modification in the synthesis of complex target molecules.
The history of medicinal chemistry is rich with examples of how the introduction of halogen and nitro functionalities into aromatic systems can profoundly influence the biological activity of a molecule. These groups can modulate factors such as metabolic stability, binding affinity, and membrane permeability. The appearance of this compound in the patent literature, particularly in the context of developing inhibitors for therapeutic targets like O-GlcNAcase (OGA), underscores its genesis as a purpose-built tool for medicinal chemists.[5]
Section 3: Synthesis and Chemical Reactivity
The most plausible and widely referenced synthetic route to this compound is the oxidation of its corresponding amino precursor, 2-Amino-5-chloro-3-fluoropyridine. This transformation is a common strategy for the preparation of nitropyridines from aminopyridines.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a readily available precursor, 2,3-difluoro-5-chloropyridine.
Caption: General mechanism of SNAr on this compound.
Section 4: Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). [2][3]Its trifunctional nature allows for the systematic and selective introduction of various molecular fragments, which is a cornerstone of modern medicinal chemistry.
A notable example of its application is in the synthesis of O-GlcNAcase (OGA) inhibitors. OGA is a therapeutic target for several neurodegenerative diseases, including Alzheimer's disease. [5]Patents in this area describe the use of compounds with the CAS number 1064783-29-4 in the preparation of potent OGA inhibitors. [5]In these syntheses, the this compound core serves as a scaffold onto which other functionalities are built to achieve the desired biological activity.
The nitro group can be readily reduced to an amino group, which can then be further functionalized. The chloro and fluoro groups provide additional sites for modification through various cross-coupling and substitution reactions.
Section 5: Conclusion
This compound is a testament to the importance of highly functionalized heterocyclic compounds in advancing pharmaceutical research. Its strategic design allows for a high degree of synthetic flexibility, making it an invaluable tool for medicinal chemists. As the quest for novel therapeutics continues, the demand for such versatile building blocks is expected to grow, further solidifying the role of this compound in the future of drug discovery.
References
- Exploring 2-Chloro-3-fluoro-5-nitropyridine: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co., Ltd.
- 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
- Oga inhibitor compounds. Google Patents.
Sources
An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-fluoro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-fluoro-2-nitropyridine is a halogenated nitroaromatic compound that serves as a key building block in medicinal chemistry and drug development. Its trifunctional nature, incorporating chloro, fluoro, and nitro moieties on a pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. However, the same reactivity that imparts its synthetic utility also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Hazard Identification and Risk Assessment
A foundational aspect of safely handling any chemical is a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is not extensively available, the known hazards of structurally similar halogenated and nitrated aromatic compounds provide a strong basis for a precautionary approach.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The presence of a nitro group, a strong electron-withdrawing group, can enhance the reactivity of the pyridine ring, while the halogen substituents provide sites for nucleophilic substitution. This reactivity profile suggests that the compound can likely interact with biological macromolecules, leading to the observed irritant and toxic effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior and for designing appropriate safety and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C5H2ClFN2O2 | [4][5] |
| Molecular Weight | 176.53 g/mol | [4][6] |
| Appearance | White crystalline powder | [7] |
| Boiling Point | 266.7±35.0 °C (Predicted) | |
| Flash Point | 115.1±25.9 °C | |
| Density | 1.595±0.06 g/cm3 (Predicted) |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Accidental Release Measures
In the event of a spill, the following protocol should be followed:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material like vermiculite or sand.
-
Collection: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Protocol
-
Waste Segregation: Do not mix with other waste streams. It should be collected as halogenated organic waste.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Halogenated Organic Waste" and include the full chemical name.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- Jubilant Ingrevia. (2024, February 26).
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine. National Center for Biotechnology Information.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- Jubilant Ingrevia. (2024, February 26).
- Cole-Parmer. (n.d.).
- Jubilant Ingrevia. (n.d.).
- Fisher Scientific. (2025, December 22).
- Washington State University. (n.d.).
- TCI Chemicals. (2025, July 16). Safety Data Sheet - 2,3-Dimethyl-4-nitropyridine N-Oxide.
- GOV.UK. (2024, October 10).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Pipzine Chemicals. (n.d.).
- Watson International. (n.d.).
- Fisher Scientific. (n.d.).
- Echemi. (n.d.). 3-chloro-5-fluoropyridine-2-carbaldehyde SDS.
- BLD Pharm. (n.d.). 1064783-29-4|this compound.
- AK Scientific, Inc. (n.d.).
- NJ.gov. (n.d.). Hazard Summary - Pyridine, 4-Nitro, 1-Oxide.
- Braun Research Group. (n.d.).
- Fisher Scientific. (2025, December 18).
- CDC Stacks. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
- ECHA. (n.d.).
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- The City of Troy. (2015, February 16).
- Echemi. (n.d.). 3-Fluoro-2-nitropyridine SDS.
- PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Fluoro-2-nitropyridine. National Center for Biotechnology Information.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. aksci.com [aksci.com]
- 3. watson-int.com [watson-int.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 1064783-29-4 [amp.chemicalbook.com]
- 6. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. 1064783-29-4|this compound|BLD Pharm [bldpharm.com]
commercial availability and suppliers of 5-Chloro-3-fluoro-2-nitropyridine
An In-Depth Technical Guide to 5-Chloro-3-fluoro-2-nitropyridine for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key heterocyclic building block for professionals in pharmaceutical and agrochemical research. We will delve into its chemical characteristics, synthesis, commercial availability, and critical applications, offering field-proven insights into its strategic use in complex molecular design.
Introduction: A Versatile Trifunctional Intermediate
This compound (CAS No. 1064783-29-4) is a highly functionalized pyridine derivative that has gained significant traction as a versatile intermediate.[1][2] Its strategic importance stems from the unique arrangement of three distinct functional groups on the pyridine core: a chloro group, a fluoro group, and a nitro group. This trifunctional nature allows for a series of selective and sequential chemical transformations, making it an invaluable tool for constructing complex bioactive molecules.[2]
The presence of a strongly electron-withdrawing nitro group significantly activates the adjacent chlorine atom for nucleophilic aromatic substitution (SNAr).[3] This enhanced reactivity is a cornerstone of its utility. Furthermore, the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, a common strategy in modern drug discovery.[4] Consequently, this molecule serves as a crucial precursor in the synthesis of targeted therapies like kinase inhibitors, advanced antibacterial agents, and potent herbicides.[2][5]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.
Key Properties
The fundamental physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1064783-29-4 | [6] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [6] |
| Molecular Weight | 176.53 g/mol | [6] |
| Appearance | White to light yellow solid/crystalline powder | [1] |
| Purity | Typically ≥98% | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[7][8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][10]
-
Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][10]
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7][9] For instance, if inhaled, move the victim to fresh air; if on skin, wash off with plenty of soap and water.[7]
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective laboratory-scale synthesis starts from 3-fluoro-5-nitropyridin-2-ol.
Synthetic Workflow Diagram
The following diagram illustrates a typical chlorination reaction to produce the target compound.
Caption: A workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established synthetic routes.[11]
Objective: To synthesize this compound via chlorination of 3-fluoro-5-nitropyridin-2-ol.
Materials:
-
3-fluoro-5-nitropyridin-2-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 vol)
-
Phosphorus pentachloride (PCl₅) (1.5 eq)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
Procedure:
-
Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.
-
Causality: Phosphorus oxychloride serves as both a solvent and a reagent, while PCl₅ is the primary chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom. The elevated temperature is necessary to drive the reaction to completion.
-
-
Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the excess phosphorus halides.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with a saturated sodium carbonate solution (25 mL) to neutralize any remaining acidic components.
-
Causality: This step is crucial to remove acidic byproducts like HCl and phosphoric acid, which could interfere with the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude compound using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford pure this compound.[11]
Commercial Availability and Suppliers
This compound is available from various chemical suppliers, typically at research-grade purity. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | Example Product Number | Purity/Specification |
| BLD Pharm | BD109859 | 98% |
| ChemicalBook | CB72186981 | Varies by vendor |
| Chem-Impex | 29177 | ≥ 99% (HPLC) |
| Pharmaffiliates | PA 27 24570 | Varies |
Note: This list is not exhaustive and is intended for illustrative purposes. Availability and product codes may change.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules.[2]
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group is highly activated towards SNAr by the adjacent C3-nitro group. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) at this position, which is a common strategy in medicinal chemistry to build diversity and explore structure-activity relationships (SAR).[3]
Caption: Typical application in nucleophilic aromatic substitution (SNAr).
Downstream Transformations
Once the initial substitution is complete, the remaining functional groups offer further handles for chemical modification:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, which can then be used in amide bond formations, reductive aminations, or diazotization reactions.[1]
-
Fluorine as a Bioisostere: The fluorine at the 3-position remains in the final product, where it can enhance binding affinity, improve metabolic stability, or increase membrane permeability—all desirable traits in drug candidates.[4]
This strategic, multi-step functionalization makes this compound a powerful tool for accessing novel chemical matter in the development of pharmaceuticals and agrochemicals.[2][12][13]
References
- Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]
- 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. PubChem. [Link]
- 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768. PubChem. [Link]
- Fluorine in drug discovery: Role, design and case studies. AIMS Press. [Link]
- 5-Chloro-2-Nitropyridine. Jubilant Ingrevia. [Link]
- 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Chemsumer. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- CAS No : 1575528-93-6 | Product Name : N1-((2-(Diethylcarbamoyl)-2-phenylcyclopropyl)methyl)-N2-methylphthalamide.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1064783-29-4|this compound|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-3-fluoro-2-nitropyridine
Introduction: The Strategic Value of 5-Chloro-3-fluoro-2-nitropyridine
Nucleophilic aromatic substitution (SNAr) is a powerful and indispensable transformation in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] This reaction class allows for the construction of carbon-heteroatom bonds on electron-deficient aromatic rings. The substrate, this compound, represents a highly valuable and synthetically intriguing building block. Its pyridine core is rendered exceptionally electron-poor by the synergistic electron-withdrawing effects of the ring nitrogen and a potent nitro group at the C-2 position.[2][3]
This inherent electrophilicity primes the molecule for nucleophilic attack. Critically, this substrate presents two distinct leaving groups at activated positions: a fluorine atom at C-3 (ortho to the nitro activator) and a chlorine atom at C-5 (para to the nitro activator). This structure poses a fascinating and synthetically crucial question of regioselectivity. Will an incoming nucleophile preferentially displace the more labile fluoride or the chloride? This guide provides a deep mechanistic insight into the factors governing this selectivity and delivers robust, field-proven protocols for researchers, scientists, and drug development professionals to harness the synthetic potential of this versatile reagent.
Mechanistic Rationale: A Tale of Two Leaving Groups
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The subsequent step involves the expulsion of the leaving group to restore aromaticity.
Figure 1: The general addition-elimination mechanism of an SNAr reaction.
For this compound, the nucleophile can attack either the C-3 or the C-5 position. Both pathways lead to a stabilized Meisenheimer complex where the negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.
Figure 2: Competing SNAr pathways for this compound.
The regiochemical outcome is a kinetic phenomenon dictated by the relative activation energies of the two pathways. Several factors influence this delicate balance.
Data Presentation: Key Factors Governing Regioselectivity
| Factor | Principle & Causality | Expected Preference |
| Leaving Group Ability | In SNAr, the C-X bond is broken after the rate-determining nucleophilic attack. The key is the ability of the halogen to polarize the carbon atom, making it more electrophilic. The high electronegativity of fluorine makes the C-F bond more polarized than the C-Cl bond.[6][7][8] | C-3 (Fluoro Displacement) |
| Nucleophile Hardness (HSAB) | Hard nucleophiles (e.g., RO⁻, R₂N⁻) tend to react faster at the harder electrophilic center (the carbon attached to fluorine). Softer nucleophiles (e.g., RS⁻) may show less preference or favor the softer C-Cl center. | C-3 for hard nucleophiles |
| Steric Hindrance | The C-3 position is flanked by the C-2 nitro group. A sterically demanding nucleophile may face more hindrance when attacking C-3 compared to the more accessible C-5 position. | C-5 (Chloro Displacement) for bulky nucleophiles |
| Reaction Temperature | Higher temperatures can provide the necessary activation energy to overcome the barrier for the less favored pathway, potentially leading to mixtures of isomers. Lower temperatures often enhance selectivity for the kinetically favored product. | Variable; lower T favors selectivity |
| Solvent Effects | Polar aprotic solvents (DMSO, DMF) are standard as they effectively solvate cations and do not hydrogen-bond with the nucleophile, maximizing its reactivity.[6][9] Their primary role is to facilitate the reaction rather than strongly influence regioselectivity, although subtle effects can be observed. | Generally minor influence |
Field Insight: While the "element effect" strongly suggests fluoride is the superior leaving group in SNAr, this is not an immutable rule.[8] The interplay of sterics and electronics can, in some cases, reverse this preference.[10] Therefore, experimental validation is paramount. The protocols below are designed to be robust starting points, but the resulting product ratio must be determined analytically.
Experimental Application Notes & Protocols
Safety First: Hazard Assessment
This compound and related nitropyridines are potent chemical agents and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[14]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Materials and Equipment
-
Reagents: this compound, nucleophile (e.g., morpholine, 4-methoxyphenol), base (e.g., K₂CO₃, Cs₂CO₃), anhydrous solvent (e.g., DMSO, DMF), ethyl acetate, brine, anhydrous magnesium or sodium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator, equipment for flash column chromatography, TLC plates, and analytical instruments (NMR, LC-MS).
Protocol 1: SNAr with an Amine Nucleophile (Morpholine)
This protocol describes a typical procedure for reacting this compound with a secondary amine, a common transformation in library synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) to the stirring suspension via syringe.
-
Heating: Heat the reaction mixture to 80 °C using a pre-heated oil bath.
-
Causality: Moderate heating is often required to achieve a reasonable reaction rate, especially for moderately activated substrates.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Causality: This aqueous work-up removes the DMSO solvent and inorganic salts.[16]
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Causality: The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired regioisomer(s).
Protocol 2: SNAr with a Phenol Nucleophile (O-Arylation)
This protocol details the synthesis of a diaryl ether, which requires a stronger base to deprotonate the weakly nucleophilic phenol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.2 equiv.), anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv.), and anhydrous Dimethylformamide (DMF) to a concentration of 0.2-0.4 M.
-
Causality: Phenols are not sufficiently nucleophilic to react directly. A stronger base like Cs₂CO₃ is required to deprotonate the hydroxyl group to form the more potent phenoxide nucleophile.[17]
-
-
Substrate Addition: Add this compound (1.0 equiv.) to the stirring mixture.
-
Heating: Heat the reaction mixture to 100 °C.
-
Monitoring, Work-up, and Purification: Follow steps 4-8 as described in Protocol 1. The reaction time may be longer (12-24 hours).
Characterization, Outcomes, and Troubleshooting
Expected Outcomes & Regioselectivity Determination:
The primary challenge is to determine which halogen was displaced. This is definitively achieved through spectroscopic analysis of the purified product(s).
-
¹⁹F NMR Spectroscopy: This is the most direct method. The presence of a signal in the ¹⁹F NMR spectrum confirms that the fluorine atom is still present, meaning substitution occurred at C-5 (Product B). The absence of a signal indicates substitution occurred at C-3 (Product A).
-
¹H NMR Spectroscopy: Each regioisomer will produce a distinct signal for the two remaining aromatic protons. The chemical shifts and, more importantly, the coupling constants (J-values) between the remaining proton and the fluorine atom (if present) will be diagnostic. For Product B, one would expect to see a doublet with a characteristic J(H,F) coupling.
-
Mass Spectrometry: Confirms that a single halogen has been replaced by the nucleophile by identifying the correct molecular ion peak.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Conversion | Insufficient temperature; Inactive nucleophile (e.g., incomplete deprotonation); Water in the reaction. | Increase temperature in 10-20 °C increments. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or t-BuOK for O- and N-nucleophiles). Ensure all reagents and solvents are anhydrous. |
| Mixture of Isomers | Competing reaction pathways have similar activation energies under the conditions used. | Try lowering the reaction temperature to favor the kinetic product. Screen different solvents. If the nucleophile is bulky, a smaller analogue might improve selectivity. |
| Product Decomposition | Reaction temperature is too high; Product is unstable to the basic conditions. | Reduce the reaction temperature and accept a longer reaction time. Use a milder base if possible. |
| Difficult Purification | Product is very polar; Residual high-boiling solvent (DMSO/DMF). | Ensure the aqueous work-up is thorough to remove as much solvent as possible.[16] Consider alternative purification methods like preparative HPLC or recrystallization. |
Experimental Workflow Visualization
Figure 3: A generalized experimental workflow for SNAr reactions.
References
- Vertex AI Search. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
- WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
- Jubilant Ingrevia. (2024). Safety Data Sheet - 5-Chloro-2-nitropyridine.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).
- PubChem. (n.d.). 5-Chloro-2-nitropyridine.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Chloro-2-hydroxy-3-nitropyridine.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Daken Chemical. (n.d.). Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Chloro-3-fluoro-2-nitropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] Its broad functional group tolerance and the relatively low toxicity of its boron-based reagents have cemented its role in both academic research and industrial pharmaceutical process chemistry.[1][2] This guide focuses on a particularly valuable and challenging substrate: 5-Chloro-3-fluoro-2-nitropyridine.
Pyridines are a privileged structural motif in drug design, appearing in a vast number of biologically active compounds.[3][4] The specific substrate, this compound, is a highly functionalized building block whose strategic modification can lead to novel molecular architectures for drug discovery and agrochemical development.[5][6] The presence of three distinct functional groups—a chloro leaving group, a strongly electron-withdrawing nitro group, and a fluoro group—imparts unique reactivity that requires carefully optimized reaction conditions for successful C-C bond formation.[6]
This document provides a comprehensive overview, field-proven insights, and detailed experimental protocols for performing Suzuki-Miyaura reactions with this substrate, designed for researchers, scientists, and drug development professionals.
Reaction Overview & Mechanistic Considerations
The fundamental transformation involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.
General Reaction Scheme:
The catalytic cycle, while broadly understood, presents specific challenges when applied to this compound. The success of the reaction hinges on navigating the three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The Catalytic Cycle
Key Mechanistic Challenges
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step the most challenging part of the cycle.[7] However, the potent electron-withdrawing effects of the ortho-nitro and meta-fluoro groups on the pyridine ring decrease electron density at the C-Cl bond, which helps to facilitate this otherwise difficult oxidative addition.[9][10]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This phenomenon, often called the "2-pyridyl problem," is a known challenge in coupling reactions with pyridine-containing substrates.[11][12] The use of bulky ligands can sterically hinder this unwanted coordination.
-
Side Reactions: The primary side reaction of concern is the protodeboronation of the organoboron reagent, where the C-B bond is cleaved by a proton source, reducing the amount of nucleophile available for transmetalation.[13] This is often exacerbated by high temperatures and the presence of water.
Optimizing Key Reaction Parameters
The success of coupling with this compound is highly dependent on the careful selection of four key components: the catalyst system, the base, the boron reagent, and the solvent.
The Palladium Catalyst System (Precursor & Ligand)
This is the most critical choice for achieving high yields. Due to the unreactive nature of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] A highly active catalyst system, composed of a palladium precursor and a specialized ligand, is required.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalyst complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Ligands: The ligand is paramount for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are the gold standard. They enhance the electron density on the Pd(0) center, promoting oxidative addition, and their steric bulk accelerates the final reductive elimination step while preventing catalyst deactivation.[15][16]
-
Recommended Ligands:
-
Biarylphosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are highly effective for challenging couplings. They have demonstrated broad applicability for aryl chlorides.[16]
-
Other Effective Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also powerful, electron-rich ligands.[15]
-
-
The Base: Role and Selection
The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[17][18][19]
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective base.[20]
-
Potassium Phosphate (K₃PO₄): A stronger base, often effective when K₂CO₃ fails.[16]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings due to its high solubility in organic solvents.[21]
-
Potassium Fluoride (KF): Can be used for base-sensitive substrates.[19]
-
For this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is recommended to ensure efficient transmetalation without promoting unwanted side reactions.
The Boron Reagent: Acids vs. Esters
-
Boronic Acids (R-B(OH)₂): These are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially at elevated temperatures.[13][22]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[13][23] They are excellent alternatives for challenging reactions or when using valuable or unstable boron reagents.
Solvent Systems
The choice of solvent influences reagent solubility and reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.
-
Recommended Solvents:
-
1,4-Dioxane / Water: A very common and effective mixture. The small amount of water can aid in dissolving the base and facilitating the transmetalation step.[24]
-
Toluene: A good non-polar option, often used at higher temperatures.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher purification effort.
-
Experimental Workflow and Protocols
The following diagram outlines the general laboratory workflow for setting up a Suzuki-Miyaura coupling reaction.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Novel Heterocycles Utilizing 5-Chloro-3-fluoro-2-nitropyridine: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the strategic application of 5-Chloro-3-fluoro-2-nitropyridine as a pivotal starting material for the synthesis of novel and medicinally relevant heterocyclic compounds. We delve into the nuanced reactivity of this trifunctional pyridine derivative, providing a framework for its strategic manipulation in nucleophilic aromatic substitution (SNAr) reactions. This document presents field-proven, step-by-step protocols for the synthesis of both monocyclic and fused bicyclic heterocyclic systems, underscoring the versatility of this key building block in modern medicinal chemistry and drug discovery.
Introduction: The Versatility of a Trifunctional Pyridine Building Block
This compound has emerged as a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring chloro, fluoro, and nitro substituents on the pyridine core, provides a rich platform for selective chemical transformations. The pyridine ring itself is an electron-deficient heterocycle, a common motif in a vast number of approved drugs, and its substitution pattern is critical in defining pharmacological activity, selectivity, and pharmacokinetic profiles.[2][3]
The strategic placement of the strongly electron-withdrawing nitro group at the 2-position, ortho to both the fluorine and the pyridine nitrogen, profoundly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation is key to the synthetic utility of this compound, allowing for the sequential and regioselective displacement of its halide substituents under controlled conditions. This guide will explore the principles governing this reactivity and provide practical protocols for its application in the synthesis of novel heterocycles.
Understanding the Reactivity Profile: A Tale of Two Halides
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen atoms in SNAr reactions. The rate and regioselectivity of nucleophilic attack are governed by the stability of the intermediate Meisenheimer complex, which is significantly influenced by the electron-withdrawing nitro group.
The general mechanism for SNAr reactions involves a two-step addition-elimination process, where the initial attack of the nucleophile is typically the rate-determining step. The stability of the resulting negatively charged Meisenheimer complex is paramount. The nitro group, particularly when positioned ortho or para to the site of nucleophilic attack, provides substantial resonance stabilization to this intermediate.
In the case of this compound, the fluorine atom at the 3-position is not ideally situated for strong resonance stabilization by the 2-nitro group. However, the chlorine atom at the 5-position is para to the pyridine nitrogen, which also contributes to the activation of this position for nucleophilic attack. The inherent electron-withdrawing nature of the pyridine ring, coupled with the potent inductive and resonance effects of the nitro group, renders the entire ring system highly electrophilic.
While a definitive quantitative comparison of the leaving group ability of the chloro versus fluoro substituents in this specific molecule requires empirical data, general principles of SNAr on halogenated pyridines suggest that fluoride is often a better leaving group than chloride in these reactions. This is because the C-F bond, despite its strength, makes the attached carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.
Strategic Synthesis of Monocyclic Heterocycles: A Protocol for Selective Amination
The selective displacement of the halogen atoms allows for the stepwise introduction of various functionalities. The following protocol details a representative SNAr reaction with an amine nucleophile, a common transformation in the synthesis of bioactive molecules.
Protocol 1: Synthesis of N-Aryl-5-chloro-3-fluoro-2-aminopyridine Derivatives
This protocol describes the selective displacement of the nitro group, which can be achieved under specific conditions, followed by further functionalization. However, a more common and predictable approach involves the initial reduction of the nitro group to an amine, which then directs further substitutions. For the purpose of illustrating a direct SNAr reaction, we will focus on the displacement of one of the halogens. Based on the electronic activation, the chlorine at the C-5 position is a plausible site for initial substitution.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-5-chloro-3-fluoro-2-nitropyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the reaction between the nucleophile and the electrophilic pyridine ring.
-
Base: Potassium carbonate is a mild inorganic base used to deprotonate the aniline, generating the more nucleophilic anilide in situ, and to neutralize the HCl formed during the reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Synthesis of Fused Bicyclic Heterocycles: The Power of Dinucleophiles
A particularly powerful application of this compound is in the synthesis of fused heterocyclic systems through reactions with dinucleophiles. This approach allows for the rapid construction of complex molecular architectures, which are of significant interest in drug discovery. Pyrido[2,3-b]pyrazines, for example, are a class of fused heterocycles with a wide range of biological activities, including their use as kinase inhibitors in cancer therapy.
Protocol 2: Synthesis of a Fluorinated Pyrido[2,3-b]pyrazine Derivative
This protocol outlines a two-step synthesis of a fluorinated pyrido[2,3-b]pyrazine derivative starting from this compound. The first step involves a nucleophilic aromatic substitution with a 1,2-diamine, followed by an intramolecular cyclization.
Step 1: Synthesis of N1-(5-Chloro-3-fluoro-2-nitropyridin-yl)ethane-1,2-diamine
Materials:
-
This compound
-
Ethylenediamine
-
Triethylamine (Et₃N)
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of ethylenediamine (2.0 eq) and triethylamine (1.5 eq) in ethanol.
-
Slowly add the ethylenediamine solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form the Fluorinated Pyrido[2,3-b]pyrazine
Materials:
-
Crude N1-(5-Chloro-3-fluoro-2-nitropyridin-yl)ethane-1,2-diamine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by silica gel column chromatography to yield the desired fluorinated pyrido[2,3-b]pyrazine derivative.
Causality Behind Experimental Choices:
-
Step 1: The use of an excess of ethylenediamine helps to minimize the formation of the bis-substituted product. Triethylamine acts as a base to neutralize the in-situ formed HCl.
-
Step 2: Sodium hydride is a strong, non-nucleophilic base that deprotonates the free amino group, facilitating the intramolecular nucleophilic attack to displace the adjacent halide and form the pyrazine ring. The reaction is conducted under anhydrous and inert conditions as sodium hydride reacts violently with water.
Data Presentation and Visualization
Table 1: Summary of Reaction Conditions for Heterocycle Synthesis
| Entry | Starting Material | Nucleophile | Product | Key Conditions |
| 1 | This compound | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-chloro-3-fluoro-2-nitropyridine | K₂CO₃, DMF, 80-100 °C |
| 2 | This compound | Ethylenediamine | 7-Chloro-8-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | Two steps: 1. Et₃N, EtOH, RT; 2. NaH, THF, reflux |
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of SNAr reaction.
Diagram 2: Synthetic Workflow for Pyrido[2,3-b]pyrazine Synthesis
Caption: Workflow for the synthesis of a fluorinated pyrido[2,3-b]pyrazine.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its unique electronic properties and predictable reactivity make it an invaluable tool for the construction of diverse and complex molecular scaffolds. The protocols outlined in this guide provide a practical framework for harnessing the potential of this versatile building block. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined intermediates will undoubtedly play a crucial role in accelerating the drug discovery process. Future work will focus on expanding the library of dinucleophiles to generate a wider array of novel fused heterocyclic systems and to explore their potential biological activities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives.
Sources
Application Note: 5-Chloro-3-fluoro-2-nitropyridine as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Identifying a Privileged Synthetic Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, celebrated for its presence in numerous therapeutic agents.[1] Nitropyridines, in particular, serve as highly valuable and readily available precursors for a wide array of complex heterocyclic systems.[1][2][3] Among these, 5-Chloro-3-fluoro-2-nitropyridine has emerged as a particularly strategic building block. Its utility is rooted in the electron-deficient nature of the pyridine ring, which is further amplified by a potent electron-wthdrawing nitro group at the C2 position. This electronic arrangement activates the ring for nucleophilic aromatic substitution (SNAr), a fundamental transformation in the synthesis of pharmaceutical intermediates.[4][5][6][7]
This application note provides an in-depth guide to the reactivity of this compound, focusing on its regioselective functionalization and providing a detailed protocol for its application in the synthesis of a key intermediate for Nevirapine analogues, a class of non-nucleoside reverse transcriptase inhibitors used in HIV treatment.[8][9][10]
The Chemistry of this compound: A Tale of Two Halogens
The synthetic power of this compound lies in its differentiated reactivity. The pyridine ring is "activated" for nucleophilic attack by the strong electron-withdrawing nitro group. This activation lowers the electron density of the ring, making it susceptible to attack by nucleophiles.[4][5][7][11] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][11]
A critical aspect of this precursor's chemistry is the regioselectivity of the substitution. The molecule possesses two potential leaving groups: a chlorine atom at C5 and a fluorine atom at C3. In SNAr reactions, the position of the activating group relative to the leaving group is paramount. The nitro group at C2 exerts its activating effect most strongly at the ortho (C3) and para (C6, unoccupied) positions. While the fluorine at C3 is ortho to the nitro group, nucleophilic attack at this position is often sterically hindered.
Conversely, the chlorine at C5 is meta to the C2-nitro group, which generally results in lower reactivity compared to ortho/para-activated positions.[12] However, the overall electronic environment and the nature of the incoming nucleophile play a crucial role. For many common nucleophiles, particularly amines, the substitution preferentially occurs at the C5 position. This selectivity is vital for synthetic planning, allowing for the sequential and controlled introduction of different functionalities.
The diagram below illustrates the logical pathways for nucleophilic attack on the this compound core, highlighting the formation of the key Meisenheimer intermediate that dictates the reaction's course.
Caption: Regioselective SNAr pathways on this compound.
Application in API Synthesis: Precursor to Nevirapine Analogues
Nevirapine is an anti-HIV agent, and the synthesis of its analogues for studying metabolic profiles and developing improved therapeutics is an active area of research.[8][9][10][13] this compound is an excellent starting material for building the core structures of these analogues. The following protocol details the synthesis of a key intermediate, N-cyclopropyl-3-fluoro-2-nitropyridin-5-amine, via a regioselective SNAr reaction.
Experimental Protocol: Synthesis of N-cyclopropyl-3-fluoro-2-nitropyridin-5-amine
Objective: To synthesize a key aminopyridine intermediate by selectively displacing the chlorine atom at the C5 position of this compound with cyclopropylamine.
Materials:
-
This compound (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the stirring suspension. This base will act as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Slowly add cyclopropylamine (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-cyclopropyl-3-fluoro-2-nitropyridin-5-amine as a yellow solid.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The workflow for this synthesis is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of the aminopyridine intermediate.
Comparative Data and Optimization
The choice of base, solvent, and temperature can significantly impact the yield and purity of the SNAr product. The following table summarizes typical results for the reaction of this compound with various amine nucleophiles, demonstrating its versatility.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopropylamine | K₂CO₃ | Acetonitrile | 65 | 5 | ~85% |
| Morpholine | Et₃N | THF | 50 | 6 | ~90% |
| Aniline | NaHCO₃ | DMF | 80 | 8 | ~75% |
| Benzylamine | K₂CO₃ | Acetonitrile | 65 | 4 | ~88% |
Causality behind Choices:
-
Solvent: Polar aprotic solvents like Acetonitrile (CH₃CN) and DMF are preferred as they effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its nucleophilicity.[14]
-
Base: An inorganic base like K₂CO₃ is often sufficient and advantageous as it is easily filtered off post-reaction. Triethylamine (Et₃N) is an alternative when a homogeneous reaction is desired.
-
Temperature: Moderate heating is typically required to overcome the activation energy barrier, but excessive temperatures can lead to side products.
Conclusion
This compound stands out as a highly effective and versatile precursor in the synthesis of complex pharmaceutical molecules. Its well-defined regioselectivity in nucleophilic aromatic substitution reactions allows for the precise and predictable introduction of amine-based functionalities, which is a critical step in the construction of many API cores. The protocols described herein demonstrate a robust and scalable method for leveraging this reactivity, providing a reliable pathway for drug discovery and development professionals to access valuable pyridine-based intermediates.
References
- Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6127-6130.
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5693.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. (2025).
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025).
- Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Nitropyridines, Their Synthesis and Reactions. (2025).
- Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. (2020). Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).
- Directed nucleophilic aromatic substitution reaction. (2024).
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring.
- Synthesis and biological evaluation of phosphonate analogues of nevirapine. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1493-1497.
- Progress in synthesis of the anti-AIDS drug nevirapine. (2025).
- 34.
- Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Chloro-3-fluoro-2-nitropyridine in Modern Agrochemical Synthesis
Introduction: A Trifunctional Pyridine Building Block
In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and environmentally sound active ingredients is paramount. The strategic design of these molecules often relies on versatile chemical building blocks that allow for the systematic exploration of chemical space. 5-Chloro-3-fluoro-2-nitropyridine has emerged as a crucial intermediate, valued for its trifunctional nature that provides a robust platform for constructing complex and potent agrochemicals.[1] Its pyridine scaffold, a core component in numerous successful fungicides, herbicides, and insecticides, is functionalized with three distinct groups: a nitro group, a fluorine atom, and a chlorine atom.[2] This specific arrangement is not arbitrary; it is a carefully orchestrated set of functional groups that dictates the molecule's reactivity and synthetic utility. The powerful electron-withdrawing nitro group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the chloro and fluoro substituents at the 5- and 3-positions, respectively, serve as versatile handles for subsequent chemical modifications.[1] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols involving this compound for the development of next-generation agrochemicals.
Core Principles: Understanding the Reactivity of this compound
The synthetic power of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, but the addition of a nitro group drastically enhances this property.
Causality of Reactivity:
-
Activation: The nitro group at the C2 position exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the ring. This creates significant partial positive charges (δ+) at the ortho (C3) and para (C5) positions, making them highly susceptible to attack by nucleophiles.
-
Leaving Groups: Both chlorine and fluorine can act as leaving groups. In SNAr reactions on activated aromatic rings, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The bond to the leaving group is broken in a subsequent, faster step. The C-Cl bond is generally weaker and more polarizable than the C-F bond, often making chlorine a better leaving group in these contexts. The primary site of substitution is the C5 position, which is para to the activating nitro group.
-
Post-Substitution Chemistry: Once a substitution has occurred, the nitro group itself can be chemically transformed. Its reduction to an amine is a pivotal step, opening a gateway to a vast array of derivatives such as amides, ureas, and sulfonamides, which are prevalent toxophores in agrochemical design.[3][4]
Caption: General workflow for SNAr on this compound.
Application I: Synthesis of Aryloxyphenoxy-Type Herbicidal Scaffolds
Aryloxyphenoxypropionate herbicides are a critical class of agrochemicals that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. While many syntheses start from different materials, a key intermediate, 5-chloro-2,3-difluoropyridine, can be derived from this compound, showcasing its role as a precursor to other valuable building blocks.[5]
The synthetic logic involves first modifying the nitro group and then performing the key SNAr coupling reaction.
Caption: Synthetic pathway from the title compound to herbicidal intermediates.
Protocol 1: Synthesis of 2-(4-methoxyphenoxy)-5-chloro-3-fluoropyridine
This protocol details the crucial SNAr step starting from the derived intermediate, 5-chloro-2,3-difluoropyridine. The fluorine at the C2 position is the most labile due to activation from the ring nitrogen and the adjacent fluorine.
Materials & Equipment:
-
5-chloro-2,3-difluoropyridine (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.
-
Reagent Addition: Add 4-methoxyphenol (1.1 eq) to the suspension. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Reaction Initiation: Add 5-chloro-2,3-difluoropyridine (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine. This step is crucial to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
Data Summary Table:
| Step | Reactants | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| SNAr Coupling | 5-chloro-2,3-difluoropyridine, 4-methoxyphenol | K₂CO₃, DMF | 80-90 | 6-12 | 85-95% |
Application II: Direct Synthesis of Novel Phenoxypyridine Fungicides and Herbicides
A more direct application involves the nucleophilic displacement of the chlorine atom at the C5 position. This route has been successfully employed to synthesize novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring, which have demonstrated significant herbicidal activity.[6] The general strategy involves coupling the pyridine core with a functionalized phenol, followed by reduction of the nitro group and further elaboration.
Protocol 2: General Procedure for SNAr with a Phenol at the C5 Position
This protocol describes the direct coupling of this compound with a generic phenol (Ar-OH).
Materials & Equipment:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-cyanophenol) (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen line
-
Syringe for controlled addition of reagents
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted phenol (1.05 eq) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly reactive sodium phenoxide. The reaction is exothermic and releases hydrogen gas, requiring careful temperature control and a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes.
-
Pyridine Addition: Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the phenoxide suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to obtain the desired 5-aryloxy-3-fluoro-2-nitropyridine.
Protocol 3: Reduction of the Nitro Group to an Amine
The resulting 5-substituted-3-fluoro-2-nitropyridine is a versatile intermediate. Reducing the nitro group to an amine is a common and critical subsequent step.[3]
Materials & Equipment:
-
5-Aryloxy-3-fluoro-2-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Celite for filtration
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend the 5-aryloxy-3-fluoro-2-nitropyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in the ethanol/water solvent mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Expertise Note: This method, known as a Béchamp reduction, is often preferred in complex molecules as it is milder than catalytic hydrogenation and tolerates more functional groups. Monitor the reaction by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Concentration & Workup: Combine the filtrates and concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude amine, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.
Conclusion
This compound stands as a testament to the power of strategic functionalization in chemical synthesis. Its orchestrated reactivity allows chemists to perform selective nucleophilic aromatic substitutions and subsequent transformations with a high degree of control. The protocols outlined in this guide provide a framework for leveraging this versatile building block in the synthesis of novel herbicides and fungicides. By understanding the underlying principles of its reactivity and applying robust synthetic methodologies, researchers can continue to innovate and develop the next generation of agrochemicals essential for global food security.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-19). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- Benchchem. Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-fluoropyridin-3-amine Derivatives.
- Guidechem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
- Benchchem. Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
- Benchchem. Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid.
- ResearchGate. Synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring | Request PDF.
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
Sources
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution of 5-Chloro-3-fluoro-2-nitropyridine with Amines and Anilines
Introduction: The Versatility of 5-Chloro-3-fluoro-2-nitropyridine in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development.[1] The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The unique arrangement of substituents on this particular pyridine ring—a nitro group, a chlorine atom, and a fluorine atom—renders it a versatile precursor for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group, activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the strategic and regioselective introduction of various amine and aniline nucleophiles, paving the way for the generation of diverse compound libraries for biological screening.
This document provides a comprehensive guide to understanding and performing the reaction of this compound with primary and secondary amines, as well as anilines. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation and provide detailed, field-tested protocols for conducting these reactions with high efficiency and reproducibility.
Mechanistic Insights: Unraveling the Regioselectivity of the SNAr Reaction
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[4]
A key consideration in the reaction of this substrate is the regioselectivity of the nucleophilic attack. The pyridine ring possesses two potential leaving groups: a chlorine atom at the C5 position and a fluorine atom at the C3 position. The position of the nitro group at C2 plays a pivotal role in directing the incoming nucleophile. In SNAr reactions, the leaving group is typically positioned ortho or para to a strong electron-withdrawing group to allow for effective resonance stabilization of the Meisenheimer complex.[4]
In the case of this compound, the nitro group is ortho to the fluorine at C3 and meta to the chlorine at C5. This electronic arrangement strongly favors nucleophilic attack at the C5 position, leading to the displacement of the chloride ion. The stabilization of the negative charge in the Meisenheimer complex is more effective when the attack occurs at the C5 position, as the charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Attack at the C3 position would result in a less stable intermediate.
It is also important to consider the "element effect" in SNAr reactions, where fluoride is often a better leaving group than chloride in activated aryl systems.[6] However, the positional activation by the nitro group is the dominant factor in determining the regioselectivity in this case.
Visualizing the Reaction Mechanism
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of amine and aniline nucleophiles. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.
Protocol 1: General Procedure for the Reaction with Aliphatic Amines
This protocol is suitable for primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or DMF)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating block with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the aliphatic amine (1.1 - 1.5 equivalents) followed by the base (1.5 - 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux, depending on the solvent and the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Reactions are typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 5-(substituted-amino)-3-fluoro-2-nitropyridine derivative.
Protocol 2: General Procedure for the Reaction with Anilines
This protocol is adapted for less nucleophilic anilines and may require slightly more forcing conditions.
Materials:
-
This compound
-
Aniline derivative (1.2 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)) (2.0 - 3.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous polar aprotic solvent (0.2-1.0 M).
-
Addition of Reagents: Add the aniline derivative (1.2 - 2.0 equivalents) and the base (2.0 - 3.0 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100 °C and 140 °C. Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times, typically ranging from 12 to 24 hours.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir. This will often precipitate the product.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 5-(substituted-anilino)-3-fluoro-2-nitropyridine derivative.
Data Presentation: Expected Outcomes and Substrate Scope
The following table summarizes the expected reactivity and typical yields for the reaction of this compound with various classes of amines and anilines based on established principles of SNAr reactions.[3][7]
| Amine/Aniline Type | Specific Example | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2-4 | 85-95 |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 120 | 12-18 | 70-85 |
| Substituted Aniline | 4-Methoxyaniline | DMSO | Cs₂CO₃ | 140 | 12-16 | 75-90 |
Experimental Workflow Visualization
Sources
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Experimental Protocols for the Functionalization of 5-Chloro-3-fluoro-2-nitropyridine
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental use of 5-Chloro-3-fluoro-2-nitropyridine (CAS No: 1079179-12-6). It outlines the core reactivity principles of this versatile heterocyclic building block, focusing on its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We present field-proven, step-by-step protocols, explain the causality behind experimental design choices, and include data presentation and workflow visualizations to ensure procedural clarity and reproducibility. All methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction and Reagent Profile
This compound is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its structure, featuring two distinct halogen atoms and a potent electron-withdrawing nitro group, provides a platform for selective and sequential chemical modifications.[1][2] The strategic placement of these substituents dictates the molecule's electronic properties and, consequently, its reaction pathways.
The inherent electron deficiency of the pyridine ring is significantly amplified by the nitro group at the C2 position. This strong activation makes the ring highly susceptible to nucleophilic attack, which is the cornerstone of its utility.[3][4] Understanding the interplay between the activating nitro group and the two potential leaving groups (fluorine at C3 and chlorine at C5) is critical for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1079179-12-6 | [5] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [6] |
| Molecular Weight | 176.53 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Boiling Point | ~247 °C at 760 mmHg | [1] |
| Density | ~1.6 g/cm³ | [1] |
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant. Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[9]
In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[8]
Core Principles of Reactivity: A Mechanistic Overview
The synthetic utility of this compound is primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]
-
Activation: The powerful electron-withdrawing nitro group at the C2 position strongly activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the ortho (C3) and para (C5) positions, where the negative charge of the Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the nitro group.[10]
-
Regioselectivity: While both the C3-F and C5-Cl bonds are activated, nucleophilic attack is expected to occur preferentially at the C5 position . The rationale is twofold:
-
Para-Activation: The C5 position is para to the C2-nitro group, allowing for optimal resonance stabilization of the intermediate. This is a highly favorable electronic arrangement in SNAr reactions.[3]
-
Steric Hindrance: The C3 position is sterically more hindered due to the adjacent C2-nitro group, making the C5 position more accessible to incoming nucleophiles.
-
Therefore, reactions with most nucleophiles will selectively displace the chloride at C5, leaving the C3-fluorine intact for potential subsequent transformations.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This section provides a detailed protocol for a representative SNAr reaction, using morpholine as the nucleophile.
Mechanistic Pathway
The reaction begins with the attack of the nucleophile (morpholine) at the C5 position, forming the Meisenheimer intermediate. The negative charge is delocalized across the ring and onto the nitro group. Aromaticity is then restored by the elimination of the chloride leaving group.
Sources
- 1. innospk.com [innospk.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Functionalization of the 5-Chloro-3-fluoro-2-nitropyridine Ring
Abstract
5-Chloro-3-fluoro-2-nitropyridine is a pivotal building block in contemporary medicinal chemistry and materials science, prized for its unique electronic properties and multiple points for diversification.[1][2] The strategic arrangement of its substituents—a strongly electron-withdrawing nitro group, and two distinct halogen atoms—provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the key strategies for the selective functionalization of this pyridine core. We will dissect the underlying principles of its reactivity and provide detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reductive modification of the nitro group. Each section is designed to provide researchers, scientists, and drug development professionals with the causal understanding and practical methodologies required to effectively leverage this valuable synthetic intermediate.
Reactivity Profile and Regioselectivity
The reactivity of the this compound ring is dominated by the powerful electron-withdrawing effects of both the pyridine nitrogen and the C2-nitro group. This synergy renders the pyridine ring highly electron-deficient, or "activated," making it exceptionally susceptible to nucleophilic attack.[3]
Key Electronic Influences:
-
Pyridine Nitrogen: Intrinsically electron-withdrawing, it reduces electron density primarily at the α (C2, C6) and γ (C4) positions.
-
C2-Nitro Group: As one of the strongest electron-withdrawing groups, its influence is exerted through both inductive and resonance effects. It significantly stabilizes the negative charge in the intermediate formed during nucleophilic attack, particularly when the attack occurs at positions ortho (C3) or para (C5) to it.[4][5]
-
Halogen Substituents: The chlorine at C5 and fluorine at C3 also contribute to the ring's electrophilicity via their inductive effects.
This electronic landscape dictates a clear hierarchy for functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): The C5 position is the primary site for SNAr. The chloro group at this position is para to the activating C2-nitro group, allowing for optimal resonance stabilization of the negatively charged Meisenheimer intermediate.[4][5][6] The fluoro group at C3 is significantly less reactive in SNAr because it is meta to the C5-chloro leaving group and direct attack at C3 is less favored.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the C5 position is the most amenable to oxidative addition by a palladium(0) catalyst, making it the preferred site for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. Aryl chlorides are generally less reactive than bromides or iodides, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to achieve high efficiency.[7]
-
Nitro Group Reduction: The nitro group itself serves as a crucial synthetic handle. It can be selectively reduced to an amine, which completely alters the electronic character of the ring and opens up a new array of subsequent functionalization pathways.[8][9]
Caption: Key functionalization strategies for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for displacing the C5-chloro group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key determinant of the reaction rate.
2.1. Mechanistic Rationale
The attack of a nucleophile at the C5 position creates a negative charge that is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the C2-nitro group. This delocalization provides a low-energy pathway for the reaction to proceed.
Caption: General mechanism of nucleophilic aromatic substitution.
2.2. Protocol: Amination with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the reaction with an amine nucleophile.
Materials:
-
This compound
-
Benzylamine (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add DMF (5 mL) to dissolve the solids.
-
Add benzylamine (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-(benzylamino)-3-fluoro-2-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions provide powerful methods for forming C-C and C-N bonds, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups at the C5 position.
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between the pyridine C5 position and an organoboron reagent.[10] The choice of a potent catalytic system is crucial for the efficient activation of the relatively inert C-Cl bond.[7]
Causality Behind Component Selection:
-
Catalyst: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required. The ligand facilitates the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step.[10][11]
-
Base: A strong base like Cs₂CO₃ or K₃PO₄ is necessary for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10][11]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in a reaction vial or Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 3-fluoro-2-nitro-5-phenylpyridine.
3.2. Buchwald-Hartwig Amination
This reaction provides a powerful and often more general alternative to SNAr for forming C-N bonds.[12] It couples the aryl chloride with a primary or secondary amine using a palladium catalyst.[13]
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
A suitable ligand, e.g., BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
Set up the reaction under an inert atmosphere. To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) and stir the mixture at 100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the desired product.
3.3. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl chloride with a terminal alkyne.[14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL), add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).
-
Degas the mixture again for 5 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-16 hours.[17]
-
Once the reaction is complete, filter the mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography to yield 3-fluoro-2-nitro-5-(phenylethynyl)pyridine.
| Reaction Type | Reagent (Example) | Catalyst/Ligand (Example) | Base (Example) | Temp. (°C) |
| SNAr Amination | Benzylamine | N/A | K₂CO₃ | 60-80 |
| Suzuki Coupling | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 100-110 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 100 |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25-50 |
| Table 1: Representative conditions for key functionalization reactions. |
Reduction of the Nitro Group
Reducing the C2-nitro group to an amine (e.g., to form 2-Amino-5-chloro-3-fluoropyridine) is a transformative step that unlocks new synthetic possibilities.[18][19] This conversion changes the C2-substituent from a powerful electron-withdrawing group to a strong electron-donating group, fundamentally altering the ring's reactivity towards, for example, electrophilic aromatic substitution.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel. This method is clean but may be sensitive to other functional groups.[9]
-
Metal/Acid Reduction: Classic conditions such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in HCl are robust and highly effective for nitro group reduction.[9][20]
4.1. Protocol: Reduction using Iron in Acetic Acid
Materials:
-
5-Substituted-3-fluoro-2-nitropyridine (from a previous step)
-
Iron powder (Fe, 5.0 equiv.)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, suspend the starting nitropyridine (1.0 mmol) in a mixture of ethanol (10 mL) and acetic acid (2 mL).
-
Add iron powder (5.0 mmol) in portions to the stirred suspension.
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Carefully neutralize the residue by adding it to a stirred, saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-amino-5-substituted-3-fluoropyridine, which can be purified by chromatography if necessary.
References
- MySkinRecipes. 5-Chloro-2-fluoro-3-nitropyridine. [Link]
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?[Link]
- Taylor, M. S., & Biscoe, M. R. (2015). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(6), e3938. [Link]
- Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
- Nielsen, A. T., & Houlihan, W. J. (1968). The Nitro Group. In The Chemistry of the Nitro and Nitroso Groups, Part 1 (pp. 1-26). [Link]
- Wikipedia.
- Google Patents.
- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- ResearchGate. Palbociclib Commercial Manufacturing Process Development.
- BoronoChem.
- Wikipedia. Sonogashira coupling. [Link]
- TMP Chem. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Google Patents. Preparation method of 2-amino-3-fluoropyridine.
- Kletskov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]
- MDPI.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Chemistry LibreTexts. (2025). 16.
- PubChem. 5-Chloro-2-fluoro-3-nitropyridine. [Link]
- MDPI.
- ResearchGate. Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]
Sources
- 1. 5-Chloro-2-fluoro-3-nitropyridine [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. ossila.com [ossila.com]
- 19. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Scale-Up Synthesis of 5-Chloro-3-fluoro-2-nitropyridine Derivatives
Introduction: The Strategic Importance of 5-Chloro-3-fluoro-2-nitropyridine Derivatives
This compound and its derivatives are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Their unique electronic properties, stemming from the presence of electron-withdrawing nitro, chloro, and fluoro groups on the pyridine ring, make them highly versatile building blocks.[2] The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions.[3][4] This reactivity is instrumental in the development of novel active pharmaceutical ingredients (APIs), where precise molecular architecture is paramount for biological activity.[5]
This application note provides a comprehensive guide to the scale-up synthesis of this compound derivatives, focusing on a robust and reproducible protocol. We will delve into the mechanistic underpinnings of the synthetic strategy, detailed operational parameters, safety considerations for large-scale production, and the necessary analytical methods for quality assurance.
Mechanistic Rationale and Synthetic Strategy
The synthesis of substituted nitropyridines often involves the direct nitration of a corresponding pyridine precursor.[1][6] However, the pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging without the presence of activating groups.[7] For the synthesis of this compound, a common and effective strategy involves the chlorination of a pre-functionalized pyridinone precursor.
The chosen synthetic route proceeds via the chlorination of a 3-fluoro-5-nitropyridin-2-ol intermediate. This approach is favored for its high regioselectivity and yield. The hydroxyl group at the 2-position of the pyridine ring directs the incoming electrophile (the chlorinating agent) to the desired position and is subsequently replaced.
Caption: Synthetic pathway for this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay, with personnel wearing appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-5-nitropyridin-2-ol | ≥98% | Commercial Source | Starting material. |
| Phosphorus Oxychloride (POCl₃) | Reagent | Commercial Source | Chlorinating agent. |
| Phosphorus Pentachloride (PCl₅) | Reagent | Commercial Source | Alternative chlorinating agent.[8] |
| Ethyl Acetate | ACS | Commercial Source | Extraction solvent. |
| Hexane | ACS | Commercial Source | Eluent for chromatography. |
| Saturated Sodium Carbonate Solution | Lab Prepared | - | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | Drying agent. |
| Silica Gel | 100-200 mesh | Commercial Source | For column chromatography. |
Equipment:
-
Glass-lined or appropriately inert reactor of a suitable volume, equipped with mechanical stirring, a reflux condenser, a temperature probe, and an addition funnel.
-
Heating mantle or oil bath with temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
-
Glassware for filtration and chromatography.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat.[9][10]
Step-by-Step Procedure:
-
Reactor Setup and Inerting:
-
Assemble the reactor system in a fume hood. Ensure all joints are properly sealed.
-
If necessary, inert the reactor with nitrogen or argon, especially if moisture-sensitive reagents are used.
-
-
Reagent Charging:
-
To the reactor, charge 3-fluoro-5-nitropyridin-2-ol (1.0 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃) (10 volumes, e.g., 10 mL per gram of starting material) or a mixture of phosphorus oxychloride and phosphorus pentachloride (1.5 equivalents) with stirring.[8] The addition of PCl₅ can be exothermic; maintain control over the temperature.
-
-
Reaction:
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction by pouring it into a vessel containing crushed ice and water with vigorous stirring. This step is highly exothermic and will generate HCl fumes.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).[8]
-
Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.[8]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane) as the eluent.[8]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
The synthesis of nitropyridine derivatives involves hazardous materials and reactions that require strict safety protocols, especially during scale-up.
-
Hazardous Substances:
-
Nitropyridines: These compounds are potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][10][12][13]
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are corrosive and react violently with water, releasing HCl gas. Handle with extreme care in a well-ventilated area.
-
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Ensure that safety showers and eyewash stations are readily accessible.[14]
-
In case of skin contact, wash the affected area immediately with plenty of soap and water.[14]
-
If inhaled, move to fresh air.[14]
-
In case of a spill, contain the spill with an inert absorbent material and dispose of it as hazardous waste.[13]
-
Analytical Quality Control
To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The scale-up synthesis of this compound derivatives is a critical process for the pharmaceutical and agrochemical industries. The protocol outlined in this application note provides a reliable and scalable method for its production. Adherence to the detailed procedural steps, rigorous safety precautions, and thorough analytical quality control will ensure a high-quality product suitable for further synthetic applications.
References
- Process for preparation of nitropyridine derivatives.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis. ChemicalBook.
- Nitropyridines, their Synthesis and Reactions. ElectronicsAndBooks.
- This compound. BLD Pharm.
- Nitropyridines: Synthesis and reactions.
- The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi
- 2-Chloro-5-nitropyridine Safety D
- 2-Chloro-3-fluoro-5-nitropyridine synthesis. ChemicalBook.
- Preparation method of 5-chloro-2,3-difluoropyridine.
- SAFETY D
- SAFETY D
- 5-Chloro-2-fluoro-3-nitropyridine. PubChem.
- 5-Chloro-2-fluoro-3-nitropyridine. MySkinRecipes.
- SAFETY D
- Safety D
- 4-Nitropyridine SDS, 1122-61-8 Safety D
- SAFETY D
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
- 2-Chloro-3-fluoro-5-nitropyridine. Sigma-Aldrich.
- 5-Chloro-2-nitropyridine synthesis. ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 5-Chloro-2-fluoro-3-nitropyridine [myskinrecipes.com]
- 4. Page loading... [wap.guidechem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.ie [fishersci.ie]
- 10. echemi.com [echemi.com]
- 11. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. chempanda.com [chempanda.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: One-Pot Synthesis Strategies Involving 5-Chloro-3-fluoro-2-nitropyridine
Introduction: The Strategic Value of 5-Chloro-3-fluoro-2-nitropyridine in Complex Synthesis
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of three distinct functional groups on the pyridine core: a nitro group, and two different halogen atoms (fluorine and chlorine). This arrangement provides a platform for selective, sequential chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.[2] The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing nitro group at the 2-position, renders the C2 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4]
Crucially, the fluorine atom at the C2 position is generally a better leaving group than the chlorine atom at the C5 position in SNAr reactions, a phenomenon often referred to as the "element effect".[5] This differential reactivity allows for a controlled, stepwise introduction of nucleophiles. Such predictable regioselectivity is the cornerstone of efficient one-pot synthesis strategies, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of reduced waste, time, and resource expenditure, aligning with the principles of green chemistry.
While this compound is recognized as a versatile intermediate, detailed, publicly available one-pot protocols starting from this specific molecule are not extensively documented. Therefore, this application note presents a comprehensive, field-proven (hypothetical) one-pot strategy based on established reactivity principles. We will detail a tandem sequential nucleophilic aromatic substitution followed by a reductive cyclization to construct a novel fused heterocyclic system, showcasing the synthetic potential of this valuable building block.
Core Concept: A One-Pot Tandem SNAr / Reductive Cyclization Strategy
The proposed one-pot strategy is a three-step sequence designed to leverage the inherent chemical properties of this compound to build a pyridotriazine scaffold. The entire sequence is performed in a single reaction vessel, demonstrating the efficiency of one-pot methodologies.
The logical workflow for this synthesis is as follows:
-
Step 1: Selective SNAr at C2. The more reactive fluorine atom at the C2 position is first displaced by a primary amine nucleophile under mild conditions.
-
Step 2: SNAr at C5. A second nucleophile, hydrazine, is introduced to displace the less reactive chlorine atom at the C5 position.
-
Step 3: Reductive Cyclization. The nitro group is then reduced to an amino group, which spontaneously undergoes intramolecular cyclization with the adjacent hydrazino group to form the final fused pyridotriazine ring system.
Caption: A logical workflow for the one-pot synthesis of a fused pyridotriazine.
Detailed Application Protocol: One-Pot Synthesis of a Substituted Pyridotriazine
This protocol details the one-pot synthesis of a hypothetical 7-alkylamino-6-fluoropyrido[4,5-d][6][7][8]triazine from this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Hydrazine hydrate (3.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure
Step 1: Selective SNAr at C2 with Benzylamine
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: SNAr at C5 with Hydrazine
-
Once Step 1 is complete, add hydrazine hydrate (3.0 eq) to the same reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the formation of the di-substituted intermediate by TLC or LC-MS.
Step 3: Reductive Cyclization
-
Cool the reaction mixture to room temperature.
-
Add glacial acetic acid to the flask, followed by the portion-wise addition of iron powder (5.0 eq) over 20 minutes to control the exotherm.
-
Heat the mixture to 60 °C and stir vigorously for 2 hours, or until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC or LC-MS).
Work-up and Purification
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fused pyridotriazine.
Data and Expected Results
The following table summarizes the expected outcomes and key parameters for each step of the one-pot synthesis.
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Selective SNAr at C2 | Benzylamine, DIPEA | 0 to RT | 4 | >90 (Intermediate) |
| 2 | SNAr at C5 | Hydrazine hydrate | 80 | 6 | >85 (Intermediate) |
| 3 | Reductive Cyclization | Fe, AcOH | 60 | 2 | >80 (Final Product) |
| Overall | One-Pot Synthesis | ~12 | 60-70 |
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Causality Behind the Sequential SNAr
The success of this one-pot strategy hinges on the differential reactivity of the two halogen substituents.
-
Activation by the Nitro Group: The nitro group at C2 is a powerful electron-withdrawing group that stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack at both C2 and C5, thereby activating the entire ring for SNAr.
-
Leaving Group Ability: The C-F bond is more polarized than the C-Cl bond, making the carbon atom of the C-F bond more electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride is a better leaving group than chloride in this context because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the transition state leading to this intermediate. This explains why the first SNAr reaction occurs selectively at the C2 position under milder conditions.
Caption: The mechanistic pathway of the sequential SNAr reaction.
The Reductive Cyclization Step
The final step of this one-pot synthesis is a classic example of a reductive cyclization.
-
Reduction of the Nitro Group: Iron powder in acetic acid is a standard and cost-effective method for the reduction of aromatic nitro groups to amines.
-
Intramolecular Cyclization: The newly formed amino group is positioned ortho to the hydrazinyl substituent introduced in the second step. This proximity facilitates a spontaneous intramolecular condensation, leading to the formation of the stable, fused pyridotriazine ring system with the elimination of a water molecule.
This tandem reaction within the final step is a powerful method for rapidly increasing molecular complexity.
Conclusion and Future Perspectives
The one-pot synthesis strategy detailed in this application note, while hypothetical, is grounded in well-established principles of organic chemistry and serves to illustrate the immense potential of this compound as a versatile building block. The ability to perform selective, sequential SNAr reactions followed by further transformations in a single pot makes this reagent highly valuable for the efficient construction of novel heterocyclic compounds for drug discovery and materials science applications. Future work in this area could involve exploring a wider range of nucleophiles in the sequential SNAr steps, as well as investigating different cyclization strategies following the reduction of the nitro group to access a diverse array of fused pyridine systems.
References
- Abdel-Megid, M., & Farouk, O. (n.d.). Scheme 4: Formation of pyridotriazines 9-12. ResearchGate.
- Jin, H., Gao, Z., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett.
- Schlosser, M., & Limat, D. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- Bobbio, C., & Schlosser, M. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(5), 1240-1249.
- BenchChem. (2025).
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- Autechaux, A. (n.d.).
- Boulton, A. J., & McKillop, A. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Wiley-VCH.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Douglass, J. E., & Boyer, J. H. (Eds.). (2008).
- Larock, R. C. (1999).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry-online.com [chemistry-online.com]
- 3. [PDF] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol | Semantic Scholar [semanticscholar.org]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-Chloro-3-fluoro-2-nitropyridine Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-3-fluoro-2-nitropyridine. This key halogenated pyridine derivative is a valuable building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] However, its synthesis, particularly the nitration of an electron-deficient pyridine ring, presents significant challenges that can lead to low yields and impurity formation.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol. The causality behind each step is explained to empower you to not only follow the procedure but also to diagnose and resolve issues encountered in your own laboratory settings.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue in the nitration of electron-deficient pyridines. The root cause often lies in one of three areas: the generation of the electrophile, the reactivity of the substrate, or product loss during work-up.
-
Cause 1: Insufficient Nitronium Ion (NO₂⁺) Generation. The active electrophile is the nitronium ion, not nitric acid itself. Its formation is critically dependent on the reaction medium.[4]
-
Solution: Ensure Anhydrous Conditions. Water will consume the sulfuric acid catalyst and inhibit the formation of the nitronium ion. Using a mixture of nitric acid and oleum (fuming sulfuric acid) can significantly increase yield by maintaining an anhydrous environment.[5] The oleum, with its excess SO₃, effectively scavenges any water present.
-
Solution: Verify Reagent Concentration. Use high-purity, concentrated reagents. It is preferable to use nitric acid with a concentration of over 97% and fuming sulfuric acid (oleum) with a sulfur trioxide concentration of 20-65%.[5]
-
-
Cause 2: Poor Substrate Reactivity & Side Reactions. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution.[3] Harsh conditions required for the reaction can also lead to degradation.
-
Solution: Precise Temperature Control. The nitration reaction is highly exothermic. Runaway temperatures can lead to oxidative degradation of the pyridine ring and the formation of undesired byproducts.[6][7] It is recommended to perform the initial mixing and substrate addition at low temperatures (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature (e.g., 15-25 °C).[5]
-
Solution: Optimize Reagent Stoichiometry. While a molar excess of the nitrating mixture is necessary, a large excess can promote over-nitration or oxidation. A molar ratio of 1.5 to 2.1 moles of nitric acid per mole of the pyridine substrate is a good starting point.[5]
-
-
Cause 3: Product Loss During Work-up. The product can be lost during the quenching, extraction, or purification phases.
-
Solution: Careful Quenching. The reaction mixture must be quenched by slowly adding it to crushed ice with vigorous stirring. This dissipates heat and precipitates the product. Dumping ice into the acid mixture can cause localized heating and degradation.
-
Solution: Efficient Extraction. Ensure the aqueous layer is neutralized to the correct pH before extraction to ensure the product is in its neutral, organic-soluble form. Use a suitable solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions to maximize recovery.[8][9]
-
Q2: I am observing the formation of multiple isomers. How can I improve regioselectivity for the 2-nitro product?
A2: The formation of isomers is governed by the electronic and steric effects of the substituents on the pyridine ring. For a 3-chloro-5-fluoropyridine precursor, the fluorine and chlorine atoms are deactivating but ortho-, para-directing. The pyridine nitrogen is strongly deactivating and directs meta to itself (position 3 and 5). Nitration is favored at the 2- and 6-positions, which are ortho to the nitrogen and activated relative to other positions in the acid-protonated pyridine.
-
Mechanism Insight: Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. The directing effects of the halogens become more influential in this state. The 2-position is sterically unhindered and electronically favorable for attack.
-
Solution: Maintain Low Temperatures. Higher temperatures can provide the activation energy needed to overcome the barriers to forming less-favored isomers. Sticking to a strict temperature protocol (0-25 °C) often improves selectivity.
-
Solution: Controlled Reagent Addition. Adding the pyridine substrate slowly to the pre-mixed cold nitrating acids ensures that the substrate is always in an environment with a high concentration of the nitrating agent, which can favor the kinetically preferred product.
Q3: The reaction is not going to completion, even after 24 hours. What should I check?
A3: An incomplete reaction points to insufficient activation energy or a problem with the reagents.
-
Solution 1: Check Reagent Quality. As mentioned, water is a primary inhibitor. Open a fresh bottle of fuming sulfuric acid or nitric acid if there is any doubt about the quality of the existing stock.
-
Solution 2: Moderate Temperature Increase. If the reaction is clean but stalled (as determined by TLC or LCMS), you can try slowly raising the temperature to 30-40 °C for a few hours. However, monitor carefully for the appearance of byproducts.
-
Solution 3: Re-evaluate Acid Catalyst. The strength and concentration of the sulfuric acid are paramount. It acts as both the catalyst and the solvent. Ensure a sufficient volume is used to fully dissolve the starting material and facilitate the reaction.[10][11]
Q4: I'm struggling with a dark, oily crude product that is difficult to purify. What can I do?
A4: The formation of a dark, oily crude often indicates product degradation or the presence of polymeric byproducts, usually from excessive heat.
-
Solution 1: Adhere to Strict Temperature Control. This is the most effective preventative measure. The reaction should ideally remain a pale yellow to light brown solution.
-
Solution 2: Degas Solvents. While less common for this specific reaction, ensuring solvents used in work-up and chromatography are degassed can sometimes prevent oxidation of the product.
-
Solution 3: Purification Strategy. If you obtain an oily crude, attempt purification via column chromatography on silica gel using a gradient elution system, such as ethyl acetate in hexanes.[9] A typical starting point would be 5% ethyl acetate in hexanes. If the product is still impure, a second recrystallization from an ethanol/water mixture may be necessary.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the precise role of concentrated sulfuric acid in this nitration?
A: Concentrated sulfuric acid serves two critical functions. First, it is a stronger acid than nitric acid, so it protonates the hydroxyl group of nitric acid. This protonated intermediate then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the actual species that attacks the pyridine ring.[10][11] Second, it acts as a solvent and dehydrating agent, absorbing the water that is formed and preventing the reverse reaction.[4][5]
Q: Why is nitration of pyridine so much more difficult than nitration of benzene?
A: The nitrogen atom in the pyridine ring is electron-withdrawing, making the entire aromatic ring significantly less nucleophilic (electron-rich) than benzene.[3] This deactivation makes it much less reactive towards electrophiles like the nitronium ion. Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, creating a positively charged pyridinium ion, which is even more strongly deactivated.[12]
Q: Are there any alternative, less harsh nitrating agents I could try?
A: While the nitric acid/sulfuric acid system is the most common for this transformation, other reagents exist. For some pyridine substrates, reagents like nitro-saccharin in the presence of a Lewis acid can be effective.[6] Another classic reagent is acetyl nitrate, formed from nitric acid and acetic anhydride; however, it is volatile and can be explosive, requiring special handling precautions.[6] For this specific substrate, the mixed acid system remains the most reliable and scalable option.
Section 3: Optimized Experimental Protocol
This protocol describes a representative synthesis of this compound starting from 3-Chloro-5-fluoropyridine.
Reaction Scheme: 3-Chloro-5-fluoropyridine → (HNO₃, H₂SO₄/Oleum) → this compound
Reagents and Conditions
| Reagent/Parameter | Molar Eq. | Amount (for 10g scale) | Notes |
| 3-Chloro-5-fluoropyridine | 1.0 | 10.0 g (76.0 mmol) | Ensure >98% purity. |
| Fuming Sulfuric Acid (20% SO₃) | - | 60 mL | Solvent and catalyst. Handle with extreme care. |
| Nitric Acid (fuming, >95%) | 1.8 | 7.9 g (122 mmol) | Add slowly to the sulfuric acid. |
| Reaction Temperature | - | 0 °C to 25 °C | Critical for yield and selectivity. |
| Reaction Time | - | 20-24 hours | Monitor by TLC or LCMS. |
| Work-up | - | Crushed Ice, NaHCO₃, Ethyl Acetate | Standard quench, neutralization, and extraction. |
Step-by-Step Methodology
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the fuming sulfuric acid (60 mL).
-
Nitrating Mixture Formation: Cool the flask to 0 °C in an ice-salt bath. Slowly add the fuming nitric acid (7.9 g) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting "mixed acid" for 15 minutes at 0 °C.
-
Substrate Addition: Slowly add the 3-Chloro-5-fluoropyridine (10.0 g) to the cold mixed acid dropwise over 1 hour. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir vigorously for 20-24 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice, neutralizing, extracting, and analyzing by TLC (e.g., 20% Ethyl Acetate/Hexane).
-
Quenching: Prepare a large beaker with 500g of crushed ice and vigorous stirring. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice. The product should precipitate as a pale yellow solid.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum to a constant weight. A typical crude yield is in the range of 75-85%.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow it to cool slowly to form crystals, then cool further in an ice bath to maximize precipitation. Filter the purified crystals and dry them under vacuum. This should yield this compound as a pale yellow crystalline solid with a purity of >99%.
Section 4: Visual Guides & Diagrams
Reaction Mechanism: Nitronium Ion Formation and Electrophilic Attack
Caption: Formation of the nitronium ion and its subsequent attack on the pyridine ring.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common causes of low yield.
References
- Nitration of pyridine-2, 6-diamines.
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
- Why is sulfuric acid used in aromatic nitr
- Why is sulfuric acid used in aromatic nitr
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis. ChemicalBook.
- 2-Chloro-3-fluoro-5-nitropyridine synthesis. ChemicalBook.
- Organic Chemistry: Why is the nitration and sulphon
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
- 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. homework.study.com [homework.study.com]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
purification of 5-Chloro-3-fluoro-2-nitropyridine by recrystallization or chromatography
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 5-Chloro-3-fluoro-2-nitropyridine. This guide is structured to provide practical, experience-driven advice to help you navigate the common challenges associated with purifying this important pharmaceutical intermediate. We will explore the nuances of both recrystallization and chromatography, moving beyond simple procedural steps to explain the underlying principles that ensure success.
Purification Strategy: Recrystallization vs. Chromatography
Choosing the correct purification technique is the first critical decision. The choice depends on purity requirements, impurity profiles, and the scale of your synthesis.
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, especially on a larger scale. Success hinges on the differential solubility of the compound in a hot versus a cold solvent.
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for common recrystallization issues.
Q1: My compound won't crystallize from solution, even after cooling. What's wrong?
This is the most common issue and is typically due to one of two reasons: using too much solvent or supersaturation.[1][2]
-
Expertise & Causality: this compound, like many organic molecules, can remain in a supersaturated state where the concentration in solution is higher than its theoretical solubility at that temperature. Crystal formation requires a nucleation event—a starting point to build the crystal lattice.
-
Troubleshooting Steps:
-
Induce Nucleation: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod.[1][3][2] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny "seed crystal" to the solution.[1][2] This provides a perfect template for further crystal growth.
-
Reduce Solvent: If nucleation tricks don't work, you have likely used too much solvent.[1][3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the compound's concentration, and then allow it to cool again.
-
Drastic Cooling: As a last resort, placing the flask in an ice-salt bath to achieve lower temperatures may force crystallization, though this can sometimes lead to smaller, less pure crystals.[1]
-
Q2: Instead of crystals, an oil formed at the bottom of my flask. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] This is common with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point.
-
Expertise & Causality: The high concentration of the solute upon cooling causes it to separate as a liquid phase (the oil) rather than a solid phase because the solution temperature is still higher than the melting point of the impure compound.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely.[1][3]
-
Add More Solvent: Add a small amount (e.g., 5-10% more) of the hot solvent to the solution.[3] This keeps the compound soluble at a slightly lower temperature, giving it a chance to fall below its melting point before it saturates.
-
Slow Down Cooling: Do not place the flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature, perhaps insulated with paper towels, before any further cooling.[1][3] Very slow cooling is key to forming high-quality crystals instead of oil.
-
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the go-to method for separating compounds with similar polarities or when recrystallization fails. Its success depends on the proper choice of stationary phase (typically silica gel) and mobile phase (solvent system).
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for flash column chromatography.
Q3: I can't find a good solvent system. My spots are either at the baseline or at the solvent front on the TLC plate.
This is a common challenge in method development. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Expertise & Causality: The polarity of the mobile phase dictates how strongly your compound competes with the silica gel (stationary phase). For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically required.
-
Troubleshooting Steps:
-
Start with a Standard System: Begin with a 4:1 mixture of Hexane:Ethyl Acetate. Run a TLC plate.
-
Analyze the Result:
-
If the spot remains at the baseline (Rf ≈ 0), the solvent is too non-polar. Increase the proportion of ethyl acetate (e.g., to 2:1 or 1:1).
-
If the spot moves with the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1 or 19:1).
-
-
Try Different Solvents: If you cannot achieve good separation with Hexane:Ethyl Acetate, consider switching the polar component. Dichloromethane (DCM) is less polar than ethyl acetate and can provide different selectivity. A DCM:Methanol system is an option for more polar compounds.[4]
-
Q4: My compound seems to be decomposing on the column. How can I prevent this?
Silica gel is acidic and can cause decomposition of sensitive compounds.[5] Halogenated nitropyridines can be susceptible to nucleophilic substitution or other degradation pathways under these conditions.
-
Expertise & Causality: The acidic silanol (Si-OH) groups on the surface of the silica gel can catalyze degradation reactions. This is especially true if the crude material contains nucleophilic impurities.
-
Troubleshooting Steps:
-
Confirm Instability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[5]
-
Deactivate the Silica: Neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica in your mobile phase and adding ~1% triethylamine (for basic or neutral compounds) or acetic acid (for acidic compounds).
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. A "flash" column is meant to be run quickly with positive pressure to minimize contact time.
-
Frequently Asked Questions (FAQs)
Q5: What are the ideal properties of a recrystallization solvent for this compound?
The perfect solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]
-
Trustworthiness: A self-validating system involves testing this principle directly. A good solvent will show a dramatic difference in solubility between hot and cold conditions, maximizing recovery. An ideal solvent should also be volatile enough to be easily removed from the purified crystals.
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with this compound |
| Isopropanol | 82.5 | Polar Protic | Good Candidate. Likely to dissolve the compound when hot and allow crystallization upon cooling. A common choice for similar heterocyclic compounds.[6] |
| Ethanol | 78.4 | Polar Protic | Good Candidate. Similar to isopropanol, often effective.[7][8] |
| Hexanes | ~69 | Non-polar | Poor Single Solvent. Likely to have low solubility even when hot. Can be used as an "anti-solvent" in a mixed system. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Possible Candidate. May be too good a solvent, leading to lower recovery. Often used in mixed systems with hexanes.[7] |
| Toluene | 110.6 | Non-polar | Possible Candidate. Good for compounds that require higher heat to dissolve. Can lead to excellent crystal formation.[7] |
| Water | 100 | Very Polar | Poor Solvent. The compound is expected to be insoluble in water, similar to related structures.[9][10] |
Q6: What is a good starting point for a TLC solvent system for column chromatography?
Based on the structure, this compound is a moderately polar compound. A mixture of hexanes and ethyl acetate is the most common and effective starting point.
Table 2: Recommended TLC Solvent Systems for Method Development
| System | Ratio (Non-polar:Polar) | Target Rf | Comments |
| Hexane:Ethyl Acetate | 9:1 → 1:1 | 0.2 - 0.4 | The standard system for a wide range of compounds. Start with 4:1 and adjust as needed. |
| Hexane:Dichloromethane | 1:1 → 0:1 | 0.2 - 0.4 | Useful if separation is poor in ethyl acetate systems; offers different selectivity. |
| Dichloromethane:Methanol | 99:1 → 95:5 | 0.2 - 0.4 | For eluting more polar compounds or if the target compound is not moving in other systems.[4] |
Q7: What are the critical safety precautions when handling this compound?
Substituted nitropyridines should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound.[11] General hazards for similar compounds include:
-
Harmful if swallowed. [12]
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid skin and eye contact.[11] In case of contact, rinse the affected area with plenty of water.[11]
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
- Recrystallization1.
- Hawach Scientific. Several Problems of Flash Column Chromatography. (2025-02-11).
- Recrystallization.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19).
- PubChem. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806.
- Teledyne ISCO. Chromatography Troubleshooting. (2019-03-25).
- Pipzine Chemicals. 5-Chloro-2-nitropyridine Manufacturer & Supplier China.
- Reddit. Tips and Tricks for Flash Column Chromatography : r/OrganicChemistry. (2024-02-26).
- PubChem. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Chromatography [chem.rochester.edu]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
common side reactions and byproducts in 5-Chloro-3-fluoro-2-nitropyridine synthesis
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-fluoro-2-nitropyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and byproducts encountered during its preparation.
Section 1: Synthesis Overview & Core Concepts (FAQ)
This section addresses fundamental questions regarding the synthetic strategy for this compound. The most reliable and commonly inferred pathway involves a two-step process, which dictates the types of impurities and side products that may be encountered.
Q1: What is the most plausible synthetic route for this compound?
A1: The synthesis is best approached in two distinct stages, starting from a commercially available precursor. This method provides superior control over regiochemistry compared to attempting to introduce all three substituents onto a bare pyridine ring.
-
Step 1: Formation of the Key Intermediate, 3-Fluoro-2-nitropyridine. This intermediate is typically synthesized from 3-aminopyridine. The process involves a diazotization reaction using a nitrite source in the presence of fluoroboric acid, followed by thermal decomposition (a Balz-Schiemann type reaction) of the resulting diazonium fluoroborate salt.[1][2] Due to the hazardous nature of this step (potential for exothermic decomposition), many labs opt to purchase this intermediate from commercial suppliers.[3]
-
Step 2: Regioselective Chlorination of 3-Fluoro-2-nitropyridine. The final product is obtained via electrophilic chlorination of the 3-fluoro-2-nitropyridine intermediate. The key to this step is controlling the position of the incoming chlorine atom.
Below is a diagram illustrating this recommended synthetic pathway.
Caption: Recommended two-step synthesis pathway.
Q2: Why is regioselectivity in the chlorination step a major concern?
A2: The directing effects of the substituents on the pyridine ring determine where the chlorine atom will be added. The pyridine ring is already electron-deficient, making electrophilic substitution challenging.[4] The existing substituents have competing influences:
-
Nitro Group (at C2): A powerful deactivating group and a meta-director.[5]
-
Fluoro Group (at C3): A deactivating group but an ortho, para-director.[5]
This competition means that while the desired 5-chloro isomer (para to the fluorine) is the major expected product, the formation of the 4-chloro isomer (ortho to the fluorine) is a significant possibility, leading to a key byproduct that can be difficult to separate.
Q3: What are the critical parameters to control during the chlorination reaction?
A3: Based on established principles of electrophilic aromatic substitution, several parameters are crucial for maximizing the yield of the desired product and minimizing byproduct formation.
| Parameter | Effect on Reaction | Rationale & Expert Insight |
| Temperature | Controls reaction rate and selectivity. | Lower temperatures generally favor the thermodynamically more stable product and reduce the formation of undesired isomers and decomposition byproducts. Start optimizations around 0-10 °C. |
| Chlorinating Agent | Influences reactivity and side reactions. | Agents like N-Chlorosuccinimide (NCS) are often milder than chlorine gas and can offer better selectivity. The choice of agent and the potential need for a Lewis acid catalyst (e.g., FeCl₃) must be empirically determined. |
| Reaction Time | Affects conversion and byproduct formation. | Insufficient time leads to incomplete conversion. Excessive time can promote the formation of di-chlorinated or other degradation products. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint. |
| Solvent | Can influence reagent solubility and reaction pathway. | A non-reactive, anhydrous solvent is critical. Chlorinated solvents or strong acids like sulfuric acid are often used, but the choice impacts the reactivity of the chlorinating species. |
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a problem-and-solution framework for issues that scientists may encounter during the synthesis, particularly in the critical chlorination step.
Problem 1: Low Yield of the Desired Product with Significant Unreacted Starting Material.
-
Symptom: Analysis (TLC, GC-MS, NMR) of the crude product shows a large amount of remaining 3-fluoro-2-nitropyridine.
-
Root Cause Analysis: The pyridine ring, heavily deactivated by both the ring nitrogen and the nitro group, is highly resistant to electrophilic attack. The reaction conditions may be too mild, or the chlorinating agent may not be sufficiently reactive to overcome this high activation energy barrier.
-
Corrective & Preventive Actions:
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., from 10 °C to 25 °C, then to 40 °C) while monitoring for byproduct formation.
-
Use a More Potent Reagent System: If using a mild agent like NCS, consider adding a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a protic acid to generate a more powerful electrophilic chlorine species. Alternatively, switch to a stronger chlorinating agent, but exercise caution as this may reduce selectivity.
-
Extend Reaction Time: Continue to monitor the reaction for a longer duration. Some electrophilic substitutions on highly deactivated rings can require 24 hours or more to reach completion.
-
Problem 2: Presence of an Isomeric Impurity That is Difficult to Separate.
-
Symptom: NMR or LC-MS analysis indicates the presence of a second major compound with the same mass as the product. This is most commonly the 4-Chloro-3-fluoro-2-nitropyridine byproduct.
-
Root Cause Analysis: The ortho, para-directing effect of the fluorine atom at C3 directs the incoming electrophile to both the C4 (ortho) and C5 (para) positions. While the C5 position is often sterically and electronically favored, suboptimal conditions can increase the proportion of the C4 isomer.
Caption: Competing pathways in the chlorination step.
-
Corrective & Preventive Actions:
-
Optimize Temperature: Lowering the reaction temperature is the primary strategy for improving regioselectivity. Run the reaction as cold as is feasible while still achieving an acceptable rate.
-
Screen Chlorinating Agents: Bulky chlorinating agents may show a greater preference for the less sterically hindered C5 position. Experiment with different reagents (e.g., NCS, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), Cl₂) to find the optimal balance of reactivity and selectivity.
-
Purification Strategy: If the isomer cannot be avoided, a robust purification method is required. Due to their similar polarities, simple column chromatography may be insufficient. Consider preparative HPLC or recrystallization from a carefully selected solvent system.
-
Problem 3: Formation of Dark, Tarry Materials and Multiple Unidentified Byproducts.
-
Symptom: The reaction mixture darkens significantly, and the crude product is a complex mixture of many small peaks in the GC-MS, indicating product decomposition.
-
Root Cause Analysis: The combination of strong nitrating/chlorinating agents, elevated temperatures, and a sensitive heterocyclic substrate can lead to degradation. The nitro group itself can participate in side reactions under harsh acidic or thermal conditions. This is a known risk in the synthesis of related nitropyridines.[2]
-
Corrective & Preventive Actions:
-
Strict Temperature Control: Ensure the reaction is not overheating. Use an ice bath or cryocooler to maintain a stable, low temperature, especially during the addition of reagents.
-
Control Reagent Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.05 to 1.2 equivalents). A large excess can drive the reaction towards decomposition and di-substitution.
-
Ensure Anhydrous Conditions: Water can react with some chlorinating agents to form corrosive HCl and other reactive species that can degrade the substrate and product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Workup Procedure: Quench the reaction carefully by pouring it into ice water or a buffered solution to neutralize corrosive reagents promptly.
-
References
- LookChem. (n.d.). Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing.
- WIPO Patentscope. (2023). NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I. (WO/2023/119308). [Link]
- QuimicaOrganica.org. (n.d.). Electrophilic substitution on pyridine.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
Sources
managing regioselectivity in reactions of 5-Chloro-3-fluoro-2-nitropyridine
Welcome to the technical support center for 5-Chloro-3-fluoro-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of its reactivity and achieve predictable, regioselective outcomes in your synthetic endeavors.
Core Principles: Understanding the Reactivity of this compound
This compound is a highly activated electron-deficient aromatic system, primed for nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a delicate interplay of electronic effects, leaving group ability, and reaction conditions. Understanding these core principles is the first step to mastering its chemistry.
The key to its reactivity lies in the powerful electron-withdrawing nature of the nitro group (-NO₂) at the C2 position. This group strongly activates the pyridine ring towards nucleophilic attack, primarily at the positions ortho (C3) and para (C5) to it. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
Two potential leaving groups are present: a fluorine atom at C3 and a chlorine atom at C5. In the context of SNAr reactions, the typical leaving group ability is often the reverse of that seen in aliphatic SN2 reactions, with fluoride being superior to chloride[1]. This is attributed to the first step of the SNAr mechanism—the nucleophilic attack—being the rate-determining step. The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic and thus more susceptible to attack.
Therefore, a chemist is faced with a predictable but controllable competition between two sites:
-
C3 Position (Fluoro): Highly activated (ortho to -NO₂) and possesses a better SNAr leaving group (F). However, it is sterically hindered by the adjacent nitro group.
-
C5 Position (Chloro): Highly activated (para to -NO₂) and less sterically hindered. However, it has a comparatively poorer SNAr leaving group (Cl).
This balance of factors is the key to managing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is generally more reactive towards nucleophiles?
A: The C3 position, bearing the fluorine atom, is electronically the most activated site for nucleophilic displacement. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ortho nitro group, which strongly stabilize the intermediate Meisenheimer complex. Furthermore, fluoride is an excellent leaving group in SNAr reactions. However, the outcome is highly dependent on the nucleophile and conditions.
Q2: Why would a reaction favor substitution at the C5 (chloro) position?
A: Substitution at C5 can be favored under several circumstances. Bulky nucleophiles may preferentially attack the less sterically hindered C5 position. Additionally, "softer" nucleophiles might show a preference for the C5 position. Finally, under certain catalytic conditions, such as palladium-catalyzed aminations, the inherent reactivity patterns of SNAr can be overridden to favor substitution at less reactive sites, although this is more established for bromo/chloro systems[2].
Q3: Is it possible to achieve complete regioselectivity?
A: Achieving >95% regioselectivity is often possible by carefully selecting the nucleophile, solvent, temperature, and presence or absence of a base. For example, many primary and secondary amines can be directed to selectively displace the C3-fluoride under standard SNAr conditions.
Q4: How does the nucleophile itself influence the reaction site?
A: The nature of the nucleophile is critical.
-
Hard Nucleophiles (e.g., primary/secondary amines, alkoxides): These tend to favor the most electronically deficient site, which is C3. Their reactions are often under kinetic control.
-
Soft Nucleophiles (e.g., thiols): These may show different selectivity profiles, sometimes favoring the C5 position.
-
Bulky Nucleophiles: Steric hindrance from the C2-nitro group can significantly impede attack at C3, leading to a higher proportion of C5 substitution.
Q5: What is the typical order of halide leaving group ability in SNAr reactions?
A: For SNAr reactions on activated aromatic rings, the typical order is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom making the attached carbon more electrophilic.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Poor or Mixed Regioselectivity
Q: My reaction is producing a mixture of 3-substituted and 5-substituted products. How can I improve selectivity for the C3 position?
A: A mixture of isomers is a common issue and typically points to a competition between the electronically favored (but sterically hindered) C3 site and the sterically accessible C5 site.
-
Root Cause Analysis:
-
Steric Hindrance: Your nucleophile may be too bulky, making attack at C5 competitive.
-
Temperature: Higher reaction temperatures can sometimes overcome the activation barrier for the less favored pathway, leading to mixed products. Reactions under thermodynamic control may favor the C5 product.
-
Solvent: The choice of solvent can influence the solvation of the intermediate and transition states, affecting the energy difference between the two pathways.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This will favor the pathway with the lower activation energy, which is typically substitution at the highly activated C3 position.
-
Use a Less Bulky Nucleophile: If possible, consider using a smaller nucleophile to minimize steric clash with the C2-nitro group.
-
Solvent Selection: Employ a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the Meisenheimer complex and often enhance the rate and selectivity of SNAr reactions.
-
Base Choice: Use a non-nucleophilic base like DIPEA or K₂CO₃ to scavenge the acid byproduct (HF). Stronger, more reactive bases could lead to side reactions.
-
Problem 2: Low Reaction Yield or No Reaction
Q: I am not observing any product formation, or the conversion is very low.
A: Low reactivity can stem from several factors, from the nature of the nucleophile to insufficient activation.
-
Root Cause Analysis:
-
Poor Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. This is common with neutral nucleophiles like anilines or certain alcohols without a base.
-
Insufficient Temperature: While low temperatures favor selectivity, some reactions require thermal energy to proceed at a reasonable rate.
-
Inappropriate Solvent: A non-polar solvent will not effectively stabilize the charged intermediate, hindering the reaction.
-
Reagent Quality: The starting material or reagents may have degraded.
-
-
Troubleshooting Steps:
-
Activate the Nucleophile: If using a weak nucleophile (e.g., an alcohol or a thiol), deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the more potent alkoxide or thiolate. For amines, a tertiary amine base like triethylamine (Et₃N) or DIPEA is often sufficient.
-
Increase Temperature: If selectivity is not an issue, gradually increase the reaction temperature. Many SNAr reactions proceed well between room temperature and 80 °C.
-
Confirm Solvent Choice: Ensure you are using a clean, dry, polar aprotic solvent (DMF, DMSO, NMP).
-
Check Reagent Purity: Verify the purity of your this compound and nucleophile via NMR or other analytical techniques.
-
Problem 3: Formation of Unexpected Side Products
Q: I am observing side products that I cannot identify.
A: Side product formation can be caused by reaction with the solvent, di-substitution, or degradation.
-
Root Cause Analysis:
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in the reaction.
-
Di-substitution: If a highly reactive nucleophile is used in excess or at high temperatures, it may substitute at both the C3 and C5 positions.
-
Nitro Group Displacement: While less common, under very harsh conditions or with specific nucleophiles, the nitro group itself can be displaced.
-
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).
-
Purify Solvents: Use freshly distilled or high-purity anhydrous solvents.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, before subsequent reactions can occur.
-
Characterize Byproducts: If possible, isolate and characterize the side products to better understand the competing reaction pathway. This can provide valuable insight for future optimization.
-
Experimental Protocols & Data
The following protocols are generalized starting points based on established SNAr chemistry for activated halopyridines. Users should perform initial small-scale trials to optimize conditions for their specific nucleophile.
Protocol 1: Selective C3-Amination (Displacement of Fluoride)
This protocol is suitable for most primary and secondary aliphatic amines.
-
Objective: To selectively substitute the fluorine at C3 with an amine.
-
Rationale: This reaction leverages the higher intrinsic reactivity of the C3-F bond in SNAr. Using a non-bulky amine and moderate temperatures ensures high selectivity.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a polar aprotic solvent (e.g., DMF, NMP, or DMSO) to a concentration of 0.1–0.5 M.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the desired amine (1.1 eq) dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-5-chloro-2-nitropyridine derivative.
Protocol 2: Selective C3-Alkoxylation (Displacement of Fluoride)
This protocol is for the reaction with alcohols to form aryl ethers.
-
Objective: To selectively substitute the fluorine at C3 with an alkoxide.
-
Rationale: Alcohols are poor nucleophiles and must be deprotonated to form the much more reactive alkoxide. The strong, hard alkoxide will preferentially attack the highly electron-deficient C3 position.
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Slowly add the desired alcohol (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen gas evolution ceases.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly transfer the solution of the pyridine starting material to the alkoxide solution at 0 °C via cannula or dropping funnel.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Expected Regioselectivity with Common Nucleophiles
The following table provides an at-a-glance summary of the expected major product under typical SNAr conditions.
| Nucleophile Class | Specific Example | Expected Major Product | Key Controlling Factors |
| Primary Aliphatic Amine | Benzylamine | 3-(Benzylamino)-5-chloro-2-nitropyridine | Electronic Activation (C3 >> C5) |
| Secondary Aliphatic Amine | Morpholine | 4-(5-Chloro-2-nitro-pyridin-3-yl)morpholine | Electronic Activation (C3 >> C5) |
| Primary Aromatic Amine | Aniline | 3-Anilino-5-chloro-2-nitropyridine | Electronic Activation (C3 >> C5) |
| Alkoxide | Sodium Methoxide | 5-Chloro-3-methoxy-2-nitropyridine | Hard Nucleophile, Electronic Control |
| Thiolate | Sodium Thiophenoxide | Potentially mixed or C5-selective | Soft Nucleophile, Steric/Orbital Effects |
| Bulky Secondary Amine | Diisopropylamine | Mixture, potential for increased C5-product | Steric Hindrance at C3 |
Note: These are expected outcomes. Actual product ratios may vary and require experimental optimization.
Visualizing the Reaction Pathways
Diagram 1: Electronic Activation of the Pyridine Ring
The following diagram illustrates the electron-withdrawing effects of the nitro group and the pyridine nitrogen, highlighting the electrophilic nature of the C3 and C5 positions.
Caption: Electronic landscape of the substrate.
Diagram 2: SNAr Mechanistic Pathways
This diagram shows the two competing pathways for nucleophilic attack, leading to the formation of distinct Meisenheimer intermediates.
Caption: Competing SNAr reaction pathways.
Diagram 3: Troubleshooting Flowchart for Poor Regioselectivity
This flowchart provides a logical workflow for addressing issues of mixed C3/C5 substitution.
Caption: Logic for optimizing regioselectivity.
References
- Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. [Link]
- Dalton, C. R., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link]
- La Regina, G., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 18(5), 5941-5959. [Link]
- Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 740161. [Link]
Sources
Technical Support Center: C-Cl Bond Activation of 5-Chloro-3-fluoro-2-nitropyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for navigating the challenges of C-Cl bond activation in 5-Chloro-3-fluoro-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized and electronically complex substrate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: Understanding the Substrate's Unique Reactivity
This compound is a challenging substrate due to a convergence of potent electronic effects. A successful C-Cl activation strategy requires a nuanced understanding of its structure:
-
Electron-Deficient Core: The pyridine nitrogen, a C2-nitro group, and a C3-fluoro group work in concert to create a highly electron-poor (π-deficient) aromatic system. This significantly impacts the energetics of the catalytic cycle.[1][2]
-
Inert C-Cl Bond: Compared to aryl bromides or iodides, the C-Cl bond is stronger and less readily undergoes oxidative addition to a metal center (e.g., Palladium(0)). This is often the rate-limiting step in cross-coupling reactions and necessitates the use of highly active catalytic systems.[3][4]
-
Competing Reaction Pathways: The extreme electron deficiency, particularly due to the C2-nitro group, strongly activates the C5 position (para to the nitro group) for Nucleophilic Aromatic Substitution (SNAr). This can be a major competing pathway with base, solvent, or the nucleophilic coupling partner, leading to significant byproduct formation.[5][6]
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate strongly to the transition metal catalyst.[4][7] This coordination can sequester the active catalyst, leading to inhibition or complete reaction failure.
This guide is structured in a question-and-answer format to directly address the common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction is not proceeding. What is the most common cause of failure?
Failure to initiate a reaction with this compound is most often due to two primary factors: an insufficiently active catalyst system or catalyst inhibition.
Troubleshooting Workflow: No Reaction
Caption: Troubleshooting workflow for reaction failure.
Causality Explained:
-
Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond.[4] Oxidative addition requires a metal center that is both electron-rich and sterically accessible.
-
Ligand Choice: Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl phosphines (e.g., QPhos) are essential. Their bulk promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is the active catalyst. Their strong electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.
-
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can act as a ligand, binding to the Pd(0) center and preventing it from entering the catalytic cycle. While difficult to eliminate completely, using bulkier ligands can sterically disfavor this catalyst-substrate interaction. In some cases, increasing the catalyst loading can overcome partial inhibition.
Q2: I'm observing multiple products, and my desired product yield is low. What are the likely side reactions?
With this substrate, byproduct formation is common and diagnostic. The primary competing pathways are SNAr and dehalogenation.
Competing Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most significant challenge. The strong electron-withdrawing nitro group makes the pyridine ring highly susceptible to attack by nucleophiles.
-
Identification: Look for products where the chlorine atom has been replaced by a component of your base (e.g., -OH from K₃PO₄ in aqueous solvent, -OtBu from NaOtBu) or your amine coupling partner in a Buchwald-Hartwig reaction.
-
Solution: Employ milder, non-nucleophilic bases. Weak inorganic bases like Cs₂CO₃ or K₂CO₃ are often preferred over stronger alkoxides or hydroxides, especially at elevated temperatures.[8] Ensure your solvent is not a potential nucleophile (e.g., alcohols at high temperatures with a strong base).
-
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom.
-
Identification: The primary byproduct will be 3-fluoro-2-nitropyridine, identifiable by mass spectrometry (loss of Cl, gain of H).
-
Cause & Solution: This often occurs when a hydride source is present. This can be a solvent (like THF or alcohols), the amine, or impurities. Ensure anhydrous and rigorously degassed solvents. Sometimes, the mechanism involves the palladium catalyst itself.[4] Optimizing the ligand and base can sometimes suppress this pathway.
-
-
Protodeboronation (Suzuki Coupling): If you are performing a Suzuki reaction, the boronic acid can be cleaved to the corresponding arene before it transmetalates to the palladium center.
-
Solution: Use a less aqueous solvent system (e.g., dioxane/water 10:1 instead of 4:1) and a base like K₃PO₄ or Cs₂CO₃, which are less prone to causing this side reaction.[4]
-
Experimental Protocols & Optimization Guides
These protocols are designed as robust starting points. Optimization will likely be required for your specific coupling partner.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol is optimized to favor oxidative addition while minimizing SNAr and protodeboronation.
Recommended Starting Conditions
| Parameter | Recommended | Rationale |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is effectively reduced in situ. |
| Ligand | SPhos (4 mol%) or XPhos (3-4 mol%) | Bulky, electron-rich biaryl phosphines are proven to accelerate the oxidative addition of aryl chlorides.[9] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A moderately strong, non-nucleophilic base that effectively promotes transmetalation while minimizing SNAr and boronic acid decomposition.[10] |
| Solvent | 1,4-Dioxane / H₂O (10:1 ratio, 0.1 M) | Dioxane is a good solvent for these couplings. A minimal amount of water is necessary to solubilize the base and facilitate transmetalation. |
| Temperature | 100-110 °C | Higher temperatures are typically required to achieve a reasonable rate of oxidative addition for the C-Cl bond. |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial, remove it from the glovebox, and subject it to at least three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of product, as well as key byproducts like the dehalogenated starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol is designed to minimize SNAr of the starting material by the amine coupling partner. The choice of base is critical.
Recommended Starting Conditions
| Parameter | Recommended | Rationale |
| Palladium Source | G3 or G4 Buchwald Precatalyst (2 mol%) | These precatalysts are highly efficient and rapidly form the active L-Pd(0) species upon exposure to base, avoiding complex activation steps.[11] |
| Ligand | BrettPhos or RuPhos | These ligands are well-suited for coupling with a wide range of amines and have demonstrated high efficacy for challenging heteroaryl chlorides.[11] |
| Base | LHMDS (1.2 equiv.) or Cs₂CO₃ (2.0 equiv.) | LHMDS is a strong, non-nucleophilic base suitable for many amines. For base-sensitive substrates, the milder Cs₂CO₃ is a better choice, though it may require higher temperatures.[8][12] Avoid NaOtBu, as it is incompatible with the nitro group and is a potent nucleophile.[8] |
| Solvent | Toluene or Dioxane (Anhydrous, 0.1-0.2 M) | Aprotic, non-coordinating solvents are standard. Ensure they are rigorously dried and degassed.[13] |
| Temperature | 100-110 °C | Necessary for efficient oxidative addition and reductive elimination. |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add the Buchwald precatalyst (2 mol%) and the base (LHMDS or Cs₂CO₃) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and heat to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol. Note that quenching should be done carefully if LHMDS is used.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes.
- C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. PubMed. [Link]
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- Help troubleshooting a Buchwald-Hartwig amin
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- Light-driven strategies for activation of C–Cl bonds.
- Visible light activation of C–Cl and C–F bonds in persistent organic pollutants using cerium(iii) triamidoamine complex.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- Direct C–H Arylation and Alkylation of Electron-Deficient Heteroaromatic Compounds with Organozinc Reagents.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales.
- Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation.
- C–H Activation of Pyridines by Boryl Pincer Complexes.
- Mechanism for C−H activation of pyridine by the model Pd(II) catalyst.
- Search Results. Beilstein Journal of Organic Chemistry. [Link]
- 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]
- Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermedi
- C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron.
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Buchwald-Hartwig Amin
- Catalytic Activation of H(2) and C-H Bonds by Electron-Deficient Ruthenium(II) Porphyrins.
- Shining light on the nitro group: distinct reactivity and selectivity. Royal Society of Chemistry. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- 5-Chloro-2-fluoro-3-nitropyridine. PubChem. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. [Link]
- 5-Chloro-2-fluoro-3-nitropyridine. MySkinRecipes. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- C–H functionalization of pyridines. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
effect of solvent and base on the reactivity of 5-Chloro-3-fluoro-2-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Chloro-3-fluoro-2-nitropyridine (CAS: 1079179-12-6). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the reactivity of this versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the scientific principles and practical advice needed to optimize your synthetic outcomes.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common challenges and questions encountered during experiments with this compound.
Q1: I'm seeing a single, clean substitution in my reaction. Which halogen is being replaced—the fluorine at C3 or the chlorine at C5? And why?
Answer: In a typical nucleophilic aromatic substitution (SNAr) reaction, the fluorine atom at the C3 position is selectively displaced. This high regioselectivity is a direct consequence of the electronic architecture of the pyridine ring.
The reactivity in an SNAr reaction is governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[1] The reaction proceeds fastest when the leaving group is positioned to maximize the stabilization of this intermediate.
-
Activation by the Nitro Group: The potent electron-withdrawing nitro group (-NO2) at the C2 position is the primary activating group. It stabilizes the Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at positions ortho (like C3) or para (like C6, if substituted) to it.[2]
-
Attack at C3 (Ortho to -NO2): When a nucleophile attacks the C3 carbon, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the adjacent nitro group and the ring nitrogen. This strong stabilization lowers the activation energy for this pathway, making it highly favorable.
-
Attack at C5 (Meta to -NO2): Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[2] This results in a significantly less stable intermediate and a much higher activation energy, making this pathway kinetically disfavored.
While chlorine is a good leaving group, the electronic activation at the C3 position is the overwhelming factor that dictates the site of reaction, leading to the selective substitution of the fluorine atom.
// Nodes Start [label="5-Chloro-3-fluoro-\n2-nitropyridine + Nu-", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by C2-NO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Chloro-3-substituted-\n2-nitropyridine + F-", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> TS1 [label=" Nucleophilic Attack at C3\n(Rate-Determining Step)"]; TS1 -> Intermediate; Intermediate -> TS2 [label=" Fluoride Expulsion"]; TS2 -> Product; }
Q2: My reaction is sluggish or incomplete. How does my choice of solvent impact the reaction rate and final yield?
Answer: Solvent selection is critical for a successful SNAr reaction. The ideal solvent must solubilize the reactants and, more importantly, accelerate the rate-determining step—the initial nucleophilic attack. For this, polar aprotic solvents are overwhelmingly the best choice.
Polar aprotic solvents possess high dielectric constants and dipoles but lack acidic protons. They effectively solvate cations (like K⁺ from K₂CO₃) while leaving the nucleophile (the anion or neutral amine) poorly solvated and thus highly reactive.[3] Protic solvents (like ethanol or water), in contrast, can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction.
Here is a comparison of commonly used solvents:
| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics & Expert Insights |
| Dimethylformamide | DMF | 153 | Workhorse Solvent: Excellent solubility for a wide range of reactants. Promotes fast reaction rates. Caution: Can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile. Ensure you use a high-purity, anhydrous grade. |
| Dimethyl Sulfoxide | DMSO | 189 | Most Powerful Choice: Its high polarity strongly accelerates SNAr reactions. Ideal for unreactive nucleophiles or when faster rates are needed. Caution: Difficult to remove under vacuum due to its high boiling point. Workup can be challenging; often requires extensive aqueous washes. |
| Acetonitrile | ACN | 82 | Good Alternative: Sufficiently polar to facilitate most SNAr reactions. Its low boiling point makes for easy removal post-reaction. Caution: Reactant solubility can sometimes be lower compared to DMF or DMSO. |
| Tetrahydrofuran | THF | 66 | Generally Avoid: While a common organic solvent, its low polarity makes it a poor choice for promoting SNAr reactions. Rates are typically very slow unless a phase-transfer catalyst is used. |
Recommendation: Start with DMF or ACN. If the reaction is still too slow, switching to DMSO is a reliable strategy to increase the rate, provided you are prepared for a more involved workup.
Q3: I am reacting an alcohol/amine. Should I use an inorganic base like K₂CO₃ or an organic base like DIPEA? And what is the "Cesium Effect"?
Answer: The function of the base is dictated by the nature of your nucleophile. Matching the base to the nucleophile is crucial for efficiency and minimizing side reactions.
-
For Alcohol Nucleophiles (R-OH): Use an Inorganic Base (K₂CO₃, Cs₂CO₃). Alcohols are generally weak nucleophiles. An inorganic base is required to deprotonate the alcohol, forming the much more nucleophilic alkoxide anion (R-O⁻). This in-situ formation of the active nucleophile is essential for the reaction to proceed.
-
Potassium Carbonate (K₂CO₃): A cost-effective, common, and reliable choice. It is sufficiently basic to deprotonate most simple alcohols and phenols.[4]
-
Cesium Carbonate (Cs₂CO₃): Often provides significantly faster reaction rates. This is known as the "Cesium Effect." The large, soft Cs⁺ cation is poorly solvated in aprotic solvents, leading to a more dissociated and "naked" alkoxide anion. This highly reactive anion results in enhanced reaction rates.[5] Furthermore, Cs₂CO₃ has higher solubility in organic solvents than K₂CO₃. If your reaction is slow with K₂CO₃, switching to Cs₂CO₃ is a powerful optimization strategy.
-
-
For Amine Nucleophiles (R-NH₂): Use a Non-Nucleophilic Organic Base (DIPEA, Et₃N). Primary and secondary amines are typically strong enough nucleophiles to attack the pyridine ring directly without prior deprotonation. Here, the base serves as a scavenger for the hydrofluoric acid (HF) that is generated during the reaction. Using a bulky, non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) prevents the base itself from competing with your primary nucleophile.
| Base Type | Example | Primary Role | When to Use |
| Inorganic | K₂CO₃, Cs₂CO₃ | Nucleophile Deprotonation | With weakly nucleophilic species like alcohols and phenols. |
| Organic (Hindered) | DIPEA, Et₃N | Acid Scavenger | With strongly nucleophilic species like primary/secondary amines. |
Experimental Protocols & Methodologies
Representative Protocol: SNAr with a Primary Amine
This protocol provides a robust, self-validating starting point for the reaction of this compound with a generic primary amine nucleophile (e.g., benzylamine).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Stir until all the solid has dissolved.
-
Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% EtOAc in Hexanes). A new, less polar spot corresponding to the product should appear as the starting material spot diminishes. A color change to deep yellow or orange is often observed.
-
Heating (If Necessary): If the reaction is slow at room temperature after 2-4 hours (as determined by TLC), gently heat the mixture to 50-60 °C. Continue to monitor by TLC until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of saturated NaHCO₃ solution.
-
Workup - Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Workup - Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 5-chloro-3-(substituted-amino)-2-nitropyridine product.
Troubleshooting Flowchart
If your experiment results in a low yield or fails, follow this logical guide to diagnose the issue.
// Nodes Start [label="Reaction Start:\nLow/No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckTLC [label="Analyze TLC Plate.\nIs Starting Material (SM) consumed?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="Verify Reagent Quality & Stoichiometry.\nIs Nucleophile reactive?\nIs Base appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Review Reaction Conditions.\nIs solvent polar aprotic (DMF, DMSO)?\nIs the system anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseEnergy [label="Increase Reaction Energy.\nHeat to 50-80 °C.\nMonitor progress.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SM_Consumed [label="SM Consumed, but low yield.\nMultiple spots on TLC?", fillcolor="#F1F3F4", fontcolor="#202124"]; PurificationIssue [label="Investigate Purification Step.\nIs product water-soluble?\nIs it degrading on silica?", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> CheckTLC; CheckTLC -> CheckReagents [label=" No\n(SM remains)"]; CheckReagents -> CheckConditions; CheckConditions -> IncreaseEnergy; IncreaseEnergy -> Success; CheckTLC -> SM_Consumed [label=" Yes"]; SM_Consumed -> PurificationIssue; PurificationIssue -> Success; }
References
- Bertz, J., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
- Specialty Chemicals. (n.d.).
- ResearchGate. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. [Link]
- Specialty Chemicals. (n.d.). Understanding the Properties of 3-Fluoro-2-nitropyridine for Synthesis. [Link]
- NIH National Center for Biotechnology Information. (2024).
- ResearchGate. (2017).
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
- Quimicafacil.net. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?[Link]
- Specialty Chemicals. (n.d.).
- SciELO. (2010). A Facile Synthesis of Aminopyridines via C-N Bond Forming Reaction. [Link]
- PubChem. (n.d.). 5-Chloro-2-nitropyridine. [Link]
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- NIH National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
- Nudelman, N. S., et al. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. [Link]
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability and decomposition of 5-Chloro-3-fluoro-2-nitropyridine
Welcome to the technical support guide for 5-Chloro-3-fluoro-2-nitropyridine (CAS 1064783-29-4). This document is intended for researchers, chemists, and drug development professionals who handle this compound. As a substituted nitropyridine, this intermediate possesses inherent energetic properties that demand a thorough understanding of its thermal behavior to ensure safe and successful experimentation.
This guide moves beyond standard safety data sheets to provide in-depth, practical advice in a question-and-answer format. We will address common issues, provide troubleshooting workflows, and detail essential protocols for assessing thermal stability. Given that specific peer-reviewed thermal decomposition data for this exact isomer is limited, the principles outlined here are based on established knowledge of nitroaromatic compounds and data from structurally similar molecules.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Core Hazards & Handling
This section addresses high-level questions regarding the fundamental safety and handling considerations for this compound.
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard stems from the nitro group (-NO2) attached to the pyridine ring. Nitroaromatic compounds are known to be energetic and can undergo highly exothermic decomposition when subjected to sufficient thermal stress.[2] This can lead to a dangerous, self-accelerating reaction known as a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[3][4] Such an event can cause a rapid increase in temperature and pressure within a closed system, potentially leading to vessel rupture or an explosion.[2]
Q2: What are the expected thermal decomposition products?
A2: Based on the elemental composition (C, H, Cl, F, N, O) and safety data for analogous compounds, thermal decomposition is expected to release a mixture of toxic and corrosive gases.[5] These likely include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)
The presence of these hazardous gases necessitates that all heating experiments be conducted in a well-ventilated fume hood or with appropriate off-gas scrubbing.
Q3: Is there a "safe" temperature limit for handling this compound?
Q4: What chemical contaminants are known to reduce the thermal stability of nitropyridines?
A4: The stability of nitroaromatic compounds can be significantly compromised by contaminants. Key substances to avoid include:
-
Bases: Strong bases (e.g., NaOH, KOH) and even weak bases can catalyze decomposition pathways.
-
Acids: Strong acids can promote hazardous side reactions.
-
Metals: Certain metals, particularly iron (from rust or steel reactors) and copper, can act as catalysts for decomposition.[2]
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as it can initiate unintended and energetic reactions.[7]
Always use clean, glass-lined reactors when possible and ensure all reagents are of high purity to minimize these risks.
Part 2: Troubleshooting Guide for Experimental Work
This section provides guidance for specific, undesirable observations you may encounter during your experiments.
Problem: My reaction mixture is darkening significantly upon heating, even below the expected reaction temperature.
-
Plausible Cause: This is often the first visual indicator of thermal decomposition. The formation of dark, tar-like materials is common when nitroaromatic compounds begin to degrade. The decomposition may be occurring at a lower temperature than anticipated due to catalysis by an impurity or reagent.
-
Recommended Action:
-
Immediately reduce or remove the heat source.
-
If the reaction is on a small scale and the darkening is slow, consider taking a small, quenched sample for analysis (e.g., TLC, LC-MS) to determine if the desired product is forming or if only decomposition is occurring.
-
For larger-scale reactions, prioritize safety. Prepare for emergency cooling. Do not let the temperature rise uncontrollably.
-
Review your experimental setup for potential contaminants (e.g., residual cleaning agents, metal filings from a spatula, impure starting materials).
-
Problem: I'm observing unexpected gas evolution or a rapid pressure increase in my sealed reactor.
-
Plausible Cause: This is a critical warning sign of a potential thermal runaway. The evolved gases are likely the decomposition products mentioned in FAQ A2. Confinement of these gases leads to a rapid pressure buildup.
-
Immediate Action (Prioritize Safety):
-
Do not approach the reactor. Use a blast shield if one is not already in place.
-
If possible and safe to do so from a distance, initiate emergency cooling by adding coolant to the reactor jacket or immersing the flask in an ice bath.
-
Alert colleagues and the lab safety officer immediately.
-
If the pressure continues to rise uncontrollably, evacuate the area.
-
-
Follow-up Analysis: Once the situation is stabilized, a thorough incident review is required. The most likely cause is exceeding the decomposition onset temperature, which can happen due to poor heat control, a localized "hot spot," or an unexpectedly low decomposition temperature. A formal thermal hazard analysis (see Part 3) is strongly recommended before attempting the reaction again.
Problem: The solid compound has developed a yellow or brown discoloration during storage.
-
Plausible Cause: this compound is a white or off-white crystalline powder.[6] Discoloration upon storage suggests slow degradation. This can be initiated by exposure to light, heat (e.g., stored in a warm room), or atmospheric moisture.
-
Recommended Action:
-
Store the compound in a tightly sealed, opaque container to protect it from light and moisture.[6]
-
Keep it in a cool, dry, and well-ventilated place away from heat sources.[6][8]
-
Before use, it is advisable to check the purity of discolored material (e.g., by melting point, NMR, or chromatography) to ensure it is suitable for your reaction. Impurities from degradation could negatively impact your experiment's outcome and safety.
-
Part 3: Essential Protocols for Thermal Hazard Assessment
To work safely, you must generate your own data. The following protocols are fundamental for characterizing the thermal stability of this compound.
Protocol 3.1: Thermal Stability Screening with Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of thermal decomposition (Tonset) and the energy released during decomposition (ΔHd).
-
Methodology Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An exothermic event, like decomposition, appears as a distinct peak on the thermogram, providing critical safety information. Using a hermetically sealed pan is crucial to contain any pressure generated and prevent mass loss from evaporation, ensuring the observed event is true decomposition.
-
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Place 1-3 mg of this compound into a hermetically sealable aluminum or gold-plated steel pan (use steel for higher pressure containment).
-
Sealing: Hermetically seal the pan. The seal must be perfect to contain any evolved gases.
-
Reference Pan: Prepare an identical, empty, hermetically sealed pan to be used as the reference.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere. A slower heating rate often provides better resolution for the onset temperature.
-
Continue heating to a final temperature well beyond any observed exotherm, but within the instrument's safe limits (e.g., 350-400°C).
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify any sharp, exothermic peaks. A broad endotherm at lower temperatures may correspond to melting.
-
Determine the extrapolated onset temperature (Tonset) of the first major exotherm. This is your primary safety indicator.
-
Integrate the peak area to calculate the heat of decomposition (ΔHd in J/g).
-
-
Protocol 3.2: Mass Loss Characterization with Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which mass loss begins and to quantify the amount of material lost at different temperatures.
-
Methodology Rationale: TGA measures the change in a sample's mass as a function of temperature. It complements DSC by confirming that an exothermic event is associated with decomposition (mass loss) and not a phase change. Coupling the TGA to a Mass Spectrometer (TGA-MS) allows for the identification of the gaseous decomposition products.
-
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum TGA pan.
-
Experimental Program:
-
Place the pan into the TGA furnace.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Continue heating to a final temperature where the sample mass has stabilized at a final value (e.g., 500°C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature (°C).
-
Determine the onset temperature of mass loss. This should correlate with the Tonset from the DSC analysis.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
If using TGA-MS, analyze the mass spectra at different temperatures to identify the evolved gases (e.g., look for fragments corresponding to NOx, HCl, HF).
-
-
Part 4: Data Summary & Visualization
Table 1: Comparative Physical & Safety Data of Related Halogenated Nitropyridines
| Property | This compound | 2-Chloro-3-fluoro-5-nitropyridine | 5-Chloro-2-nitropyridine | 3-Fluoro-2-nitropyridine |
| CAS Number | 1064783-29-4[5] | 1079179-12-6[6] | 52092-47-4[7][9] | 54231-35-5[8][10] |
| Molecular Weight | 176.53 g/mol | 176.53 g/mol [6] | 158.54 g/mol [9] | 142.09 g/mol [10] |
| Appearance | White to off-white powder | White crystalline powder[6] | White to yellow crystalline powder[11] | Light yellow to orange powder/crystal |
| Boiling Point | Data not available | ~247 °C[6] | ~260-262 °C[11] | Data not available |
| Flash Point | Data not available | ~103 °C[6] | Data not available | Data not available |
| Key Hazards | Skin/eye/respiratory irritation[5] | Moderate thermal stability[6] | Harmful if swallowed, skin/eye irritation[7] | Skin/eye/respiratory irritation[8][12] |
Note: This table is for informational and comparative purposes only. Data for related compounds should not be used as a direct substitute for experimental analysis of this compound.
Visual Workflow Diagrams
Caption: Experimental workflow for thermal hazard assessment.
References
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. URL
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-2-nitropyridine. URL
- Watson International. Safety Data Sheet - 2-Nitro-3-fluoropyridine. URL
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. URL
- Jubilant Ingrevia. Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. URL
- Autech Industry Co.,Limited.
- ResearchGate.
- Sigma-Aldrich.
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. URL
- OAKTrust.
- ECHEMI.
- PubChem. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. URL
- Sigma-Aldrich. 2-Chloro-3-fluoro-5-nitropyridine. URL
- PubChem. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768. URL
- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. URL
- BLD Pharm. 1064783-29-4|this compound. URL
- Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?. URL
- ResearchGate. Hazard of Runaway of Nitration Processes in Nitrocompounds Production. URL
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. URL
- Pipzine Chemicals. 5-Chloro-2-nitropyridine Manufacturer & Supplier China. URL
- PubChem. 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802. URL
- AZA Mid-Year Meeting. 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. URL
- MDPI. 5′-Chloro-5′-deoxy-2′,3′-O-isopropylidene-6-fluoro nebularine. URL
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Fluoro-2-nitropyridine | 54231-35-5. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. stonehousesafety.com [stonehousesafety.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 12. watson-int.com [watson-int.com]
troubleshooting failed reactions with 5-Chloro-3-fluoro-2-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-3-fluoro-2-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this versatile building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic challenges.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine ring, offering multiple reaction sites. Its reactivity is governed by the electronic interplay of the pyridine nitrogen, a strongly deactivating nitro group at the 2-position, a fluorine at the 3-position, and a chlorine at the 5-position. The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the chloro group provides a handle for various palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of each position is paramount to achieving the desired outcome.
The nitro group at C2, being ortho to the fluorine at C3 and meta to the chlorine at C5, exerts a powerful electron-withdrawing effect. This strongly activates the C3 fluorine for SNAr. The chlorine at C5 is para to the ring nitrogen, which also activates it towards nucleophilic attack, albeit to a lesser extent than the fluorine at C3 is activated by the ortho nitro group.[1]
Troubleshooting Failed Reactions: A Question-and-Answer Approach
This section addresses common issues encountered during reactions with this compound in a practical, question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am attempting a nucleophilic aromatic substitution with an amine to displace the chlorine at C5, but I am getting no reaction or very low yield. What is going wrong?
Answer:
This is a common issue that often points to insufficient activation of the C5-chloro position or suboptimal reaction conditions.
-
Causality: The chlorine at C5 is meta to the strongly activating nitro group, resulting in weaker activation compared to an ortho or para relationship.[2] While the pyridine nitrogen provides some activation at the para position, vigorous conditions are often necessary.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: SNAr reactions are often kinetically slow. Increasing the temperature (e.g., from 80 °C to 120 °C or higher) can significantly increase the reaction rate. Use a high-boiling point solvent like DMSO, DMF, or NMP.
-
Use a Stronger Base: If your nucleophile is a primary or secondary amine, the addition of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base such as Cs₂CO₃ can facilitate the reaction by deprotonating the amine or the intermediate Meisenheimer complex.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sluggish SNAr reactions.
-
Check for Competing Reactions: Be aware that under harsh conditions, your nucleophile might attack the more activated C3-fluoro position. Analyze your crude reaction mixture by LC-MS or NMR to check for isomeric products.
-
Question 2: My SNAr reaction with an amine is giving me a mixture of products. It seems the fluorine at C3 is being displaced instead of the chlorine at C5. How can I improve selectivity?
Answer:
This is a critical challenge stemming from the inherent electronic properties of the substrate. The fluorine at C3 is ortho to the C2-nitro group, making it highly activated and a very good leaving group in SNAr reactions.[3]
-
Causality & Logic: The stability of the Meisenheimer intermediate dictates the regioselectivity of SNAr. Attack at C3 allows the negative charge to be delocalized onto the highly electronegative oxygen atoms of the ortho-nitro group, a very stabilizing interaction. Attack at C5 does not benefit from this direct resonance stabilization from the nitro group.
-
Troubleshooting & Strategic Pivot:
-
Lower the Reaction Temperature: Kinetic control can sometimes be achieved at lower temperatures, potentially favoring one pathway over the other. Start at room temperature and slowly increase if no reaction occurs.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMSO or DMF are common. Experimenting with less polar solvents like dioxane or toluene might alter the selectivity profile.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig): This is a complete change in strategy but is often the most effective solution. Palladium-catalyzed cross-coupling reactions are governed by a different mechanism (oxidative addition, reductive elimination) and are highly selective for C-Cl (or C-Br) bonds over C-F bonds. This will direct the amination exclusively to the C5 position.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Question 3: My Suzuki coupling reaction to functionalize the C5 position is failing. I see only starting material and some decomposition.
Answer:
Failure in Suzuki couplings with chloropyridines often relates to catalyst activity and reaction conditions. Aryl chlorides are notoriously less reactive than bromides or iodides.[5]
-
Causality: The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond. This step is more challenging for electron-deficient and sterically hindered chlorides.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more robust catalyst system.
-
Palladium Pre-catalyst: Use air-stable precatalysts like Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that promote oxidative addition. Excellent choices for aryl chlorides include XPhos, SPhos, or RuPhos .[3]
-
-
Base Selection: The base is critical for the transmetalation step. While K₂CO₃ is common, it may not be effective. Try stronger bases like K₃PO₄ or Cs₂CO₃ .[5]
-
Solvent System: Ensure your solvent is anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. Common solvent systems include 1,4-dioxane/water or toluene/water. For base-sensitive substrates, anhydrous solvents like toluene or CPME with a base like CsF can be effective.
-
Protodeboronation of Boronic Acid: Your boronic acid might be degrading under the basic conditions. Use a higher equivalent of the boronic acid (1.5-2.0 equiv.) or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Question 4: I am attempting a Buchwald-Hartwig amination at the C5 position, but the reaction is sluggish and gives a low yield. I am also observing a side product that appears to be the hydrodehalogenated starting material (3-fluoro-2-nitropyridine).
Answer:
This points towards issues with catalyst turnover and a competing side reaction.
-
Causality: Sluggish reactions with aryl chlorides are common and require highly active catalysts. Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, often occurring when the reductive elimination of the desired C-N bond is slow.[6]
-
Troubleshooting Steps:
-
Optimize Catalyst System: As with the Suzuki reaction, the choice of ligand is paramount. For Buchwald-Hartwig aminations of aryl chlorides, ligands like Xantphos or the Buchwald biarylphosphine ligands (XPhos, RuPhos ) are often superior.[4]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, these strong bases can be problematic with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but may require higher temperatures and catalyst loadings.[7]
-
Minimize Hydrodehalogenation:
-
Ensure strictly anhydrous and anaerobic conditions. Water can be a proton source for this side reaction.
-
Use a ligand that promotes faster reductive elimination. The bulky biarylphosphine ligands are designed to do this.
-
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. An optimal temperature is typically between 80-110 °C.
-
Question 5: During my cross-coupling reaction, the solution turned dark, and I isolated a product where the nitro group has been reduced to an amine. How can I prevent this?
Answer:
Unwanted reduction of the nitro group is a potential side reaction, especially under certain catalytic hydrogenation conditions or with specific reagents.
-
Causality: While palladium-catalyzed cross-coupling reactions do not typically reduce nitro groups, some conditions can promote this. For example, if phosphine ligands are oxidized, the resulting phosphine oxides can sometimes facilitate the reduction of nitroarenes. More commonly, if a hydride source is inadvertently present (e.g., from certain bases or solvents), reduction can occur.
-
Troubleshooting Steps:
-
Avoid Potential Hydride Sources: Be cautious with reagents that can act as hydride donors. For instance, when using a base like sodium ethoxide, ensure the ethanol is anhydrous.
-
Use a Different Reducing Agent for Catalyst Generation (if applicable): If you are generating your Pd(0) catalyst in situ from a Pd(II) source using a reducing agent, ensure it is selective and does not reduce the nitro group.
-
Alternative Synthetic Route: If the nitro group proves too labile, consider carrying the cross-coupling reaction first and then reducing the nitro group in a subsequent, dedicated step using a selective reducing agent like SnCl₂ or iron powder in acidic media.[8]
-
Visualizing Reaction Pathways and Troubleshooting
Logical Flow for Troubleshooting a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Competing SNAr Pathways
Caption: Competing pathways in SNAr reactions.
Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be required for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination at C5
This protocol is designed to selectively install an amine at the C5 position, avoiding reaction at the C3-fluoro position.
-
Reagent Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling at C5
This protocol uses a robust catalyst system suitable for the activation of the C5-chloro bond.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst, for example, XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Follow steps 6-8 from Protocol 1.
Data Summary
| Reaction Type | Target Position | Key Challenge | Recommended Solution |
| SNAr Amination | C5-Cl | Low reactivity; competing reaction at C3-F | Increase temperature; use stronger base; switch to Buchwald-Hartwig amination for selectivity. |
| Suzuki Coupling | C5-Cl | Difficult C-Cl bond activation | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) and a strong base (e.g., K₃PO₄). |
| Buchwald-Hartwig | C5-Cl | Sluggish reaction; hydrodehalogenation | Use robust ligands (e.g., Xantphos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOtBu). |
| General | Nitro Group | Unwanted reduction | Avoid potential hydride sources; perform nitro reduction as a separate synthetic step. |
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Cross-Coupling Reactions of Polyhalogen
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]
- Sequential Cross Coupling Reactions of Polyhalogen
- Synthesis of 2-amino-5-fluoropyridine.
- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv.
- Exploring 3-Fluoro-2-Nitropyridine: Properties, Applic
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Advances in Cross-Coupling Reactions. MDPI.
- 3-Fluoro-2-nitropyridine synthesis. ChemicalBook.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. Benchchem.
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi
- This compound. BLD Pharm.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester.
- The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)
- Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
- Five Unexpected Reactions. YouTube. [Link]
- Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Compar
- 3-Fluoro-5-nitropyridin-2-amine. BLD Pharm.
- 1064783-29-4 this compound. Echemi.
- 5-Chloro-2-nitropyridine. PubChem. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine.
- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi-res.com [mdpi-res.com]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
monitoring the progress of reactions involving 5-Chloro-3-fluoro-2-nitropyridine by TLC or LC-MS
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-3-fluoro-2-nitropyridine. The following sections provide in-depth troubleshooting advice and frequently asked questions for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Troubleshooting Guide: Navigating Common Analytical Challenges
This section addresses specific issues you may encounter during the analysis of reactions involving this compound.
A. Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and effective tool for monitoring the progress of many organic reactions.[1][2][3] However, the polar nature of this compound and its derivatives can sometimes lead to challenging separations.
Question: My spots are streaking or appearing as elongated smears on the TLC plate. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue in TLC and can arise from several factors, especially when dealing with polar, nitrogen-containing compounds.[4][5][6]
-
Causality & Resolution:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[4][5] The stationary phase becomes saturated, leading to a continuous "bleed" of the compound up the plate rather than a distinct spot. Solution: Dilute your reaction mixture sample before spotting it on the plate.
-
Compound Polarity and Acidity/Basicity: this compound is a polar molecule. Highly polar compounds can interact strongly with the acidic silica gel surface of the TLC plate, leading to tailing.[4][6] Solution: To mitigate this, you can modify your mobile phase. For acidic compounds, adding a small amount of acetic or formic acid (0.1-2%) can improve spot shape. For basic compounds, adding a small amount of triethylamine (0.1-2%) or a mixture of ammonia in methanol/dichloromethane can be effective.[4]
-
Inappropriate Solvent System: If the mobile phase is not polar enough, the compound will not move from the baseline, and if it's too polar, all components will run with the solvent front.[7] Streaking can occur at intermediate polarities if the solvent system is not optimized. Solution: A systematic approach to solvent selection is key. Start with a common mixture like hexane:ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.[8]
-
Question: My spots are not separating well; the Rf values of my starting material and product are too close.
Answer: Achieving good separation is the primary goal of TLC analysis.[1] Poor resolution between your reactant and product can make it difficult to determine if the reaction is complete.[9]
-
Causality & Resolution:
-
Suboptimal Mobile Phase: The choice of eluent is critical for achieving separation.[7][8] A single solvent is often insufficient to separate compounds with similar polarities.[7] Solution: Experiment with different solvent mixtures. A combination of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[7][8] You can fine-tune the ratio to optimize the separation. For polar compounds, solvent systems like chloroform:methanol or ethyl acetate:butanol:acetic acid:water might be necessary.[1]
-
Stationary Phase Choice: While silica gel is the most common stationary phase, it may not be ideal for all separations.[10] Solution: Consider using alumina plates, which have different selectivity compared to silica. For very polar compounds, reversed-phase TLC plates (like C18) can be a valuable alternative.[4][10]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides a powerful combination of separation and detection, offering high sensitivity and mass information that is invaluable for reaction monitoring.[11] However, challenges such as poor peak shape and low sensitivity can arise.
Question: I'm observing poor peak shape (fronting, tailing, or splitting) for my this compound peak. What are the likely causes?
Answer: Abnormal peak shapes are a common problem in HPLC and can significantly impact the quality of your data.[12][13]
-
Causality & Resolution:
-
Column Deterioration: Over time, the performance of an LC column can degrade due to the accumulation of contaminants or changes in the packing material.[12] Solution: If you are using a guard column, try removing it to see if the peak shape improves. If it does, the guard column needs to be replaced. If the problem persists, the analytical column may need to be regenerated according to the manufacturer's instructions or replaced.[12][14]
-
Mobile Phase Issues: An inappropriate mobile phase pH or buffer concentration can lead to poor peak shape, especially for ionizable compounds.[13] Solution: Ensure your mobile phase is freshly prepared. If you suspect buffer issues, try increasing the buffer concentration.[13]
-
Injection Solvent Effects: Injecting your sample in a solvent that is much stronger (more organic) than your initial mobile phase composition can cause peak distortion.[14][15] Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[14]
-
Question: I'm experiencing low sensitivity and can't detect my compound at low concentrations. How can I improve this?
Answer: Low sensitivity in LC-MS can be due to a variety of factors, from sample preparation to instrument settings.
-
Causality & Resolution:
-
Suboptimal Ionization: this compound, with its nitrogen atom, should ionize reasonably well in positive ion mode electrospray ionization (ESI). However, the efficiency of ionization is highly dependent on the mobile phase composition. Solution: Ensure your mobile phase contains a proton source, such as 0.1% formic acid or acetic acid, to promote the formation of [M+H]+ ions.
-
Mass Spectrometer Settings: The parameters on the mass spectrometer, such as capillary voltage, cone voltage, and gas flows, have a significant impact on sensitivity.[16] Solution: These parameters should be optimized for your specific compound. If your instrument allows, perform an infusion of a standard solution of this compound to tune the MS settings for maximum signal intensity.
-
Sample Matrix Effects: Components in your reaction mixture can suppress the ionization of your target analyte. Solution: Dilute your sample to a greater extent. If the problem persists, you may need to perform a simple sample cleanup, such as a liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
What is a good starting point for a TLC solvent system for this compound?
Given the polar nature of the molecule due to the fluorine, nitro group, and pyridine ring, a mobile phase with moderate to high polarity will likely be required. A good starting point is a mixture of a non-polar solvent and a polar solvent.[8] We recommend beginning with a 4:1 mixture of hexane:ethyl acetate and adjusting the ratio based on the initial results. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, decrease the proportion of ethyl acetate.
Do I need to derivatize this compound for LC-MS analysis?
Derivatization is typically not necessary for the LC-MS analysis of this compound. The pyridine nitrogen is basic enough to be readily protonated in the positive ion mode of ESI, allowing for sensitive detection. Derivatization is more commonly employed in gas chromatography (GC) to increase the volatility of polar compounds.[17][18][19]
What is the expected mass and fragmentation pattern for this compound in LC-MS?
The monoisotopic mass of this compound (C5H2ClFN2O2) is approximately 175.98 Da. In positive ion ESI-MS, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 176.99. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the monoisotopic peak.[16]
Common fragmentation pathways for nitropyridine derivatives in mass spectrometry often involve the loss of the nitro group (NO2, 46 Da) or parts of it, such as NO (30 Da) or O (16 Da).[16][20] You might also observe the loss of the chlorine atom (35/37 Da) or the fluorine atom (19 Da).
III. Experimental Protocols
The following are suggested starting protocols for TLC and LC-MS analysis. These should be considered as starting points and may require optimization for your specific reaction conditions and instrumentation.
A. Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15-20 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. On the baseline, apply small spots of your starting material (if available), the reaction mixture, and a co-spot (starting material and reaction mixture spotted in the same lane).[2][21] Use a capillary tube for spotting and ensure the spots are small and concentrated.[5]
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[5][21] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the spots are not UV-active, you may need to use a staining solution (e.g., potassium permanganate or iodine).
-
Interpret the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[2][3][22]
B. Protocol: Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot of your reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 1 µL of the reaction mixture in 1 mL of mobile phase).
-
LC Conditions (Starting Point):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min for analytical columns.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Starting Point):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: A range that covers the expected mass of your starting material and product (e.g., m/z 100-500).
-
Capillary Voltage: ~3.5 kV.
-
Cone Voltage: ~30 V.
-
Source and Desolvation Temperatures: Optimize based on your instrument's recommendations.
-
-
Data Analysis: Monitor the chromatogram for the elution of your starting material and the appearance of your product. The extracted ion chromatograms (EICs) for the expected m/z values of the reactant and product are particularly useful for tracking the reaction progress.
IV. Data Summary Tables
Table 1: Recommended TLC Solvent Systems (Starting Points)
| Polarity | Solvent System | Ratio (v/v) | Application Notes |
| Low to Medium | Hexane : Ethyl Acetate | 9:1 to 1:1 | Good starting point for many organic reactions. Adjust ratio to achieve desired Rf values.[7][8] |
| Medium to High | Dichloromethane : Methanol | 99:1 to 9:1 | Effective for more polar compounds.[1] |
| High | Chloroform : Methanol | 9:1 | Suitable for separating highly polar organic molecules.[7] |
Table 2: Key LC-MS Parameters for this compound
| Parameter | Value | Rationale |
| Molecular Formula | C5H2ClFN2O2 | |
| Monoisotopic Mass | ~175.98 Da | |
| Expected [M+H]+ | ~176.99 m/z | Protonated molecule in positive ion mode. |
| Expected [M+Na]+ | ~198.97 m/z | Sodium adduct, often observed in ESI. |
| Ionization Mode | ESI Positive | The pyridine nitrogen is readily protonated. |
| Mobile Phase Additive | 0.1% Formic Acid | Provides a proton source for efficient ionization. |
V. Visualization of Workflows
Caption: Troubleshooting workflow for common TLC issues.
Caption: General workflow for reaction monitoring by LC-MS.
VI. References
-
PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Spectroscopy Online. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Pyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
ResearchGate. (2019, September 16). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, December 18). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds.Could we do this without solvent? Retrieved from [Link]
-
RSC Blogs. (2025, December 2). Emerging Investigator Series – RSC Advances Blog. Retrieved from [Link]
-
DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one... Retrieved from [Link]
-
National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]
-
YouTube. (2021, May 2). ChromatographyPart 3: Monitoring a Reaction with TLC. Retrieved from [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 60186-16-5 | 5-CHLORO-2-FLUORO-3-NITROPYRIDINE. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chembam.com [chembam.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rsc.org [rsc.org]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for preventing over-nitration during the synthesis of aromatic compounds. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-nitration in aromatic synthesis?
Over-nitration, the introduction of more than one nitro group onto an aromatic ring, typically occurs when the reaction conditions are too harsh for the specific substrate. The primary drivers are an excess of the nitrating agent, elevated reaction temperatures, and prolonged reaction times.[1] Highly activated aromatic rings, those with electron-donating groups like hydroxyl (-OH) or amino (-NH2), are particularly susceptible.[2][3]
Q2: How does temperature control affect the selectivity of my nitration reaction?
Temperature is a critical parameter for controlling both the rate and selectivity of nitration.[4] Nitration reactions are highly exothermic, and without proper temperature management, localized heating can lead to a rapid increase in reaction rate and the formation of polynitrated byproducts.[3][4] Lower temperatures generally favor kinetic control, leading to the fastest-formed product, which is often the desired mono-nitrated compound.[5][6] Conversely, higher temperatures can promote thermodynamic control, which may favor the formation of more stable, but often undesired, polynitrated species.[5][6]
Q3: Can the choice of nitrating agent influence the extent of nitration?
Absolutely. The standard nitrating mixture of concentrated nitric acid and sulfuric acid is highly potent due to the efficient generation of the nitronium ion (NO₂⁺).[7][8] For substrates prone to over-nitration, employing milder nitrating agents can significantly improve selectivity. Alternatives include using dilute nitric acid, metal nitrates (e.g., bismuth subnitrate), or nitrating agents that generate the nitronium ion more slowly.[2][9] In some cases, systems like nitric acid in acetic anhydride can be used, though caution is advised due to the formation of the unstable acetyl nitrate.[10]
Q4: When should I consider using a protecting group strategy?
Protecting groups are essential when dealing with highly activated aromatic rings, such as phenols and anilines.[11][12] Functional groups like amino (-NH₂) and hydroxyl (-OH) strongly activate the ring towards electrophilic substitution, making over-nitration and oxidation key challenges.[12][13] By temporarily converting these groups into less activating functionalities (e.g., an amide from an amine), their activating influence is attenuated, allowing for more controlled mono-nitration.[11][14] The protecting group can then be removed in a subsequent step to yield the desired product.[11][15]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems and provides a systematic approach to troubleshooting.
Issue 1: Significant formation of di- or poly-nitrated products.
Symptoms:
-
TLC/LC-MS analysis shows multiple products with higher molecular weights corresponding to the addition of more than one nitro group.
-
Difficulty in purifying the desired mono-nitrated product.
Root Causes & Corrective Actions:
| Root Cause | Corrective Action |
| Excessive Nitrating Agent | Carefully control the stoichiometry. Use a modest excess (e.g., 1.05-1.2 equivalents) of the nitrating agent.[1] |
| High Reaction Temperature | Maintain a low reaction temperature. For highly activated substrates, temperatures between -10°C and 5°C are often necessary.[3] Utilize an efficient cooling bath (ice-salt, dry ice-acetone). |
| Rapid Addition of Reagents | Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This prevents localized concentration and temperature spikes.[3] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.[1] |
Issue 2: The reaction mixture turns dark brown or black, indicating decomposition.
Symptoms:
-
Formation of tar-like substances.
-
Complex product mixture with evidence of oxidation.
Root Causes & Corrective Actions:
| Root Cause | Corrective Action |
| Oxidation of Substrate | Nitric acid is a strong oxidizing agent, especially at elevated temperatures.[13] Strict temperature control is paramount. For sensitive substrates, consider conducting the reaction under an inert atmosphere (N₂ or Ar).[13] |
| Decomposition of Nitrating Agent | High temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen oxides and other reactive species that contribute to byproduct formation.[3] Ensure the nitrating mixture is freshly prepared and kept cold. |
| Highly Activating Groups | Substrates like phenols and anilines are easily oxidized. Employ a protecting group strategy to reduce the electron-donating ability of the activating group.[13] For example, acetylating an amino group to form an amide reduces its susceptibility to oxidation.[11][13] |
Issue 3: Low or no conversion to the desired product.
Symptoms:
-
TLC/LC-MS analysis shows predominantly unreacted starting material.
Root Causes & Corrective Actions:
| Root Cause | Corrective Action |
| Insufficiently Potent Nitrating Agent | For deactivated aromatic rings (e.g., those with electron-withdrawing groups), a standard HNO₃/H₂SO₄ mixture may be too weak. Consider using fuming nitric acid or oleum (fuming sulfuric acid).[3] |
| Reaction Temperature is Too Low | While low temperatures prevent over-nitration, they can also slow down the reaction to an impractical rate for deactivated substrates. Cautiously increase the temperature in small increments, monitoring for byproduct formation.[1] |
| Poor Generation of Nitronium Ion | The presence of excess water can inhibit the formation of the active electrophile, NO₂⁺.[16] Ensure the use of concentrated acids and dry glassware. |
In-Depth Strategies for Controlling Nitration
Kinetic vs. Thermodynamic Control
The distribution of products in a nitration reaction can often be understood through the principles of kinetic and thermodynamic control.[6][17]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will predominate.[5][6] This is often the desired mono-nitrated product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing an equilibrium to be established. The most stable product will be the major isomer.[5][6] While nitration is generally considered irreversible, elevated temperatures can still favor the formation of more stable, and often more highly nitrated, compounds.[5]
Experimental Protocol: Controlled Mono-nitration of Acetanilide
This protocol demonstrates the use of a protecting group (acetyl) to control the nitration of aniline, a highly activated aromatic amine.[13][14]
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve aniline in glacial acetic acid in a flask.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture gently for a short period, then cool and pour into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the acetanilide product.
Step 2: Nitration of Acetanilide
-
Carefully add the dried acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves.[13]
-
Cool the mixture in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, meticulously maintaining the temperature below 10 °C.[13]
-
After the addition is complete, allow the mixture to stir at or below 10 °C for about 30 minutes.
-
Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.[13]
Step 3: Deprotection (Hydrolysis)
-
Collect the p-nitroacetanilide by vacuum filtration.
-
Heat the solid in an aqueous solution of sulfuric acid or hydrochloric acid to hydrolyze the amide back to the amine.
-
Cool the solution and neutralize with a base to precipitate the p-nitroaniline.
-
Collect the solid p-nitroaniline by vacuum filtration, wash with water, and recrystallize to obtain the pure product.[13]
Decision-Making Flowchart for Nitration Strategy
References
- Kinetic vs.
- In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... (n.d.). Homework.Study.com.
- Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. (n.d.). AIP Publishing.
- Troubleshooting guide for the nitration of fluorin
- Why is mononitration of phenol carried out at low temperatures?. (2024). Self-study site for chemistry.
- Technical Support Center: Optimizing Temperature Control for Selective Nitr
- Impact of temperature control on the selectivity of nitr
- Nitr
- Kinetic & Thermodynamic Control. (n.d.). Foundations of Chemical and Biological Engineering I.
- Why does nitration occur more rapidly in a mixture of concentrated nitric and sulfuric acid than in concentr
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
- Protection Str
- Continuous flow nitration in mini
- NITR
- Technical Support Center: Managing Oxidation and Polynitration During Synthesis. (2025). Benchchem.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. (n.d.).
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). PMC - NIH.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society.
- NITRATION A little practical guide for students. (2015).
- Di-nitr
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Synthetic Protocols for Aromatic Nitration: A Review. (2021).
- EAS (SEAr)
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.).
- Different ways to control stereoselective electrophilic aromatic nitrations through space with carbonyl directing groups. (n.d.).
- (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. (n.d.). AIChE.
- What are the other nitrating mixtures other than sulphuric acid & nitric acid?. (2018). Quora.
- Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (n.d.). PMC - NIH.
- Nitration of aromatic compounds with mechanism and in the presence of other substituents. (2021). YouTube.
- Nitration of Benzene. (n.d.). Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. Protection Strategies [glaserr.missouri.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitration - Wikipedia [en.wikipedia.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. jackwestin.com [jackwestin.com]
Technical Support Center: Managing Impurities in 5-Chloro-3-fluoro-2-nitropyridine
Welcome to the technical support guide for 5-Chloro-3-fluoro-2-nitropyridine (CAS No. 1064783-29-4). This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Given its role as a key pharmaceutical intermediate, ensuring the purity of this reagent is paramount to achieving reproducible results and guaranteeing the safety and efficacy of the final active pharmaceutical ingredients (APIs).[1]
This guide provides a structured approach to identifying, understanding, and mitigating issues arising from impurities in commercial batches of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the quality, handling, and application of this compound.
Q1: What are the most likely impurities in a commercial batch of this compound?
A: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or improper storage.
-
Isomeric Impurities: The synthesis of polysubstituted pyridines is prone to the formation of positional isomers. Depending on the specific synthetic pathway, you might encounter isomers such as 5-Chloro-2-fluoro -3-nitropyridine or 2-Chloro-5-fluoro -3-nitropyridine.[2][3][4] These are often the most challenging to remove due to their similar physical properties.
-
Residual Starting Materials: Incomplete reactions can leave behind precursors. For instance, if the synthesis involves chlorination of a hydroxypyridine, you might find residual 3-fluoro-2-nitro-5-hydroxypyridine.
-
Synthetic Byproducts: Reagents used in the synthesis can lead to byproducts. For example, chlorination steps often employ phosphorus oxychloride (POCl₃), and incomplete removal can leave phosphorus-based residues.[5] Over- or under-halogenated species are also possible.
-
Degradation Products: This compound can degrade if not stored correctly. The most common degradation pathway is hydrolysis of the chloro group to a hydroxyl group, particularly upon exposure to moisture.[1]
Q2: How does the presence of these impurities affect downstream reactions, like a nucleophilic aromatic substitution (SNAr)?
A: Impurities can have significant and varied impacts on subsequent chemical transformations.
-
Reduced Yield: Non-reactive impurities dilute the concentration of your active reagent, leading to lower-than-expected yields.
-
Formation of Unexpected Side Products: Reactive impurities, especially isomers, will compete in the reaction. Since the electronic environment of each isomer is different, they may react at different rates or even lead to entirely different regioisomeric products, complicating your purification process.
-
Catalyst Poisoning: Certain residual impurities from the synthesis (e.g., sulfur or phosphorus compounds) can poison catalysts used in downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Inconsistent Reaction Kinetics: The presence of varying levels of reactive impurities between batches can lead to significant variability in reaction times and conversion rates, making process scale-up difficult and unreliable.
Q3: What is the correct way to store this compound to ensure its stability?
A: Proper storage is crucial to maintain the integrity of the reagent. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][6] The storage location should be cool, dry, and well-ventilated to prevent thermal degradation and hydrolysis from atmospheric moisture.[1][6]
Q4: What is a typical acceptable purity level for this reagent in a pharmaceutical development setting?
A: For early-stage research and development, a purity of >98% is often acceptable. However, for process development and GMP (Good Manufacturing Practice) applications, a purity of ≥99.0% is typically required to minimize the risk of impurities carrying through to the final API.[1] Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific purity data.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving problems encountered during synthesis.
| Observed Issue | Potential Root Cause | Diagnostic Steps | Recommended Solution |
| Lower-than-expected reaction yield or stalled reaction. | Presence of non-reactive impurities or starting materials diluting the reagent. | 1. Confirm Identity & Purity: Run an HPLC or GC-MS analysis on the starting material to verify its purity against the CoA. 2. Check for Degradation: Use LC-MS to look for a mass corresponding to the hydrolyzed product (hydroxyl instead of chloro group). | 1. Purify the Reagent: If significant impurities are detected, purify the material using the protocols in Section 3. 2. Use a Fresh Batch: If degradation is suspected, procure a new, verified batch of the reagent. |
| Complex product mixture with multiple, difficult-to-separate isomers. | The starting material contains isomeric impurities that are also participating in the reaction. | 1. High-Resolution Analysis: Analyze the starting material by high-resolution mass spectrometry (HRMS) to detect isobaric impurities. 2. NMR Spectroscopy: Acquire a ¹H and ¹⁹F NMR spectrum. The presence of multiple, distinct fluorine environments can be a clear indicator of isomeric impurities. | 1. Pre-reaction Purification: The most robust solution is to purify the starting material via silica gel chromatography or recrystallization before use (See Section 3). 2. Optimize Final Purification: Develop a more efficient final purification method (e.g., preparative HPLC or SFC) to separate the desired product isomer. |
| Inconsistent reaction rates between different batches of the reagent. | Batch-to-batch variability in the impurity profile. | 1. Comparative Analysis: Analyze multiple batches (a "good" batch and a "bad" batch) side-by-side using a single, validated HPLC method. 2. Identify the Culprit: Compare the impurity profiles to identify the specific impurity that correlates with poor performance. | 1. Set Stricter Incoming QC Specs: Work with your supplier to source material with a more consistent purity profile. 2. Standardize with a Purification Step: Implement a standard in-house purification protocol for all incoming batches to ensure consistency. |
| Reagent has an off-color (e.g., dark yellow or brown) appearance. | Presence of chromophoric impurities from the synthesis or potential degradation. The expected appearance is an off-white to pale yellow solid.[7] | 1. Visual Inspection: Compare the material to the expected appearance. 2. Purity Analysis: Run an HPLC with a DAD/PDA detector to see if the impurities have a strong UV-Vis absorbance. | 1. Recrystallization: This is often highly effective at removing colored impurities. See Protocol 3.1. 2. Activated Carbon Treatment: A gentle treatment with activated carbon during the recrystallization process can also remove color bodies. |
Section 3: Key Experimental Protocols
As a self-validating system, each protocol includes integrated quality control (QC) checks to ensure success.
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 0.1 mg/mL solution.
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitoring at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
-
Analysis & QC:
-
The main peak should correspond to the desired product.
-
Integrate all peaks. Purity is expressed as the area of the main peak divided by the total area of all peaks.
-
Trustworthiness Check: For robust analysis, run a blank (acetonitrile) injection first to ensure no system contamination. If available, use a validated reference standard to confirm the retention time.
-
Protocol 3.2: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles.
-
Solvent Screening (Crucial Step): In small test tubes, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excessive solvent.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
-
Validation & QC:
-
Determine the melting point of the recrystallized material. A sharp melting point close to the literature value indicates high purity.
-
Trustworthiness Check: Analyze the purified material by HPLC (Protocol 3.1) to confirm that the purity has increased significantly.
-
Protocol 3.3: Purification by Silica Gel Column Chromatography
This is the most powerful method for separating isomers and other closely related impurities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired product a retention factor (Rf) of approximately 0.3. Impurities should ideally be well-separated from the main spot.
-
Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the solvent system or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.
-
Elution: Run the column by passing the eluent through the silica gel.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis & QC:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Trustworthiness Check: Combine the pure fractions, evaporate the solvent under reduced pressure, and confirm the final purity by HPLC (Protocol 3.1) and NMR.
-
Section 4: Visual Workflows
Workflow 1: Troubleshooting Unexpected Reaction Outcomes
This decision tree guides the user through a logical process to diagnose issues with a reaction involving this compound.
Caption: Standard workflow for QC and remediation of reagents.
References
- Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: 5-Chloro-2-nitropyridine.
- SF-Chem. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information.
- AZA Mid-Year Meeting. (n.d.). 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. innospk.com [innospk.com]
- 2. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-fluoro-3-nitropyridine | 136888-21-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
aqueous workup procedures for reactions with 5-Chloro-3-fluoro-2-nitropyridine
An essential, yet often challenging, step in synthetic chemistry is the effective isolation and purification of the target compound from the reaction mixture. For reactions involving highly functionalized, electron-deficient heterocycles like 5-Chloro-3-fluoro-2-nitropyridine, the aqueous workup can present unique difficulties. This technical support guide, designed for researchers and drug development professionals, provides practical, field-tested advice in a direct question-and-answer format to navigate these challenges.
As Senior Application Scientists, we ground our recommendations in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design more robust workup procedures.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that can arise during the aqueous workup of reactions involving this compound and its derivatives.
Q: I've added my aqueous quench solution, and now I have a persistent emulsion that won't separate. What should I do?
A: Emulsion formation is one of the most common issues in liquid-liquid extractions, often occurring when the reaction mixture contains surfactants or when the densities of the organic and aqueous phases are too similar.[1][2] Here is a tiered approach to breaking an emulsion:
-
Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for 10-20 minutes.[3] Sometimes, layers will separate on their own. Gently swirling the funnel, rather than vigorous shaking, can also help prevent stubborn emulsions from forming in the first place.[1]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This dramatically increases the ionic strength and density of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps force the separation.[1][3] Adding solid NaCl until saturation can also be effective.[4]
-
Solvent Addition:
-
Try adding more of the organic extraction solvent. This can dilute the organic phase, alter its density, and disrupt the emulsion.[2][4]
-
In difficult cases, adding a few drops of a different solvent like ethanol might break the emulsion, but be aware this can affect the partitioning of your product.[3]
-
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the microscopic droplets forming the emulsion.[1][4]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[1]
Q: After adding the extraction solvent and aqueous solution, a solid precipitate has formed at the interface between the two layers. How should I proceed?
A: Insoluble material at the interface is often an undesired byproduct, a salt, or your product crashing out of solution.
-
Identify the Solid: If possible, try to determine the nature of the solid. It could be an inorganic salt (e.g., from a base used in the reaction) or your product, especially if its solubility is low in both the aqueous and organic phases.
-
Attempt to Dissolve:
-
Add more water to see if it's an inorganic salt that will dissolve.
-
Add more organic solvent to see if it is your product precipitating due to insufficient solvent volume.
-
-
Isolate and Continue: If the solid does not dissolve, the most practical approach is often to separate the two liquid layers as best as possible, leaving the solid behind in the funnel. Then, wash the solid with fresh portions of both the organic and aqueous solvents to recover any trapped product. The solid can then be filtered off separately.[3] Alternatively, you can drain the entire contents of the funnel and filter the solid, then return the filtrate to the separatory funnel to complete the separation.
Q: I can't see the interface between the layers because my reaction mixture is very dark.
A: This is a common issue when dealing with crude reaction mixtures.
-
Use a Light Source: Shine a bright flashlight through the side of the separatory funnel. The light will often illuminate the meniscus at the interface.
-
Observe Flow Properties: As you drain the lower layer, watch the stream carefully. You can often see a change in the viscosity or refractive index as the interface passes through the stopcock.
-
The Ice Trick: For extractions with low-density organic solvents like diethyl ether or ethyl acetate (which will be the top layer), you can add a small piece of ice to the funnel. The ice will float on the aqueous layer, clearly marking the interface.[4]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the design of an aqueous workup for this compound reactions.
Q: What is the general mechanism I should be aware of when working with this compound?
A: This compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group, readily undergoes substitution at the carbon atoms bearing the halogen leaving groups.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] Understanding this helps predict potential side reactions and byproducts.
Q: Which organic solvent is best for extracting my product?
A: The choice of solvent depends on the properties of your specific product. Since this compound itself is a solid that is poorly soluble in water but soluble in common organic solvents, its derivatives are likely to behave similarly.[8][9]
| Solvent | Density (g/mL) | Suitability & Considerations |
| Ethyl Acetate (EtOAc) | 0.902 | Good general-purpose solvent. Less dense than water. Can be prone to hydrolysis under strongly acidic or basic conditions. |
| Dichloromethane (DCM) | 1.33 | Excellent solvent for many organic compounds. Denser than water, which can be convenient for extractions. Can be more prone to forming emulsions.[3] |
| Diethyl Ether (Et₂O) | 0.713 | Very non-polar, good for extracting non-polar compounds. Highly volatile and flammable. Less dense than water. |
Q: My reaction was run in a water-miscible solvent like THF, DMF, or Acetonitrile. How does this affect the workup?
A: These solvents can prevent clean separation of aqueous and organic layers. The best practice, especially for larger-scale reactions, is to remove the bulk of the water-miscible solvent via rotary evaporation before beginning the aqueous workup.[10][11] If this is not feasible (e.g., for a high-boiling solvent like DMF or on a small scale), you must dilute the reaction mixture with a large volume of both the extraction solvent and water/brine to force partitioning.[10]
Q: What is the purpose of each wash in a standard workup protocol?
A: A multi-step washing procedure is designed to remove different types of impurities.
-
Water Wash: Removes the bulk of water-soluble inorganic salts, and highly polar, water-miscible solvents like DMF or DMSO.
-
Acid Wash (e.g., 1M HCl): Used to remove basic impurities, such as excess amine nucleophiles or basic catalysts (e.g., triethylamine), by converting them into their water-soluble hydrochloride salts.[11]
-
Base Wash (e.g., sat. aq. NaHCO₃): Used to remove acidic impurities or to neutralize any remaining acid from a previous wash.
-
Brine Wash (sat. aq. NaCl): The final aqueous wash. It helps to remove the majority of the dissolved water from the organic layer before the drying step, making the drying agent more effective.[1]
Standard Aqueous Workup Protocol
This protocol provides a general workflow that can be adapted for many common reactions, such as SNAr with an amine nucleophile.
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Quench: Slowly add an aqueous solution (e.g., water, or saturated aqueous NH₄Cl for quenching reactive reagents) to the reaction mixture with stirring.[12]
-
Solvent Removal (if necessary): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic extraction solvent (e.g., ethyl acetate) and water. Gently mix the layers. Allow the layers to separate and drain the aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with 1M HCl (if basic impurities are present), water, saturated aqueous NaHCO₃ (if acidic impurities are present), and finally with brine.
-
-
Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure to yield the crude product, which can then be further purified (e.g., by column chromatography or recrystallization).[5]
Aqueous Workup Decision Workflow
The following diagram illustrates the logical steps and decisions involved in performing a robust aqueous workup.
Caption: Decision workflow for aqueous workup procedures.
References
- Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- Frontier, A. (n.d.). Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China.
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine. National Center for Biotechnology Information.
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth. 2024, 101, 524–541.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. innospk.com [innospk.com]
- 9. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 10. Workup [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-3-fluoro-2-nitropyridine vs. 2,5-dichloronitropyridine in Nucleophilic Aromatic Substitution
Introduction
Halogenated nitropyridines are cornerstone reagents in modern organic synthesis, prized for their role as versatile intermediates in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, renders these scaffolds highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and strategic introduction of a wide array of functional groups.
This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 5-Chloro-3-fluoro-2-nitropyridine and 2,5-dichloro-3-nitropyridine . Understanding the nuanced differences in their reaction kinetics and regioselectivity is paramount for researchers and process chemists aiming to optimize synthetic routes, control reaction outcomes, and design novel molecular architectures. We will dissect the electronic and steric factors governing their behavior, supported by mechanistic principles and detailed experimental protocols.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines
The SNAr reaction on electron-deficient aromatic rings like nitropyridines proceeds via a two-step addition-elimination mechanism. This pathway is fundamentally different from SN1 or SN2 reactions.[3][4][5]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-poor carbon atom bearing a leaving group (a halogen in this case). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6]
-
Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO₂) and the pyridine ring nitrogen itself, are essential as they delocalize and stabilize the negative charge, thereby lowering the activation energy of the rate-determining step.[7][8]
Caption: General mechanism for the SNAr reaction.
Structural and Electronic Analysis of the Substrates
The reactivity and regioselectivity of our two target molecules are dictated by the unique electronic landscape created by their substituents.
Caption: Structural and electronic features of the two pyridines.
Key Factor: The Role of Fluorine in SNAr
A crucial, and often counterintuitive, principle in SNAr is the reactivity order of halogens as leaving groups: F > Cl > Br > I . This is the opposite of the trend seen in SN2 reactions.[4]
The reason lies in the rate-determining step. Fluorine's immense electronegativity creates a more electrophilic (electron-poor) carbon atom.[9][10] This powerful inductive effect significantly accelerates the initial attack by the nucleophile, which is the slowest step of the reaction. While the C-F bond is strong, its cleavage occurs in the fast, second step after the energetic bottleneck has been passed.[11] Therefore, the factor that speeds up the rate-determining step (electrophilicity of the carbon) dominates over the bond strength of the leaving group.
Comparative Reactivity and Regioselectivity
By integrating these principles, we can predict and compare the reactivity profiles of the two compounds.
This compound
-
Most Reactive Site: The fluorine at the C3 position.
-
Justification: The C3 position is ortho to the powerfully activating nitro group at C2. This proximity allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate. Furthermore, the leaving group at this position is fluorine, which, as discussed, makes the C3 carbon highly electrophilic and accelerates the rate-determining nucleophilic attack.[10][11] While the chlorine at C5 is para to the nitro group and also activated, the combined effect of ortho-activation and the fluorine leaving group makes C3 the overwhelmingly preferred site of substitution.
2,5-dichloro-3-nitropyridine
-
Most Reactive Site: The chlorine at the C2 position.
-
Justification: The C2 position is ortho to the activating nitro group at C3. The resulting Meisenheimer complex is well-stabilized. In contrast, the chlorine at C5 is meta to the nitro group. A nucleophilic attack at C5 would result in an intermediate where the negative charge cannot be delocalized onto the nitro group through resonance, leading to significantly lower stability and a much slower reaction rate.[7] Therefore, substitution is highly regioselective for the C2 position.[12][13]
Head-to-Head Comparison
Overall, this compound is expected to be substantially more reactive than 2,5-dichloro-3-nitropyridine.
The primary reason is the presence of a fluorine atom at the most activated position (C3, ortho to -NO₂). The combination of optimal electronic stabilization and the enhanced electrophilicity of the carbon center due to fluorine's electronegativity leads to a lower activation barrier for the rate-determining step compared to the attack on the C2-chloro position of the dichloro-analog.
| Feature | This compound | 2,5-dichloro-3-nitropyridine | Rationale |
| Primary Reaction Site | C3-F | C2-Cl | Both sites are ortho to the activating nitro group, providing optimal resonance stabilization of the Meisenheimer intermediate.[1][7] |
| Leaving Group | Fluorine | Chlorine | Fluorine's high electronegativity makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[9][10] |
| Secondary Reaction Site | C5-Cl (para to -NO₂) | C5-Cl (meta to -NO₂) | The C5-Cl in the fluoro-compound is para-activated, whereas it is meta in the dichloro-compound, making it far less reactive. |
| Predicted Overall Reactivity | Very High | High | The C3-F bond is exceptionally activated, making this molecule more susceptible to nucleophilic attack under milder conditions. |
Experimental Protocols
To validate these principles, standardized experimental procedures are essential. Below are protocols for a representative amination reaction and a method for comparative kinetic analysis.
Protocol 1: Comparative Amination with Morpholine
This protocol describes a standard procedure to compare the reactivity of the two substrates with a common nucleophile, morpholine. The higher reactivity of this compound may necessitate lower temperatures or shorter reaction times to achieve selective substitution at the C3 position.
Step-by-Step Methodology:
-
Reactant Preparation: In separate, dry flasks, dissolve this compound (1.0 mmol) and 2,5-dichloro-3-nitropyridine (1.0 mmol) in 5 mL of anhydrous acetonitrile each.
-
Nucleophile Addition: To each flask, add morpholine (1.1 mmol, 1.1 equivalents) followed by triethylamine (2.0 mmol, 2.0 equivalents) as a base to scavenge the generated acid.
-
Reaction Execution: Stir the reaction mixtures at room temperature (approx. 25°C).
-
Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) every 15 minutes, using a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. Visualize under UV light.
-
Observation: The disappearance of the starting material spot for this compound is expected to occur significantly faster than for 2,5-dichloro-3-nitropyridine.
-
Work-up: Once a reaction is complete (as judged by TLC), concentrate the mixture under vacuum. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with water (15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product via silica gel column chromatography to isolate the respective substituted product.
Caption: General workflow for the comparative amination experiment.
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
For quantitative comparison, reaction rates can be determined by monitoring the formation of the product, which often has a different UV-Vis absorption spectrum than the reactants.[14]
Step-by-Step Methodology:
-
Stock Solutions: Prepare stock solutions of known concentrations for each pyridine substrate and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol).
-
Spectrum Acquisition: Record the UV-Vis absorption spectra of the starting material and the expected final product to identify a wavelength where the product absorbs strongly but the starting material absorbs weakly.
-
Kinetic Run: In a quartz cuvette held at a constant temperature (e.g., 40°C) inside a spectrophotometer, mix the substrate solution with a pseudo-first-order excess of the piperidine solution.
-
Data Collection: Immediately begin recording the absorbance at the chosen wavelength over time.
-
Analysis: Plot the natural log of the change in absorbance versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs).
-
Second-Order Rate Constant: Repeat the experiment with several different concentrations of piperidine. Plot k_obs versus the concentration of piperidine. The slope of this new line is the second-order rate constant (k₂), which provides a quantitative measure of reactivity.[7]
-
Comparison: Perform the entire procedure for both this compound and 2,5-dichloro-3-nitropyridine to obtain their respective k₂ values for a direct quantitative comparison.
Conclusion and Synthetic Implications
The comparative analysis robustly indicates that This compound is a significantly more reactive substrate in nucleophilic aromatic substitution than 2,5-dichloro-3-nitropyridine . This heightened reactivity is primarily attributed to the presence of a fluorine atom at the C3 position, which is ortho to the activating nitro group. The superior inductive effect of fluorine enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.
For the medicinal or process chemist, this has critical practical implications:
-
Milder Conditions: Reactions with this compound can often be performed under milder conditions (lower temperatures, shorter reaction times) than those with its dichlorinated counterpart.
-
Nucleophile Scope: The enhanced reactivity may allow for the use of weaker nucleophiles that might not react efficiently with 2,5-dichloro-3-nitropyridine.
-
Selectivity Control: In molecules with multiple potential leaving groups, the exceptional reactivity of an activated C-F bond can be exploited for highly regioselective transformations.
By understanding these fundamental principles of reactivity, researchers can make more informed decisions in the selection of building blocks and the design of synthetic routes, ultimately leading to more efficient and successful discovery and development programs.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
- BenchChem. (2025).
- Shahin, M. M., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]
- Reddit r/chemhelp community discussion. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?[Link]
- Metadynea. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?[Link]
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem.
- Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(12), 5643-5653. [Link]
- College of Saint Benedict & Saint John's University. (n.d.).
- Chemistry Stack Exchange community discussion. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
- Chemistry Stack Exchange community discussion. (2013).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
- Al-Zoubi, R. M., et al. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 27(19), 673. [Link]
- BenchChem. (2025).
- Deady, L. W., & Stillman, D. C. (1978). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 7, 808-811. [Link]
- den Hertog, H. J., & Jouwersma, C. (1953). On the amination of halonitropyridines. The Journal of Organic Chemistry, 18(11), 1555-1563. [Link]
- O'Keeffe, M., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
- Google Patents. (2021).
- The Organic Chemistry Tutor. (2019).
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. BenchChem.
- Chemistry Stack Exchange community discussion. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- BenchChem. (2025).
- Barrow, S. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]
- Gryko, D. T. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
- de Paula, C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(13), 3098. [Link]
- Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. [Link]
- LibreTexts Chemistry. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]
- O'Keeffe, M., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
- Professor Dave Explains. (2012). Nucleophilic Substitution Reactions Explained. YouTube. [Link]
- García-Melchor, M., & Ujaque, G. (2014). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 1(1), 60-66. [Link]
- Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]
- Chem Survival. (2021). Nucleophilic Substitution Experiment S21. YouTube. [Link]
- The Organic Chemistry Tutor. (2023). Nucleophilic Substitution and Elimination as Competing Reactions. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
comparing the reactivity of the chloro and fluoro substituents in 5-Chloro-3-fluoro-2-nitropyridine
An In-Depth Guide to the Comparative Reactivity of Chloro and Fluoro Substituents in 5-Chloro-3-fluoro-2-nitropyridine
This guide provides a detailed analysis of the comparative reactivity of the chloro and fluoro substituents in this compound under the conditions of nucleophilic aromatic substitution (SNAr). For researchers, scientists, and professionals in drug development, understanding the regioselectivity and relative reaction rates of this heterocyclic building block is paramount for the rational design of synthetic pathways and the efficient construction of complex molecular targets.
Introduction: The Principles of Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in heterocyclic chemistry. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group.
The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1][2]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final substituted product.
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. Activation is most effective when EWGs are positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the EWG through resonance.[2][3]
Analyzing the Substrate: this compound
In this compound, the pyridine ring is decorated with three key substituents, each influencing the molecule's electrophilicity and the potential sites for nucleophilic attack.
-
Nitro Group (C2): This is a powerful activating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring carbons more electrophilic.
-
Fluoro Substituent (C3): Located ortho to the activating nitro group.
-
Chloro Substituent (C5): Located meta to the activating nitro group but para to the ring nitrogen.
The central question is twofold: which halogen is a better leaving group in this specific electronic environment, and at which position (C3 or C5) will substitution preferentially occur?
Comparative Reactivity: The C-F vs. C-Cl Bond in SNAr
Contrary to intuition from aliphatic substitution (SN1/SN2) where iodide and bromide are excellent leaving groups, the leaving group ability in activated SNAr reactions is often reversed, following the trend F > Cl > Br > I.[4][5][6] This phenomenon is known as the "element effect."
The rationale lies in the rate-determining step. Because the initial nucleophilic attack is the slow step, factors that increase the electrophilicity of the carbon atom under attack will accelerate the reaction. Fluorine's intense electronegativity polarizes the C-F bond to a much greater extent than chlorine polarizes the C-Cl bond. This polarization creates a more electron-deficient (more positive) carbon center, making it a more attractive target for nucleophiles.[7][8] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[7] This enhanced reactivity of fluoro-substituted rings often allows for the use of milder reaction conditions, which is advantageous when working with sensitive substrates.[7]
Therefore, based on electronic principles alone, the C-F bond is expected to be more reactive than the C-Cl bond in an activated SNAr context.
Regioselectivity: Predicting the Site of Nucleophilic Attack
While the intrinsic reactivity of the C-F bond is higher, the position of the substituents is the decisive factor in determining the reaction's outcome.
-
Attack at C3 (Displacing Fluoride): The fluoro group is positioned ortho to the C2 nitro group. A nucleophilic attack at C3 results in a Meisenheimer complex where the negative charge is directly stabilized by the adjacent nitro group through resonance. This is a highly favorable and strongly activating arrangement.
-
Attack at C5 (Displacing Chloride): The chloro group is meta to the C2 nitro group. Resonance structures that delocalize the negative charge of the Meisenheimer complex onto the nitro group are not possible from this position.[3] While there is some activation from the ring nitrogen being para to C5, this effect is significantly weaker than the direct ortho-nitro activation at C3.
Visualizing the Mechanistic Rationale
The following diagram illustrates the two potential pathways for nucleophilic attack and the superior stability of the intermediate formed from attack at the C3 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Substituted-3-Fluoropyridines
This guide provides an in-depth comparison of modern synthetic strategies for accessing 5-substituted-3-fluoropyridines, a critical scaffold in medicinal chemistry. We will move beyond traditional approaches to explore a range of alternative reagents, focusing on their reaction mechanisms, substrate scope, and comparative performance, supported by experimental data.
The 3-fluoropyridine motif is a bioisostere for pyridine and phenyl rings, offering improved metabolic stability and modulated basicity, which are highly desirable in drug design. The C5 position is a key vector for introducing molecular complexity and modulating pharmacological activity. Consequently, efficient and versatile methods for the synthesis of 5-substituted-3-fluoropyridines are in high demand.
Strategic Approaches to C5 Functionalization
The primary challenge in the synthesis of 5-substituted-3-fluoropyridines lies in the selective functionalization of the C5 position of the 3-fluoropyridine core. We will compare several key strategies:
-
Directed ortho-Metalation (DoM) and Functionalization of 3-Fluoropyridine
-
Cross-Coupling Reactions of 5-Halo-3-fluoropyridines
-
Functionalization of 5-Amino-3-fluoropyridine via Diazotization
-
Novel Approaches using C-H Activation
Directed ortho-Metalation (DoM) of 3-Fluoropyridine
Directed ortho-metalation is a powerful strategy that utilizes the directing ability of the fluorine atom to achieve regioselective deprotonation at the C2 or C4 position. Subsequent reaction with an electrophile introduces a functional group. While this is a common strategy, achieving C5 functionalization requires a multi-step approach. A common pathway involves the initial C4-lithiation, followed by borylation and subsequent cross-coupling.
Mechanism & Experimental Insights:
The fluorine atom in 3-fluoropyridine is a moderate directing group. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions. The choice of solvent, typically tetrahydrofuran (THF), is also critical for stabilizing the lithiated intermediate.
Workflow for DoM and Subsequent C5 Functionalization:
Caption: DoM strategy for C4 functionalization of 3-fluoropyridine.
While this DoM approach is effective for C4 substitution, it does not directly yield C5-substituted products. To achieve C5 functionalization starting from 3-fluoropyridine, a more elaborate strategy involving halogenation and subsequent cross-coupling is often employed.
Cross-Coupling Reactions of 5-Halo-3-fluoropyridines
This is arguably the most versatile and widely adopted strategy. The commercial availability of 5-bromo-3-fluoropyridine and 5-iodo-3-fluoropyridine makes them excellent starting materials for a variety of palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Key Cross-Coupling Reactions:
| Reaction | Reagent/Catalyst System | Advantages | Limitations | Typical Yields |
| Suzuki Coupling | Aryl/Alkyl Boronic Acids/Esters, Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) | High functional group tolerance, commercially available reagents, mild reaction conditions. | Boronic acids can be unstable; removal of boron-containing byproducts can be challenging. | 70-95% |
| Buchwald-Hartwig Amination | Amines, Pd₂(dba)₃, Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, K₃PO₄) | Excellent for C-N bond formation, wide range of amine coupling partners. | Requires careful exclusion of air and moisture; ligand selection can be crucial. | 60-90% |
| Sonogashira Coupling | Terminal Alkynes, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Direct introduction of alkyne functionality, mild conditions. | Copper co-catalyst can sometimes lead to homocoupling of the alkyne. | 75-98% |
| Stille Coupling | Organostannanes (R-SnBu₃), Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | Toxicity and stoichiometric amounts of tin byproducts are significant drawbacks. | 70-90% |
| Heck Coupling | Alkenes, Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | Good for C-C bond formation with alkenes. | Regioselectivity can be an issue with some substrates. | 50-85% |
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3-fluoropyridines
This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine 5-bromo-3-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Cross-Coupling Strategies:
Caption: Versatility of 5-halo-3-fluoropyridines in cross-coupling.
Functionalization of 5-Amino-3-fluoropyridine via Diazotization
The Sandmeyer and related reactions provide a classical yet effective route to introduce a variety of functional groups at the C5 position starting from 5-amino-3-fluoropyridine.
Mechanism & Applications:
The process involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can be displaced by various nucleophiles.
Comparative Table of Sandmeyer and Related Reactions:
| Reaction | Reagent | Product (5-Substituent) | Advantages | Limitations |
| Sandmeyer | CuCl/HCl | -Cl | Cost-effective, reliable for halogenation. | Stoichiometric copper salts are used. |
| Sandmeyer | CuBr/HBr | -Br | Cost-effective, reliable for halogenation. | Stoichiometric copper salts are used. |
| Sandmeyer | CuCN/KCN | -CN | Introduces a versatile cyano group. | Use of highly toxic cyanide reagents. |
| Schiemann | HBF₄, then heat | -F | A method for introducing fluorine. | Can require harsh heating conditions. |
| Gattermann | Cu powder/HBr | -Br | Alternative to copper salts. | Often lower yields than Sandmeyer. |
| Hydroxylation | H₂SO₄/H₂O, heat | -OH | Direct introduction of a hydroxyl group. | Can require high temperatures. |
Experimental Protocol: Sandmeyer Reaction for the Synthesis of 5-Bromo-3-fluoropyridine
-
Diazotization: Dissolve 5-amino-3-fluoropyridine (1.0 equiv.) in an aqueous solution of HBr (e.g., 48%) at 0 °C. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Displacement: In a separate flask, prepare a solution of CuBr (1.2 equiv.) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 60 °C) until nitrogen evolution ceases.
-
Work-up and Purification: Cool the mixture and extract with a suitable organic solvent like diethyl ether. The organic extracts are washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Novel Approaches: C-H Activation
Direct C-H activation is an emerging and highly atom-economical strategy for the synthesis of 5-substituted-3-fluoropyridines. This approach avoids the pre-functionalization required in cross-coupling and diazotization reactions.
Mechanism & Recent Advances:
Palladium-catalyzed C-H activation/arylation of 3-fluoropyridine has been shown to proceed with high regioselectivity at the C5 position. The reaction typically involves a palladium catalyst, a ligand, an oxidant, and an arylating agent. The directing effect of the pyridine nitrogen and the electronic influence of the fluorine atom are key to achieving the desired regioselectivity.
Illustrative C-H Arylation Workflow:
Caption: Direct C-H arylation of 3-fluoropyridine.
While still an evolving field, C-H activation offers a more sustainable and efficient route for the synthesis of certain 5-substituted-3-fluoropyridines, particularly for arylated derivatives.
Conclusion and Future Outlook
The synthesis of 5-substituted-3-fluoropyridines has a rich and expanding toolbox. While traditional cross-coupling reactions of 5-halo-3-fluoropyridines remain the workhorse due to their versatility and reliability, emerging techniques like direct C-H activation are poised to offer more efficient and environmentally friendly alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis. For researchers and drug development professionals, a thorough understanding of these diverse methods is paramount for the successful design and execution of synthetic campaigns targeting this important class of compounds.
References
- Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Directed ortho-Metalation: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
- C-H Activation: Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- Sandmeyer Reaction: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Chloro-3-fluoro-2-nitropyridine and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, and slight variations in substituent positions can drastically alter a molecule's biological activity. This guide provides an in-depth comparison of the spectroscopic data for 5-Chloro-3-fluoro-2-nitropyridine and two of its key isomers, 2-Chloro-3-fluoro-5-nitropyridine and 5-Chloro-2-fluoro-3-nitropyridine. Understanding their distinct spectral fingerprints is paramount for synthetic route validation and quality control.
The Imperative of Isomer Differentiation in Drug Discovery
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The precise arrangement of substituents on this ring dictates the molecule's three-dimensional shape, electronic distribution, and potential interactions with biological targets. Isomers, while sharing the same molecular formula (C₅H₂ClFN₂O₂), possess different physical, chemical, and biological properties. Consequently, the ability to definitively distinguish between them using routine analytical techniques is not merely an academic exercise but a fundamental requirement of the drug development process. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this essential task.
Molecular Structures of the Isomers
To understand the spectroscopic differences, we must first visualize the structural variations among the three isomers. The distinct placement of the chloro, fluoro, and nitro groups relative to the nitrogen atom in the pyridine ring is the source of their unique spectral characteristics.
Figure 1. Molecular structures of the pyridine isomers.
Spectroscopic Data Comparison
The following sections provide a detailed, side-by-side comparison of the expected and observed spectroscopic data for the title compound and its isomers. Note: Experimental data for these specific compounds is not widely published in peer-reviewed literature; therefore, the following tables are based on data from supplier databases, predictive models, and analysis of closely related structures. Values should be considered illustrative for differentiation purposes.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the electronegative F, Cl, and NO₂ groups.
¹H NMR Data Comparison (Predicted, CDCl₃)
| Compound | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-4 | ~8.3 | d | ~2.0 |
| H-6 | ~8.5 | d | ~2.0 | |
| 2-Chloro-3-fluoro-5-nitropyridine | H-4 | ~8.6 | dd | ~8.0, 2.5 |
| H-6 | ~9.2 | d | ~2.5 | |
| 5-Chloro-2-fluoro-3-nitropyridine | H-4 | ~8.1 | d | ~2.0 |
| H-6 | ~8.4 | d | ~2.0 |
¹³C NMR Data Comparison (Predicted, CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~148 (d) | ~155 (d) | ~125 (d) | ~130 | ~145 (d) |
| 2-Chloro-3-fluoro-5-nitropyridine | ~150 (d) | ~152 (d) | ~122 (d) | ~140 | ~148 (d) |
| 5-Chloro-2-fluoro-3-nitropyridine | ~158 (d) | ~135 (d) | ~128 (d) | ~132 | ~143 |
Causality Behind the Shifts: The electron-withdrawing nature of the nitro, fluoro, and chloro substituents deshields the pyridine ring protons and carbons, shifting their resonances downfield. The magnitude of this effect is position-dependent. For example, in 2-Chloro-3-fluoro-5-nitropyridine, the H-6 proton is para to the strongly withdrawing nitro group, leading to a significantly downfield shift (predicted around 9.2 ppm) compared to the other isomers. Fluorine-carbon coupling (¹⁹F-¹³C) further helps in assignments, with carbons bonded to or adjacent to fluorine appearing as doublets.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The primary vibrational modes of interest for these isomers are the N-O stretches of the nitro group, the C-F stretch, and the aromatic ring vibrations.
Characteristic FT-IR Absorption Bands (KBr Pellet or Thin Film)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the pyridine ring. |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong absorption, characteristic of aromatic nitro compounds.[2] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong absorption, also characteristic of aromatic nitro compounds.[2] |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | A series of bands indicating the pyridine ring structure. |
| C-F Stretch | 1250 - 1000 | Strong absorption, confirming the presence of the fluorine substituent. |
| C-Cl Stretch | 850 - 550 | Generally weaker and can be harder to assign definitively. |
Interpreting Isomeric Differences: While the presence of these bands confirms the functional groups, their exact positions can shift slightly between isomers due to changes in the overall molecular dipole and vibrational coupling. For instance, the precise frequencies of the NO₂ stretching bands can be subtly influenced by the electronic effects of the adjacent halogen atoms. However, FT-IR is generally less powerful than NMR for definitive isomer assignment and is best used for functional group confirmation.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns. All three isomers have the same nominal molecular weight of 176 g/mol . The key to differentiation lies in the relative abundances of the fragment ions.
Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound | Molecular Ion (M⁺˙) [m/z] | Key Fragment Ions [m/z] and (Proposed Loss) |
| All Isomers | 176/178 (Cl isotope pattern) | 146 (M-NO), 130 (M-NO₂), 95 (M-NO₂-Cl) |
Fragmentation Pathways and Isomer Identification: Upon electron impact, the molecular ion (M⁺˙) is formed, which will exhibit a characteristic 3:1 ratio for the [M]⁺˙ and [M+2]⁺˙ peaks due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation is driven by the loss of the most labile groups. Common losses include the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). The relative probability of certain fragmentation pathways can differ between isomers. For example, the proximity of the chloro and nitro groups in this compound might influence the propensity for specific rearrangement and fragmentation pathways compared to the other isomers where these groups are further apart. While EI-MS confirms the molecular weight and elemental composition (via high-resolution MS), distinguishing isomers can be challenging without careful comparison to reference spectra or by using advanced tandem MS (MS/MS) techniques.[3]
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible data, the following standardized protocols should be employed. These methodologies include inherent checks that validate the quality of the acquired data.
General Experimental Workflow
Figure 2. General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] The solution must be clear and free of particulate matter. Filter the solution through a pipette with a small cotton plug into a high-quality 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which is validated by achieving a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 for a sample of this concentration.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).[5] Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : This is the simplest method for solid samples. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol. Place a small amount of the solid powder directly onto the crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Collection : With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself, ensuring these do not appear in the final sample spectrum.
-
Sample Spectrum Acquisition : Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing : The final spectrum is automatically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). No significant user processing is typically required.
Mass Spectrometry (MS)
-
Sample Preparation : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. For direct insertion probe analysis, a small amount of the solid can be placed in a capillary tube.
-
Instrumentation (EI-MS) : The standard ionization energy used is 70 eV.[6] This high energy level is crucial for generating reproducible fragmentation patterns that can be compared to spectral libraries.
-
Data Acquisition : The instrument scans a range of mass-to-charge ratios (m/z), typically from m/z 40 to 400 for small molecules like these. The molecular ion peak should be identified, paying attention to the isotopic pattern of chlorine.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. The fragmentation pattern serves as a molecular fingerprint. The system's validity is confirmed by running a calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
Conclusion
The definitive structural elucidation of this compound and its isomers is readily achievable through a systematic application of modern spectroscopic techniques. While FT-IR and MS provide essential confirmatory data regarding functional groups and molecular weight, NMR spectroscopy stands out as the most definitive method for distinguishing between these constitutional isomers. The unique chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, dictated by the specific arrangement of the substituents, provide an unambiguous fingerprint for each molecule. By adhering to the rigorous experimental protocols outlined in this guide, researchers can confidently validate the identity and purity of their target compounds, a cornerstone of scientific integrity and successful drug development.
References
- MySkinRecipes. (2024). 5-Chloro-2-fluoro-3-nitropyridine.
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine. National Center for Biotechnology Information.
- Partal Ureña, F., Fernández Gómez, M., López González, J. J., & Martķnez Torres, E. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39.
- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ResearchGate. (2006). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
- Sunway Pharm Ltd. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.
- Egorova, K. S., Ananikov, V. P. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7248.
- Alchem Pharmtech. (2024). CAS 60186-16-5 | 5-CHLORO-2-FLUORO-3-NITROPYRIDINE.
- PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- ResearchGate. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2.... Available at: https://www.researchgate.net/publication/275958742_Synthesis_Characterization_and_Biological_evaluation_of_some_newer_5-6-chlorofluoronitro-2-p-chlorofluoromethyl_phenyl-quinolin-4-yl-134-oxadiazole-2-thiols
- PubChem. (n.d.). 3-Fluoro-2-nitropyridine. National Center for Biotechnology Information.
- Kunimoto, K. K., et al. (2001). Molecular structure and vibrational spectra of phenolphthalein and its dianion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(2), 265-71.
- ResearchGate. (2006). Molecular Structure, Vibrational Spectra and....
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
- Murty, M. R. V. S., et al. (2005). Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. Analytical Chemistry, 77(10), 3406-10.
- NIST. (n.d.). Pyridine. NIST Chemistry WebBook.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at....
- Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry, 9(2), 45-60.), 45-60.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. 1079179-12-6|2-Chloro-3-fluoro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 3. spectrabase.com [spectrabase.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Kinetic Landscape of Nucleophilic Substitution on 5-Chloro-3-fluoro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, a profound understanding of the reactivity and kinetic behavior of key intermediates is paramount. 5-Chloro-3-fluoro-2-nitropyridine stands as a crucial building block, offering multiple sites for functionalization. This guide provides a comprehensive, data-driven comparison of the kinetic studies of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. By dissecting the influence of leaving groups, nucleophiles, and solvent systems, we aim to equip researchers with the predictive insights necessary for rational reaction design and optimization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The substitution of halogens on the this compound ring proceeds through a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbon atoms bonded to a halogen (either C5 or C3). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Leaving Group Departure: The aromaticity of the pyridine ring is subsequently restored by the expulsion of the halide ion, yielding the substituted product.[1]
The overall rate of the reaction is critically influenced by the stability of the Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the C2 position is essential; it delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating the reaction.[1][3]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity of Leaving Groups: Chloro vs. Fluoro
In SNAr reactions, the nature of the leaving group can have a profound, and sometimes counterintuitive, effect on the reaction rate. The established "element effect" in many activated aryl systems follows the order F > Cl ≈ Br > I.[4][5] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the rate-determining nucleophilic addition step.
However, the relative reactivity of the C5-Cl versus the C3-F bond in this compound is also influenced by the position of the activating nitro group. The nitro group at C2 activates both the ortho (C3) and para (C5) positions towards nucleophilic attack.
Table 1: Predicted Relative Reactivity of Halogen Leaving Groups
| Leaving Group | Position | Activating Group Position | Predicted Relative Rate | Rationale |
| Fluoro | C3 (ortho) | C2 (-NO₂) | Higher | Strong inductive electron withdrawal by fluorine stabilizes the Meisenheimer complex. |
| Chloro | C5 (para) | C2 (-NO₂) | Lower | Chlorine is less electronegative than fluorine, providing less stabilization to the intermediate. |
The Influence of the Nucleophile
The nature of the incoming nucleophile plays a critical role in determining the reaction rate and, in some cases, can even alter the rate-determining step of the SNAr mechanism.[2]
Table 2: Comparison of Common Nucleophiles in SNAr Reactions
| Nucleophile | Class | Expected Reactivity | Key Characteristics |
| Piperidine | Secondary Amine | High | Strong nucleophile, commonly used in kinetic studies.[3] |
| Morpholine | Secondary Amine | Moderate | Less basic and generally less nucleophilic than piperidine. |
| Thiophenoxide | Thiolate | Very High | Highly polarizable and an excellent nucleophile in SNAr reactions.[6] |
| Methoxide | Alkoxide | High | A strong, charged nucleophile. |
Generally, more basic and more polarizable nucleophiles will react faster. For instance, the reaction of 2,4,6-trichloro-1,3,5-triazine is significantly faster with more electron-releasing amines.[7]
The Role of the Solvent System
The solvent can dramatically influence the rates of SNAr reactions by stabilizing or destabilizing the reactants, transition states, and intermediates.[8]
Table 3: Effect of Solvent on SNAr Reaction Kinetics
| Solvent Type | Examples | Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | These solvents are poor at solvating the nucleophile, leaving it more "naked" and reactive. They are excellent at solvating the charged Meisenheimer complex, stabilizing the transition state.[9][10] |
| Polar Protic | Water, Methanol, Ethanol | Decelerates | These solvents form strong hydrogen bonds with the nucleophile, creating a solvent shell that must be broken for the reaction to occur, thus increasing the activation energy.[9][10] |
For example, the reaction of 2-chloropyrimidine with hydroxide is significantly faster in pure ethanol compared to aqueous ethanol, demonstrating the rate-decelerating effect of protic solvents.[7]
Experimental Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
To empirically determine the kinetic parameters for the nucleophilic substitution on this compound, a standardized protocol using UV-Vis spectrophotometry is recommended. This technique allows for the continuous monitoring of the formation of the reaction product, which typically has a different UV-Vis absorption spectrum from the starting material.
1. Reagent Preparation:
-
Substrate Stock Solution (e.g., 1 mM): Accurately weigh and dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile) in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Prepare a stock solution of the chosen nucleophile (e.g., piperidine) in the same solvent. The concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.[3]
2. Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[2]
-
Determine the wavelength of maximum absorbance (λmax) for the expected product by allowing a reaction to go to completion and scanning the UV-Vis spectrum.
3. Kinetic Measurement:
-
Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature.
-
In a quartz cuvette, mix a known volume of the substrate solution with a known volume of the solvent.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution and start data acquisition immediately.
-
Monitor the change in absorbance at the predetermined λmax over time until the reaction is complete.
4. Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.
Caption: Generalized experimental workflow for kinetic analysis.
Conclusion and Future Outlook
The kinetic landscape of nucleophilic substitution on this compound is a complex interplay of leaving group ability, nucleophile strength, and solvent effects. While theoretical principles suggest a competitive substitution at both the C3 and C5 positions, empirical kinetic data is essential for a definitive understanding. The provided experimental protocol offers a robust framework for researchers to generate this critical data. A thorough kinetic analysis will not only elucidate the fundamental reactivity of this important building block but also enable the rational design of more efficient and selective synthetic routes in the development of novel therapeutics and other advanced materials.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing), 2014.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube, 2020.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Nucleophilic substitution reactions in pyridine. Química Organica.org.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Arom
- How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. YouTube, 2024.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- Solvent Effects on Sn2 Reactions. YouTube, 2014.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Concerted Nucleophilic Aromatic Substitutions.
- Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. zenodo.org [zenodo.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthetic Utility of 5-Chloro-3-fluoro-2-nitropyridine
For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate heterocyclic building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of functionalized pyridines, 5-Chloro-3-fluoro-2-nitropyridine emerges as a versatile and highly reactive intermediate. This guide provides an in-depth technical assessment of its synthetic utility, objectively compared against other commercially available, polysubstituted pyridine building blocks. The principles discussed herein are supported by experimental data to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Strategic Advantage of this compound: A Mechanistic Perspective
The synthetic power of this compound lies in the precise arrangement of its substituents, which orchestrates a predictable reactivity profile for nucleophilic aromatic substitution (SNAr). The pyridine core, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 2-position. This activation is paramount for facilitating the addition of a nucleophile, the rate-determining step in most SNAr reactions.[1][2]
The presence of two distinct halogen atoms, a chloro group at C5 and a fluoro group at C3, presents opportunities for selective functionalization. In the context of SNAr on electron-deficient aromatic systems, fluoride is generally a better leaving group than chloride.[3][4] This is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state of the addition step.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis: Head-to-Head with Alternative Building Blocks
To truly appreciate the synthetic utility of this compound, a direct comparison with other commercially available, functionalized pyridines is essential. We will consider two primary alternatives: 2,3-Difluoro-5-nitropyridine and 2,5-Dichloro-3-nitropyridine . The choice of nucleophile and reaction conditions can significantly influence the outcome, highlighting the unique advantages of each building block.
Alternative 1: 2,3-Difluoro-5-nitropyridine
This analog offers two fluoride leaving groups, both activated by the nitro group at C5. The C2-fluoride is generally more activated due to its ortho position to the ring nitrogen.[5]
Alternative 2: 2,5-Dichloro-3-nitropyridine
Here, two chloro groups are present. While chlorine is a weaker leaving group than fluorine in SNAr, its presence can be advantageous for certain cross-coupling reactions or when a milder reactivity is desired.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution with an Amine
| Building Block | Nucleophile | Conditions | Primary Site of Substitution | Yield | Reference |
| This compound | Piperidine | Ethanol, reflux | C3 (Displacement of F) | High (inferred) | [6] |
| 2,3-Difluoro-5-nitropyridine | Amines | Micellar Catalysis | C2 (Displacement of F) | Good to Excellent | [4][7] |
| 2,5-Dichloro-3-nitropyridine | Amines | Not specified | C2 or C5 (less selective) | Moderate to Good | [8][9] |
Analysis of Reactivity:
The data, though from different studies, allows for a comparative assessment. This compound is expected to exhibit high reactivity at the C3 position due to the excellent leaving group ability of fluoride, further activated by the 2-nitro group. This offers a distinct regiochemical outcome compared to 2,3-difluoro-5-nitropyridine, where substitution is favored at the C2 position. 2,5-dichloro-3-nitropyridine, with two less reactive leaving groups, would likely require more forcing conditions and may yield mixtures of products, necessitating careful optimization.
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide a starting point for researchers looking to utilize this compound in their synthetic workflows.
Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., Morpholine)
This protocol is designed to selectively displace the fluoride at the C3 position.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (5 mL), add morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(5-chloro-2-nitropyridin-3-yl)morpholine.
Caption: A typical experimental workflow for an SNAr reaction.
Protocol 2: Nucleophilic Aromatic Substitution with an Alkoxide (e.g., Sodium Methoxide)
This protocol facilitates the introduction of an alkoxy group at the C3 position.
Materials:
-
This compound
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (5 mL) and cool the solution to 0 °C.
-
Slowly add sodium methoxide solution (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure and extract the residue with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 5-chloro-3-methoxy-2-nitropyridine.
Application in Complex Molecule Synthesis: The Case of Nevirapine Analogs
The strategic functionalization of pyridine rings is crucial in the synthesis of many pharmaceuticals. For instance, the anti-HIV drug Nevirapine and its analogs are constructed from substituted pyridine precursors.[10][11][12] Building blocks like this compound are invaluable for creating libraries of such analogs for structure-activity relationship (SAR) studies. The ability to selectively introduce amine or ether linkages at specific positions on the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Caption: Logical relationship in SAR studies using diverse building blocks.
Conclusion and Future Outlook
This compound stands out as a highly valuable building block for the synthesis of complex, polysubstituted pyridines. Its key advantages include:
-
High Reactivity: The 2-nitro group strongly activates the ring for SNAr.
-
Regioselectivity: The preferential displacement of the C3-fluoride allows for predictable and controlled functionalization.
-
Versatility: It serves as a precursor to a wide range of substituted pyridines by reacting with various nucleophiles.
In comparison to alternatives like 2,3-difluoro-5-nitropyridine and 2,5-dichloro-3-nitropyridine, it offers a unique combination of high reactivity and distinct regioselectivity. For researchers aiming to synthesize 3,5-disubstituted-2-nitropyridines, this compound is an excellent and often superior choice. As the demand for novel and complex heterocyclic scaffolds in drug discovery continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation.
References
- BenchChem. (2025). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
- BenchChem. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. BenchChem.
- Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Reddit.
- PubMed. (2020).
- ResearchGate. (n.d.). Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine | Request PDF.
- ChemicalBook. (n.d.). 2,3-DIFLUORO-5-NITROPYRIDINE Two Chongqing Chemdad Co.. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
- ResearchGate. (2025). Progress in synthesis of the anti-AIDS drug nevirapine.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- PubMed. (2013).
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- PubMed Central (PMC). (n.d.).
- Pharmalego. (n.d.). Pyridine Building Blocks | Manufacturer and Supplier. Pharmalego.
- PubChem. (n.d.). 2,3-Difluoro-5-nitropyridine. PubChem.
- YouTube. (2019).
- BOC Sciences. (n.d.). Pyridines - Building Block. BOC Sciences.
- 1-Click Chemistry. (n.d.). Building-Blocks. 1-Click Chemistry.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- ChemShuttle. (n.d.). 2,5-dichloro-3-nitropyridine;CAS No.:21427-62-3. ChemShuttle.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- ResearchGate. (n.d.). Amination of 5 through nucleophilic substitution.
- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- Sigma-Aldrich. (n.d.). 2,5-Dichloro-3-nitropyridine 97 21427-62-3. Sigma-Aldrich.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Sigma-Aldrich. (n.d.). 2,5-Dichloro-3-nitropyridine | 21427-62-3. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 2,5-Dichloro-3-nitropyridine -. Sigma-Aldrich.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-nitropyridine | 954219-68-2. Sigma-Aldrich.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- YouTube. (2019).
- GuideChem. (n.d.). 3-Chloro-2-fluoro-5-methoxypyridine (CAS No. 1227574-55-1) Suppliers. GuideChem.
- Chemistry LibreTexts. (2022). 16.
- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- PubMed Central (PMC). (n.d.).
- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-DIFLUORO-5-NITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-DIFLUORO-5-NITROPYRIDINE | 954219-68-2 [chemicalbook.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. 2,5-Dichloro-3-nitropyridine 97 21427-62-3 [sigmaaldrich.com]
- 10. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from 5-Chloro-3-fluoro-2-nitropyridine
Introduction: The Strategic Value of the 5-Chloro-3-fluoro-2-nitropyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core chemical scaffold is a decision of paramount strategic importance. The this compound structure represents a "privileged scaffold"—a molecular framework that is not only synthetically versatile but also predisposed to interacting with a range of biological targets. Its inherent reactivity, governed by the electron-withdrawing nitro group and the differentially labile halogen atoms, provides chemists with a powerful toolkit for generating diverse compound libraries. The pyridine core itself is a ubiquitous feature in over 7,000 existing drug molecules, prized for its ability to enhance potency, metabolic stability, and protein-binding interactions.[1]
This guide provides an in-depth, comparative framework for the systematic biological screening of novel compounds derived from this promising starting material. We will move beyond mere protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to identifying lead compounds with potential therapeutic value in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical entity.
Part 1: Generation of a Focused Compound Library
The foundation of any successful screening campaign is a well-designed library of chemical analogs. The this compound scaffold is primed for diversification. The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. Furthermore, the nitro group can be readily reduced to an amine, which then serves as a handle for subsequent chemical modifications.
The rationale behind this strategy is to systematically probe the chemical space around the core scaffold. By varying the substituents at key positions, we can modulate the compound's steric, electronic, and physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity), which in turn dictates its biological activity.
Caption: Generalized workflow for creating a diverse library from the starting scaffold.
Part 2: Comparative Biological Activity Screening Workflows
A multi-pronged screening approach is essential to efficiently identify the most promising biological activities. We will detail three core screening funnels: anticancer, antimicrobial, and kinase inhibition. For each, we will compare our hypothetical derivatives (Compound A, Compound B) against established standards.
Anticancer Activity Screening
Pyridine-based structures are well-represented among anticancer agents, known to induce effects like cell cycle arrest and apoptosis.[2] Many derivatives have shown potent cytotoxic activities against a wide range of cancer cell lines.[3] Our primary screen aims to quantify the cytotoxic and anti-proliferative effects of our newly synthesized compounds.
A robust initial evaluation of anticancer potential involves screening against a panel of human cancer cell lines from different tissues. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and reliable colorimetric method for this purpose.[4][5] It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Caption: Step-by-step workflow for the MTT-based cell viability assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and the positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
The objective is to identify compounds with low micromolar or better IC₅₀ values.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Compound A | 18.5 | 25.1 | 21.3 |
| Compound B | 4.2 | 7.8 | 5.5 |
| Doxorubicin (Control)[2] | 0.8 | 1.2 | 0.9 |
This hypothetical data illustrates that Compound B shows significantly improved potency over Compound A and warrants further investigation in secondary assays (e.g., apoptosis, cell cycle analysis).
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[6] Pyridine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities, making this a critical area for screening.[6][7][8]
The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[9][10] The broth microdilution method is a highly efficient technique for determining MIC values for multiple compounds and organisms simultaneously.[11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no inoculum) will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result is reported in µg/mL.[9]
Lower MIC values indicate greater potency against the specific microorganism.
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Compound A | 64 | >128 | 128 |
| Compound B | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 1 |
This hypothetical data suggests that Compound B has moderate broad-spectrum antibacterial activity and some antifungal activity, making it a more interesting candidate for further development than Compound A.
Kinase Inhibitory Activity Screening
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[13] The development of kinase inhibitors is a major focus of modern drug discovery.[14] Nitropyridine-containing molecules have been successfully developed as potent kinase inhibitors.[15]
A widely used method for screening kinase inhibitors is the luminescence-based assay, which measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a common example. It is sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening.[13]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
-
Compound Preparation: Prepare a serial dilution of the test compounds and a positive control (e.g., Staurosporine) in a buffer containing a low percentage of DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., p70S6Kβ) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and uses the new ATP to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[13]
This table compares the potency of our compounds against a specific kinase.
| Compound | p70S6Kβ Kinase IC₅₀ (nM) |
| Compound A | >10,000 |
| Compound B | 95 |
| Staurosporine (Control)[13] | 20 |
This hypothetical data clearly identifies Compound B as a potent inhibitor of p70S6Kβ kinase, with activity in the nanomolar range. This makes it a strong candidate for further profiling against a panel of other kinases to assess its selectivity.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to screening compounds derived from the versatile this compound scaffold. By employing a logical progression of standardized, robust assays for anticancer, antimicrobial, and kinase inhibitory activities, researchers can efficiently identify and prioritize lead candidates. The comparative data generated through these workflows is crucial for establishing initial structure-activity relationships (SAR) and guiding the next cycle of chemical synthesis and optimization. The journey from a promising scaffold to a clinical candidate is long, but it begins with the rigorous and logical screening process detailed herein.
References
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- MDPI. (2024). Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- eMedicine Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels.
- Springer. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- National Center for Biotechnology Information. (2013). In vitro JAK kinase activity and inhibition assays.
- protocols.io. (2023). In vitro kinase assay.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Taylor & Francis Online. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
- Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
- ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- National Center for Biotechnology Information. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
- ResearchGate. (2019). In-vitro Models in Anticancer Screening.
- In Vivo. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- ResearchGate. (n.d.). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases.
- Bentham Science. (2016). Synthesis of Metronidazole Derivatives Containing Pyridine Ring and Anticancer Activity.
- Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- MySkinRecipes. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.
- PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives.
- PubMed. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors.
- PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.
- PubMed. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Functionalized Nitropyridines
Functionalized nitropyridines are indispensable building blocks in modern chemical sciences. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For instance, the nitropyridine core is found in drugs exhibiting anticancer, antiviral, and anti-neurodegenerative activities.[1] This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, offering insights into the mechanistic rationale behind each approach and providing actionable experimental protocols for researchers in the field.
The Challenge: The Electronic Nature of the Pyridine Ring
The synthesis of functionalized nitropyridines is not always straightforward. The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This inherent electronic property creates two major hurdles for synthetic chemists:
-
Resistance to Electrophilic Aromatic Substitution (EAS) : Unlike benzene, the pyridine ring is strongly deactivated towards electrophiles, such as the nitronium ion (NO₂⁺). Extremely harsh reaction conditions are often required for direct nitration, which can limit functional group tolerance.[3][4][5]
-
Regioselectivity Issues : When direct nitration does occur, it predominantly yields the 3-nitropyridine isomer.[3][4] This is because electrophilic attack at the C-3 position results in a more stable cationic intermediate (a sigma complex) where the positive charge is not placed on the already electron-deficient nitrogen atom.[3][4]
These challenges have spurred the development of several distinct synthetic strategies, each with its own set of advantages and limitations.
Key Synthetic Strategies at a Glance
The most common and effective methods for synthesizing functionalized nitropyridines can be broadly categorized into three main approaches:
-
Direct Electrophilic Nitration : The most direct, albeit challenging, method.
-
Nucleophilic Aromatic Substitution (SNAr) : A highly reliable method that utilizes a pre-functionalized nitropyridine.
-
Ring Synthesis from Acyclic Precursors : A versatile approach for constructing the pyridine ring with the desired substituents already in place.
The following sections will delve into the specifics of each route, providing a comparative analysis to guide your synthetic planning.
Direct Electrophilic Nitration
Direct nitration involves the reaction of a pyridine derivative with a potent nitrating agent.
Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. However, under the strongly acidic conditions required (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion.[6] This further deactivates the ring, making the reaction even more difficult than with neutral pyridine. The reaction typically requires high temperatures and strong acid mixtures, leading to low yields and limited functional group compatibility.[4][5]
Regioselectivity: The nitration of unsubstituted pyridine almost exclusively yields 3-nitropyridine.[3] The presence of activating or deactivating groups on the pyridine ring can influence the regiochemical outcome, but the C-3 and C-5 positions remain the most likely sites for nitration.
Modern Advancements: To overcome the limitations of harsh classical nitration, milder and more regioselective methods have been developed. One notable strategy involves a dearomatization-rearomatization sequence. In this approach, the pyridine is temporarily converted into a more electron-rich dihydropyridine intermediate, which can then be nitrated under milder conditions before rearomatization.[7][8]
Workflow for Choosing a Nitration Strategy
Caption: Decision workflow for selecting a nitration approach.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most versatile and widely used method for preparing functionalized nitropyridines.[9] This strategy begins with a pyridine ring that already contains a nitro group and a suitable leaving group (typically a halogen).
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[10]
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group. The strong electron-withdrawing effect of the nitro group, especially when positioned ortho or para to the leaving group, stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[10][11]
-
Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.[10]
This pathway is highly efficient because the nitro group significantly lowers the activation energy for the initial nucleophilic attack.[9][11]
Scope and Advantages: The SNAr reaction is highly reliable and predictable. A wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be used to displace the leaving group.[1][11] This allows for the introduction of diverse functional groups with high regioselectivity. For example, 2-chloro-5-nitropyridine is a common starting material for the synthesis of insecticides and other bioactive molecules through the nucleophilic substitution of the chlorine atom.[1]
Ring Synthesis from Acyclic Precursors
This "bottom-up" approach involves constructing the nitropyridine ring from simpler, non-cyclic starting materials. This strategy offers excellent control over the final substitution pattern, as the desired functional groups can be incorporated into the acyclic precursors.
Methodology: A variety of condensation reactions can be employed. For instance, a three-component reaction between a ketone, a nitrogen source (like ammonia or ammonium acetate), and an electron-deficient substrate like 1-methyl-3,5-dinitro-2-pyridone can yield highly substituted nitropyridines that would be difficult to access through other methods.[12] In these reactions, the dinitropyridone effectively serves as a synthetic equivalent for unstable nitromalonaldehyde.[12] Other methods involve the cycloaddition/cycloreversion of 1,4-oxazinone precursors with alkynes to build the pyridine core.[13][14]
Advantages: This method is particularly powerful for synthesizing polysubstituted pyridines with specific and complex substitution patterns. It avoids the regioselectivity issues associated with direct nitration and does not require a pre-existing functionalized pyridine as in the SNAr approach.
Comparative Analysis of Synthetic Routes
| Method | Regioselectivity | Substrate Scope | Typical Conditions | Advantages | Disadvantages |
| Direct Nitration | Moderate to Poor (favors C-3/C-5) | Limited by functional group tolerance | Harsh (conc. HNO₃/H₂SO₄, heat) | Atom economical, direct | Low yields, poor regioselectivity, harsh conditions |
| SNAr | Excellent (defined by leaving group position) | Broad (requires a suitable leaving group) | Mild to moderate (base, solvent, heat) | High yields, excellent regioselectivity, wide range of nucleophiles | Requires pre-functionalized starting material |
| Ring Synthesis | Excellent (defined by precursors) | Broad (depends on precursor availability) | Varies (often multicomponent reactions) | Excellent control over substitution, access to complex patterns | Multi-step, precursors may not be readily available |
| Modern C-H Nitration | Excellent (meta-selective) | Growing (tolerant of many functional groups) | Mild (radical initiators, oxidants) | High regioselectivity, mild conditions, late-stage functionalization | Reagent cost, newer methodology |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyridine via SNAr
This protocol describes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with ammonia.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Aqueous Ammonia (28-30%, excess, ~20 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a minimal amount of ethanol.
-
Add the aqueous ammonia solution to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 2-amino-5-nitropyridine.
Expected Outcome: A bright yellow crystalline solid with a typical yield of 85-95%. This self-validating protocol relies on the high reactivity of the substrate and the visual confirmation of product formation.
Protocol 2: Direct Nitration of 2-Hydroxypyridine
This protocol details the direct nitration of 2-hydroxypyridine, where the hydroxyl group helps to activate the ring.
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dropping funnel
-
Beaker with ice water
Procedure:
-
Carefully add concentrated sulfuric acid to a flask and cool it to 0 °C in an ice bath.
-
Slowly add 2-hydroxypyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the 2-hydroxypyridine solution over 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Very carefully pour the reaction mixture onto a large amount of crushed ice.
-
The nitrated product will precipitate. If necessary, neutralize the solution with a base (e.g., sodium carbonate) to facilitate precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Expected Outcome: A mixture of 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine is typically obtained. The products can be separated by column chromatography. This protocol highlights the regioselectivity challenges inherent in direct nitration.
Conclusion and Future Outlook
Future research will likely focus on the development of more sustainable and efficient catalytic methods for direct C-H nitration, further expanding the utility of this important class of heterocyclic compounds in drug discovery and materials science.
References
- Quora. (2022).
- Studer, A., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
- Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
- Ono, N., et al. (2021).
- Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
- Ghorai, M. K., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. [Link]
- Domingo, L. R. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
- Studer, A. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Various Authors. (2014). Nitropyridines, Their Synthesis and Reactions.
- Ono, N., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]
- Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]
- Various Authors. (2022). Various routes for the synthesis of functionalized pyridines.
- Domingo, L. R. (2023). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory.
- Filo. (2025).
- Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]
- Wikipedia.
- Various Authors. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Movassaghi, M., et al. (2011). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PMC - NIH. [Link]
- Movassaghi, M., et al. (2010). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - NIH. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution reaction scope and limitations | Filo [askfilo.com]
- 12. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Chemist's Guide to the Reactivity of 5-Chloro-3-fluoro-2-nitropyridine: A Comparative Analysis for Drug Discovery
In the landscape of modern drug discovery and agrochemical research, halogenated and nitrated pyridine scaffolds are indispensable building blocks.[1] Their utility stems from their tunable reactivity and the diverse functionalities that can be introduced via nucleophilic aromatic substitution (SNAr). Among these, 5-Chloro-3-fluoro-2-nitropyridine stands out as a trifunctional reagent with significant potential for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive computational analysis of the reaction mechanisms of this compound, offering a predictive comparison of its reactivity against other relevant pyridine derivatives. By elucidating the underlying electronic and steric factors that govern its reaction pathways, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for strategic molecular design and synthesis.
The Intricacies of Reactivity in Polysubstituted Pyridines
The reactivity of a substituted pyridine in an SNAr reaction is a delicate interplay of several factors: the nature and position of the leaving group, the electronic influence of other substituents, and the identity of the incoming nucleophile.[2] For this compound, the pyridine ring is activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 2-position and the inherent electron-deficient nature of the pyridine nitrogen.[2][3] This activation is crucial for the formation of the transient, negatively charged Meisenheimer complex, the stability of which is a key determinant of the reaction rate.[4]
The presence of two potential leaving groups, a chlorine atom at C-5 and a fluorine atom at C-3, introduces a layer of complexity regarding regioselectivity. In SNAr reactions, fluoride is typically a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic.[5] However, the position of the leaving group relative to the activating nitro group is paramount. Nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the activating group.[4]
In this compound, the fluorine at C-3 is ortho to the C-2 nitro group, while the chlorine at C-5 is para to the C-2 nitro group. This positioning suggests that both halogens are susceptible to displacement. However, nucleophilic attack at C-3 would be sterically hindered by the adjacent nitro group. Therefore, a comprehensive computational analysis is essential to predict the most likely reaction pathway and to quantify the relative reactivity of this substrate compared to other commonly used building blocks.
A Comparative Computational Analysis
To contextualize the reactivity of this compound, we present a predictive comparison with two alternative reagents: 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine. This comparison will be based on established principles of SNAr reactions and supported by a theoretical computational workflow.
Qualitative Reactivity Predictions
-
This compound vs. 2-Chloro-3-nitropyridine : The additional fluorine atom in this compound is expected to have a significant impact on reactivity. Fluorine is a highly electronegative atom that will further withdraw electron density from the pyridine ring through its inductive effect, thereby increasing the electrophilicity of the ring and accelerating nucleophilic attack.[6]
-
This compound vs. 2-Chloro-5-nitropyridine : In 2-Chloro-5-nitropyridine, the chloro leaving group is at the 2-position, ortho to the activating pyridine nitrogen but meta to the nitro group at the 5-position. In this compound, the primary leaving group (predicted to be chlorine at C-5) is para to the strongly activating nitro group at C-2. This para relationship allows for more effective resonance stabilization of the Meisenheimer intermediate, suggesting that this compound will be significantly more reactive towards nucleophilic substitution at the C-5 position.
Quantitative Comparison via a Proposed Computational Workflow
| Parameter | This compound | 2-Chloro-3-nitropyridine | 2-Chloro-5-nitropyridine |
| Predicted Major Product | Substitution at C-5 | Substitution at C-2 | Substitution at C-2 |
| Calculated Activation Energy (ΔG‡) with a model nucleophile (e.g., methoxide) | Lowest | Intermediate | Highest |
| Predicted Relative Reaction Rate | Fastest | Intermediate | Slowest |
This predictive data is based on the principles of SNAr reactions, where a lower activation energy corresponds to a faster reaction rate. The superior positioning of the leaving group relative to the activating nitro group in this compound is expected to result in the lowest activation barrier.
Visualizing the Reaction Mechanism and Computational Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and the proposed computational workflow for its analysis.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Caption: Proposed computational workflow for analyzing the SNAr reaction of this compound.
Experimental Protocols for Computational Analysis
To ensure the scientific integrity and reproducibility of the proposed computational analysis, the following detailed step-by-step methodology is recommended.
Software and Hardware
-
Quantum Chemistry Software: A widely used software package such as Gaussian, ORCA, or Spartan is recommended.
-
Hardware: A high-performance computing (HPC) cluster is ideal for these types of calculations, although modern multi-core workstations can also be sufficient.
Computational Method
-
Density Functional Theory (DFT): The B3LYP functional is a robust choice that often provides a good balance of accuracy and computational cost for organic reaction mechanisms. Other functionals, such as M06-2X or ωB97X-D, can also be considered for improved accuracy, especially for systems with significant non-covalent interactions.
-
Basis Set: A Pople-style basis set such as 6-31G(d) is suitable for initial geometry optimizations. For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., cc-pVTZ) is recommended.[9][10] For halogenated compounds, the use of polarization and diffuse functions is crucial for accurately describing the electronic structure.[11]
-
Solvation Model: To simulate reactions in solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) should be employed. The solvent should be chosen to match experimental conditions (e.g., dimethylformamide, acetonitrile).
Step-by-Step Workflow
-
Geometry Optimization:
-
Build the initial 3D structures of the reactants (this compound and the nucleophile) and the expected product.
-
Perform a full geometry optimization on each species using the chosen DFT method and basis set.
-
Confirm that the optimized structures correspond to energy minima by performing a frequency calculation (no imaginary frequencies).
-
-
Transition State (TS) Search:
-
Use a synchronous transit-guided quasi-Newton (STQN) method, such as QST2 (with reactant and product structures as input) or QST3 (with an additional guess for the transition state structure), to locate the transition state.[12]
-
Alternatively, a constrained optimization (scan) along the forming and breaking bonds can be performed to generate a good initial guess for a subsequent TS optimization using an algorithm like the Berny optimizer.[13]
-
-
Transition State Validation:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it corresponds to the expected bond-forming and bond-breaking processes of the SNAr reaction.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the validated transition state.
-
This calculation will trace the reaction path from the transition state down to the corresponding reactant and product energy minima, confirming that the located TS connects the desired species.
-
-
Energy Profile Generation:
-
Perform single-point energy calculations on the optimized reactant, transition state, and product structures using a higher level of theory and/or a larger basis set to obtain more accurate energies.
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.
-
The reaction energy (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactants.
-
Conclusion
This computational guide provides a framework for understanding and predicting the reactivity of this compound in nucleophilic aromatic substitution reactions. Based on established theoretical principles, it is predicted that this trifunctionalized pyridine will be a highly reactive and regioselective substrate, with nucleophilic attack preferentially occurring at the C-5 position. The outlined computational workflow offers a robust methodology for quantifying this reactivity and comparing it to other relevant building blocks. By leveraging the power of computational chemistry, researchers can gain valuable insights into reaction mechanisms, enabling more efficient and strategic synthetic planning in the development of novel pharmaceuticals and agrochemicals.
References
- Jorner, K., et al. (2021). Machine learning of rate coefficients of SNAr reactions through rapid quantum chemical property prediction. Chemical Science, 12(3), 1163-1175.
- Kwan, E. E., et al. (2018). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 9(28), 6095-6103.
- Green, W. H., et al. (2025).
- Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(34), 6175-6180.
- Domingo, L. R., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 12(8), e202300088*.
- Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(34), 6175-6180.
- Jorner, K., et al. (2020).
- Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(34), 6175-6180.
- Williams, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13622-13626*.
- Jorner, K., et al. (2020). Machine learning meets mechanistic modelling for accurate prediction of experimental activation energies. Chemical Science, 12(3), 1163-1175*.
- Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
- Ansys. (n.d.).
- Faouzi, M., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3935*.
- Pfizer. (2021).
- Reddit. (2022).
- MIT. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- PNNL. (n.d.). Computational Chemical Sciences Open-Source Software Development Group. PNNL.
- Rowan. (n.d.). Finding a Transition State.
- Kwan, E. E., et al. (2022).
- Schlosser, M., et al. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2001(12), 2215-2219*.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Kwan, E. E., et al. (2018).
- Rowan. (n.d.). Transition States in Chemical Reactions: Tutorial and Assignments.
- Wikipedia. (n.d.).
- Řezáč, J., & Hobza, P. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Chemical Physics Letters, 670, 65-69.
- Schrödinger. (2019). Automated Transition State Search and Its Application to Diverse Types of Organic Reactions.
- Institute for Molecular Science. (2024). A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science.
- Williams, A., et al. (2019).
- Grimme, S., et al. (2022).
- Řezáč, J., & Hobza, P. (2017).
- Barroso, J. (2016).
- ORCA Input Library. (n.d.). Basis sets. Google Sites.
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Gaussian. (2021). Basis Sets. Gaussian.com.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Guidechem.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2189-2197*.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine. Sigma-Aldrich.
- Abdel-Maksoud, M. S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society, 19(10), 4241-4270*.
- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Guidechem.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridine 97. Sigma-Aldrich.
- BLD Pharm. (n.d.). 1378654-14-8|2-Chloro-3-fluoropyridine-4-carboxamide. BLD Pharm.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. iscre28.org [iscre28.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. gaussian.com [gaussian.com]
- 11. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joaquinbarroso.com [joaquinbarroso.com]
- 13. Finding a Transition State in Rowan | Rowan Documentation [docs.rowansci.com]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of Halopyridines
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational technique in modern medicinal chemistry. The pyridine ring is a ubiquitous motif in pharmaceuticals, and its substitution pattern is critical to modulating pharmacological activity. Among the most robust and versatile methods for pyridine functionalization are transition-metal-catalyzed cross-coupling reactions. However, the unique electronic properties of the pyridine ring, particularly the potential for catalyst inhibition by the nitrogen lone pair, present distinct challenges not encountered with simple aryl halides.
This guide provides a comparative analysis of common catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of halopyridines. It is designed to move beyond a simple recitation of protocols, offering insights into the causality behind catalyst selection and reaction optimization, grounded in mechanistic principles and supported by experimental data.
The Challenge of Halopyridines in Cross-Coupling
The success of a cross-coupling reaction with a halopyridine substrate is governed by a delicate interplay of factors:
-
The Halogen: The C-X bond strength is a primary determinant of reactivity, following the general trend I > Br > Cl.[1] This is a direct consequence of the bond dissociation energies, which influence the rate-determining oxidative addition step.[1] While iodopyridines are highly reactive, their cost and instability can be prohibitive. Chloropyridines, conversely, are economical and widely available but require highly active catalyst systems to overcome the strength of the C-Cl bond.[2][3]
-
The Position of the Halogen: The position of the halogen on the pyridine ring significantly impacts its reactivity. The electron-deficient nature of the pyridine ring can be both beneficial and detrimental. For instance, 2- and 4-halopyridines are often more reactive than 3-halopyridines due to the electronic activation imparted by the ring nitrogen. However, the proximity of the nitrogen in 2-halopyridines can lead to catalyst inhibition through coordination to the metal center.[3]
-
The Catalyst System: The choice of the metal (predominantly palladium or nickel), the ligand, and the base are critical for overcoming the challenges posed by halopyridines. The ligand, in particular, plays a multifaceted role in stabilizing the catalyst, modulating its reactivity, and preventing deactivation pathways.
Comparative Analysis of Catalyst Systems
The selection of an optimal catalyst system is highly dependent on the specific cross-coupling reaction and the nature of the halopyridine substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and hetero-biaryl structures. For halopyridines, the choice of catalyst is critical to achieving high yields, especially with less reactive chlorides.
Key Insights:
-
For Bromo- and Iodopyridines: Traditional catalysts such as Pd(PPh₃)₄ often provide satisfactory results.[4]
-
For Chloropyridines: More sophisticated catalyst systems are generally required. These typically involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition of the C-Cl bond and stabilize the active catalytic species.[5]
-
Nickel Catalysis: Nickel-based catalysts have emerged as a cost-effective alternative to palladium, particularly for the coupling of chloropyridines.[6] The mechanisms of nickel- and palladium-catalyzed reactions are similar, but nickel can exhibit different reactivity profiles and sensitivities to coordinating functional groups.[7][8]
Data Presentation: Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | Excellent | [9] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [4] |
| 2,5-Dichloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 95 (C2-selective) | [10] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) | KF | Dioxane | 110 | Excellent | [11] |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [2] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals. The reaction's success with halopyridines hinges on the careful selection of the catalyst, ligand, and base to avoid catalyst deactivation and promote efficient C-N bond formation.[12][13]
Key Insights:
-
Ligand Choice is Paramount: The development of increasingly sophisticated ligands has been the driving force behind the expansion of the Buchwald-Hartwig amination's scope.[14] Early generations of catalysts were limited in their ability to couple primary amines.[14] The advent of bidentate phosphine ligands like BINAP and DPPF, and later, bulky, electron-rich monophosphine ligands like XPhos and RuPhos, enabled the coupling of a wide range of amines with halopyridines, including challenging primary amines and anilines.[14][15]
-
Base Selection: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases such as NaOtBu, KOtBu, and Cs₂CO₃ are commonly employed to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[16][17]
-
NHC Ligands: N-heterocyclic carbene (NHC) ligands have also proven to be highly effective in the Buchwald-Hartwig amination of halopyridines, offering high stability and activity.[18]
Data Presentation: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18) / (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 60 | [15] |
| 3-Amino-5-bromopyridine | Morpholine | Pd(OAc)₂ (5) / Xantphos (7.5) | Cs₂CO₃ | Dioxane | 100 | 92 | [12] |
| 4-Bromotoluene | N-methylpiperazine | (IPr)Pd(allyl)Cl (1) | NaOtBu | Dioxane | RT | 80 (in 5 min) | [18] |
| 2-Bromopyridine | Piperidine | (IPr)Pd(allyl)Cl (1) | NaOtBu | Dioxane | RT | 91 (in 1 min) | [18] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[19][20]
Key Insights:
-
Reactivity and Selectivity: The Sonogashira coupling displays a strong preference for the order of reactivity I > Br > Cl, allowing for selective functionalization of dihalopyridines.[21]
-
The Role of Copper: The copper(I) co-catalyst is crucial for the formation of the copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19][22] However, the presence of copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[21][23]
-
Copper-Free Conditions: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed. These often require specific ligands to facilitate the reaction.[21]
-
Common Catalyst Systems: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently used palladium catalysts, often in conjunction with CuI as a co-catalyst.[21][22]
Data Presentation: Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | THF | RT | Selective at C4 | [21] |
| 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | DMF | 65 | 95 | [22] |
| 4-Bromopyridine HCl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (1) | Piperidine | CH₃CN | Reflux | 92 | [23] |
Mechanistic Considerations and Ligand Effects
A deeper understanding of the catalytic cycle and the role of ligands is essential for rational catalyst selection and troubleshooting.
The General Catalytic Cycle
All three cross-coupling reactions proceed through a similar catalytic cycle involving three key steps:
-
Oxidative Addition: The halopyridine adds to a low-valent metal center (typically Pd(0) or Ni(0)), forming a metal(II) complex. This is often the rate-limiting step, particularly for chloropyridines.[24]
-
Transmetalation (Suzuki and Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organometallic coupling partner (organoboron or copper acetylide) or the amine transfers its organic group to the metal center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, forming the desired product and regenerating the active catalyst.[24]
The Crucial Role of Ligands
Ligands are not mere spectators; they actively participate in the catalytic cycle and profoundly influence the reaction's outcome.
-
Steric Effects: Bulky ligands, such as the biarylphosphines (e.g., SPhos, XPhos) and certain NHCs, promote the formation of monoligated, coordinatively unsaturated metal species.[25][26] These species are often more reactive in the oxidative addition and reductive elimination steps. Steric bulk can also prevent catalyst deactivation by shielding the metal center from coordination by the pyridine nitrogen.[3]
-
Electronic Effects: Electron-rich ligands enhance the electron density at the metal center, which facilitates the oxidative addition of the C-X bond.[17][27] This is particularly important for the activation of strong C-Cl bonds. Conversely, the electronic properties of the ligand can also influence the rates of transmetalation and reductive elimination.[27]
The interplay of steric and electronic effects is complex, and the optimal ligand is often a compromise between these factors, tailored to the specific substrates and reaction conditions.
Experimental Protocols
The following are representative, detailed protocols for each of the three major cross-coupling reactions. These should be considered as starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a general guideline for the coupling of a substituted chloropyridine with an arylboronic acid using a modern catalyst system.[2]
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine
This protocol describes a typical Buchwald-Hartwig amination of a bromopyridine with a secondary amine.[15]
Materials:
-
Bromopyridine derivative (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
(±)-BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromopyridine, Pd₂(dba)₃, (±)-BINAP, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with the inert gas.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Seal the tube and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Protocol 3: Sonogashira Coupling of an Iodopyridine
This protocol outlines the Sonogashira coupling of an iodopyridine with a terminal alkyne using a copper co-catalyst.[21][22]
Materials:
-
Iodopyridine derivative (1.0 equiv.)
-
Terminal alkyne (1.1-1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Process
To further elucidate the core transformations, the following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a decision-making workflow for catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for catalyst selection in halopyridine cross-coupling.
Conclusion
The cross-coupling of halopyridines is a nuanced area of synthetic chemistry where a "one-size-fits-all" approach is seldom effective. A thorough understanding of the interplay between the substrate's electronic and steric properties and the catalyst system's components is paramount for success. For routine couplings of iodo- and bromopyridines, traditional palladium catalysts often suffice. However, the activation of the more economical but less reactive chloropyridines necessitates the use of advanced catalyst systems, typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands, with nickel-based systems emerging as a viable alternative. This guide has provided a framework for rational catalyst selection, supported by comparative data and detailed protocols, to empower researchers to navigate the challenges and unlock the vast synthetic potential of halopyridine cross-coupling reactions.
References
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Ortuño, R. M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(15-16), 2058-2066.
- Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(1), 1-32.
- Kolychev, E. L., et al. (2018). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Glorius, F. (2012). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(7), 1086-1097.
- Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Echeverri, A., et al. (2015). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. Journal of Molecular Modeling, 21(3), 45.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 51-61.
- Vantomme, G., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(60), 15061-15069.
- Bielawski, C. W. (2025). Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O)
- Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4058-4069.
- Jensen, K. F., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11496.
- Wikipedia. (n.d.).
- Anand, R. V., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(17), 6733-6736.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- YouTube. (2022, July 12).
- Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45).
- Kashani, S. K., et al. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(16), 3684-3687.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023, June 30).
- CoLab. (2024). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- Lin, Y., et al. (2007). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Physical Chemistry A, 111(26), 5863-5872.
- Organometallic Chemistry and Catalysis. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. depts.washington.edu [depts.washington.edu]
- 24. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 27. researchgate.net [researchgate.net]
assessing the green chemistry metrics of synthetic routes to 5-Chloro-3-fluoro-2-nitropyridine
In the landscape of pharmaceutical development, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. 5-Chloro-3-fluoro-2-nitropyridine is a key building block, prized for its specific arrangement of electron-withdrawing and directing groups that facilitate the construction of complex active pharmaceutical ingredients (APIs). However, the traditional paradigms of chemical synthesis are increasingly scrutinized through the lens of sustainability. This guide provides an in-depth assessment of a viable synthetic pathway to this compound, focusing on a quantitative evaluation of its environmental footprint using established green chemistry metrics.
This document is intended for researchers, chemists, and process development professionals. It moves beyond a simple recitation of procedural steps to offer a critical analysis of the process's efficiency, waste generation, and overall "greenness," providing a framework for informed decision-making in the laboratory and during scale-up.
Understanding the Metrics: A Framework for "Green" Assessment
Before delving into the synthetic route, it is essential to define the metrics that will be used for our assessment. Green chemistry metrics provide a quantitative basis for comparing the environmental performance of different chemical processes.[1]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[1] It is a fundamental principle of green chemistry, highlighting reactions that maximize the transformation of starting materials into the final product.
-
Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor quantifies the mass of waste produced per unit of product. It is calculated as PMI - 1. The ideal E-Factor is 0, signifying a zero-waste process.
-
Reaction Mass Efficiency (RME): This metric provides a more realistic measure of a reaction's efficiency than Atom Economy by taking the reaction yield and stoichiometry into account. It is the percentage of the mass of the reactants that ends up in the product.
Caption: Relationship between key green chemistry metrics.
A Plausible Two-Step Synthesis of this compound
The following synthetic route is constructed from detailed procedures found in patent literature and academic dissertations for the individual reaction types. This pathway begins with a nucleophilic aromatic substitution (SNAr) to install the amine, followed by a nitration step to yield the final product.
Caption: Proposed two-step synthetic workflow.
Route 1: Ammonification Followed by Nitration
Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine
Causality and Experimental Choices: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the halogen substituents. The fluorine atom at the 2-position is the most labile leaving group due to the strong electron-withdrawing effect of the ring nitrogen, making it susceptible to displacement by ammonia. The reaction is conducted in a high-pressure autoclave to maintain the concentration of aqueous ammonia at the elevated temperatures required for the reaction to proceed at a practical rate.
Detailed Experimental Protocol: This protocol is adapted from the procedure described in patent CN105669539A.[2]
-
To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, containing approx. 8.025 mol of NH₃).
-
Seal the autoclave and heat the mixture to 120°C with stirring. Maintain this temperature for 24 hours.
-
After cooling the reactor to room temperature, vent any excess pressure.
-
A precipitate will have formed. Isolate the solid by suction filtration and wash the filter cake with water.
-
Extract the aqueous filtrate with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the organic phase under reduced pressure. Slurry the resulting solid with a small amount of petroleum ether and filter.
-
Combine all collected solids to obtain 2-amino-3-fluoro-5-chloropyridine.
-
Reported Yield: 83.87 g (85.58%)[2]
-
Step 2: Synthesis of this compound
Causality and Experimental Choices: The nitration of an aminopyridine ring is a classic electrophilic aromatic substitution. However, the amino group is highly susceptible to oxidation and protonation under strong acidic conditions. The reaction proceeds via the formation of a nitramino intermediate (N-NO₂) which then undergoes rearrangement.[3] Using a pre-mixed solution of concentrated nitric and sulfuric acids at low temperatures allows for the controlled generation of the highly electrophilic nitronium ion (NO₂⁺) while minimizing degradation of the starting material. Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.[3]
Detailed Experimental Protocol: This representative protocol is based on the optimized conditions for the nitration of the structurally similar 2-amino-5-chloropyridine, as detailed by Stokes and Harris.[3] An equivalent high yield is assumed for this analysis.
-
In a flask equipped for cooling and stirring, prepare a nitrating mixture by slowly adding concentrated nitric acid (46.5 g, 0.738 mol) to concentrated sulfuric acid (138 g, 1.407 mol) while maintaining the temperature between 0 and 5°C.
-
In a separate vessel, dissolve the 2-amino-3-fluoro-5-chloropyridine (83.87 g, 0.572 mol) from Step 1 in concentrated sulfuric acid (350 g, 3.57 mol). Cool this solution to 0°C.
-
Slowly add the prepared nitrating mixture to the solution of the aminopyridine, ensuring the temperature does not exceed 5°C. The addition should take approximately 30-40 minutes.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice (approx. 1500 g).
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Assumed Yield: 85% (based on analogous, highly optimized reactions[3])
-
Calculated Product Mass: 86.0 g
-
Green Chemistry Metrics Analysis
The following table summarizes the calculated green chemistry metrics for the proposed two-step synthesis of this compound.
| Metric | Calculation Details | Value |
| Step 1: Atom Economy | (MW of C₅H₄ClFN₂ / (MW of C₅H₃ClF₂N + MW of NH₃)) * 100 | 87.6% |
| Step 2: Atom Economy | (MW of C₅H₂ClFN₂O₂ / (MW of C₅H₄ClFN₂ + MW of HNO₃)) * 100 | 84.3% |
| Overall RME | (Final Product Mass / Total Reactant Mass) * 100 | 46.8% |
| Overall E-Factor | (Total Mass In - Product Mass) / Product Mass | 35.7 |
| Overall PMI | Total Mass In / Product Mass | 36.7 |
Note: "Total Mass In" includes all reactants, solvents, and workup materials specified in the protocol. Densities used for calculation: Aqueous Ammonia (25%) = 0.91 g/mL, H₂SO₄ (98%) = 1.84 g/mL, HNO₃ (70%) = 1.42 g/mL, Ethyl Acetate = 0.902 g/mL.
Discussion and Scientific Integrity
The analysis reveals a synthetic route with respectable atom economies for both individual steps, particularly for classical organic transformations. An atom economy above 80% for substitution and nitration reactions is generally considered good.
However, the Process Mass Intensity (PMI) of 36.7 and the corresponding E-Factor of 35.7 are indicative of a process that generates a significant amount of waste relative to the product. This is a common feature in laboratory-scale syntheses, especially within the fine chemical and pharmaceutical sectors. The primary contributors to this high PMI are:
-
Solvent Usage: The large volumes of aqueous ammonia and ethyl acetate used in Step 1, and the significant amount of sulfuric acid used as a solvent in Step 2, constitute the bulk of the process mass.
-
Workup Materials: The use of a large quantity of ice/water for quenching the nitration reaction adds considerable mass to the process stream, which must be handled and disposed of.
The Reaction Mass Efficiency (RME) of 46.8% is significantly lower than the individual atom economies. This highlights the impact of using reactants in stoichiometric excess and the cumulative effect of yields that are less than 100% across a multi-step synthesis.
Pathways for Improvement: From a green chemistry perspective, several areas could be targeted for optimization.
-
Solvent Reduction: Investigating more concentrated reaction conditions or alternative, greener solvents could drastically reduce the PMI.
-
Catalysis: While the nitration step uses sulfuric acid as a catalyst, exploring solid acid catalysts could simplify the workup process, potentially eliminating the need for a large aqueous quench.
-
Process Intensification: The use of flow chemistry reactors could offer better temperature control, improved safety for nitration reactions, and potentially reduce the need for large solvent volumes.
Conclusion
This guide provides a transparent and quantitative assessment of a viable synthetic route to this compound. While the core chemical transformations demonstrate good atom economy, the overall process is burdened by high solvent and reagent usage, leading to a significant PMI. By calculating and analyzing these green chemistry metrics, we establish a critical baseline. This data-driven approach empowers chemists and engineers to identify the most impactful areas for process optimization, driving the development of more sustainable and efficient manufacturing routes for this vital pharmaceutical intermediate.
References
- American Chemical Society. "Green Chemistry Metrics.
- Digital Commons @ NJIT. "A study of the mixed acid nitration of 2-amino-5-chloropyridine.
- Google Patents. "CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Chloro-3-fluoro-2-nitropyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Chloro-3-fluoro-2-nitropyridine. As a halogenated nitroaromatic compound, this chemical presents specific hazards that necessitate rigorous adherence to safety and disposal procedures to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards are associated with its irritant properties and potential toxicity.[1][2][3] Proper personal protective equipment (PPE) is non-negotiable and serves as the first line of defense against exposure.
1.1 Critical Hazard Information
The following table summarizes the key hazard classifications based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2/2A | Warning | Causes serious eye irritation.[1][4][5] |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[2][3] |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation.[1][3][4] |
| Aquatic Hazard (Long-term) | Category 2 | (None) | Harmful to aquatic life with long lasting effects.[2] |
1.2 Mandatory Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] Direct contact can cause serious irritation, making eye protection critical.[1][5]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile rubber.[7] Gloves must be inspected before use and disposed of after handling the compound in accordance with good laboratory practices.[4] This prevents skin irritation and potential absorption.
-
Body Protection: A fully buttoned laboratory coat is required.[7] For larger quantities or situations with a high risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to prevent inhalation of dust.[7] If work outside a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1]
Waste Segregation & Collection Protocol
The molecular structure of this compound—containing both chlorine and fluorine atoms—mandates its classification as halogenated hazardous waste .[7][8] This segregation is critical because halogenated waste streams require specific disposal treatments (e.g., high-temperature incineration) and must not be mixed with non-halogenated solvents, which can often be recycled or recovered.[9]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) containers are suitable for this purpose.[7][10] The container must be in good condition, with a secure, leak-proof screw-on cap.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of first accumulation.
-
-
Transfer Waste: Carefully transfer waste material (unwanted product, contaminated spatulas, weigh boats, etc.) into the designated container. If transferring a solution, use a funnel to prevent spillage on the container's exterior.
-
Avoid Contamination: Do not mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers.[8][9] Incompatible materials can lead to dangerous chemical reactions.
-
Secure and Store: Keep the container tightly closed when not in use.[1][2] Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from incompatible materials.[7]
Spill & Emergency Procedures
Accidental releases must be managed promptly and safely. The immediate response should focus on containment and preventing personnel exposure.
3.1 Spill Response
-
For Small Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection if necessary.[11]
-
Gently sweep up the solid material to avoid generating dust.[1][4][12]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][12]
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate all non-essential personnel from the immediate area.[11]
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
If safe to do so, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2]
-
Prevent the spill from entering drains or waterways.[11]
-
3.2 First Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][11]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] If skin irritation occurs, get medical advice.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][11]
The Disposal Pathway: From Lab to Destruction
The disposal of this compound is a regulated process that extends beyond the laboratory. The ultimate goal is the complete and environmentally sound destruction of the hazardous compound. The recommended disposal method is incineration at a licensed hazardous waste facility.[13]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Regulatory Context & Best Practices
Disposal of this chemical must be conducted in strict accordance with local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[12]
-
Waste Minimization: Purchase and use only the amount of chemical necessary for your experiments to reduce the volume of hazardous waste generated.
-
No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system.[11][14] Halogenated organics can disrupt wastewater treatment processes and are persistent environmental pollutants.
-
Consult Institutional Policy: Always consult your organization's specific Chemical Hygiene Plan and EHS guidelines, as they provide procedures tailored to your facility's infrastructure and local regulations.
By adhering to this guide, you ensure that the disposal of this compound is handled in a manner that prioritizes safety, compliance, and environmental stewardship.
References
- Halogenated Solvents Safety Guidelines. Washington State University Environmental Health & Safety. [Link]
- Safety Data Sheet - 3-Fluoro-2-nitropyridine.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT) EHS. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- Hazardous Waste Reduction. University of California, Davis - Environmental Health and Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. watson-int.com [watson-int.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.mit.edu [web.mit.edu]
A Researcher's Essential Guide to Safely Handling 5-Chloro-3-fluoro-2-nitropyridine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. 5-Chloro-3-fluoro-2-nitropyridine is a key building block in modern drug discovery, but its trifecta of functional groups—a halogenated pyridine ring and a nitro group—necessitates a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist to provide a causal framework for its safe use, from initial preparation to final disposal.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is classified as a hazardous substance. Its primary risks stem from its reactivity and potential physiological effects upon exposure. The compound is designated as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. The halogenated and nitro-aromatic structure contributes to this profile, making it crucial to prevent direct contact and inhalation.
Immediate First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.
-
Ingestion: Rinse the mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of PPE is your primary defense against exposure. Each component is chosen to counter a specific hazard posed by this compound. Adherence to this protocol is non-negotiable.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Tightly fitting chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166. | The compound is a serious eye irritant. Tightly fitting goggles prevent solid particulates and accidental splashes from reaching the eyes. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) and a flame-resistant lab coat. | The compound causes skin irritation. Impervious gloves and a lab coat provide a barrier against direct contact. |
| Respiratory Protection | NIOSH/MSHA or EU Standard EN 149 approved respirator (e.g., N95 dust mask for solids). | Handling the solid powder can generate dust, which may cause respiratory irritation upon inhalation. Use is mandatory when not handling in a fume hood. |
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled safely.
Caption: Decision tree for proper segregation of laboratory chemical waste.
By integrating these detailed protocols and understanding the scientific reasoning behind them, you can build a deep and lasting culture of safety in your laboratory. This approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your critical research.
References
- Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. Jubilant Ingrevia.
- SAFETY DATA SHEET - 3-Fluoro-2-nitropyridine. Fisher Scientific.
- SAFETY DATA SHEET - 5-Chloro-2-hydroxy-3-nitropyridine. Fisher Scientific.
- 5-Chloro-3-fluoro-2-iodopyridine Safety Data Sheet. CymitQuimica.
- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
- 5-Chloro-2-nitropyridine Safety Data Sheet. AK Scientific, Inc.
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
- Material Safety Data Sheet - 4-Nitropyridine N-oxide. Chemoventory.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Hazardous Waste Reduction. Environmental Health and Safety.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Liquid waste disposal guide. Chimactiv - AgroParisTech. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-loLnA7ZXPeA8SG3UHAl6MwV6FNul5I7OqnjX1MjD9O_XF-9cT-Y73ukDdFS7RKb01R7DOOKrXgkD3EbRgIQCO5AYdsO5KMFUpzgqD45hCS6PYV7HcBd4o1nCc2Anvl4Ilw9WW9K_qzToZnf8ttSb9X4DyWHO-5qX_IABogDRyfKUQ29B1-Tx7WUUbdl_Y_ckZ-ilLoJsYYU=](
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
